Acetaldehyde; benzene-1,3-diol
Description
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Properties
IUPAC Name |
acetaldehyde;benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2.C2H4O/c7-5-2-1-3-6(8)4-5;1-2-3/h1-4,7-8H;2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOYDWTWEHXGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O.C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28410-56-2 | |
| Record name | Acetaldehyde, polymer with 1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28410-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30951076 | |
| Record name | Acetaldehyde--benzene-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28410-56-2 | |
| Record name | Acetaldehyde, polymer with 1,3-benzenediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetaldehyde--benzene-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetaldehyde, polymer with 1,3-benzenediol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
C-Methylcalixresorcinarene Synthesis: Mechanistic Control & Protocol Optimization
C-Methylcalix[4]resorcinarene Synthesis: Mechanistic Control & Protocol Optimization
Executive Summary
The acid-catalyzed condensation of resorcinol with acetaldehyde is the foundational synthesis for C-methylcalix[4]resorcinarene (CMCR) . While the reaction appears simple, it is governed by complex stereochemical kinetics and thermodynamics. For drug development professionals, CMCR is a critical scaffold for supramolecular host-guest chemistry, serving as a solubilizing agent for hydrophobic Active Pharmaceutical Ingredients (APIs) and a precursor for advanced drug delivery nanocarriers.
This guide moves beyond basic textbook descriptions to provide a rigorous mechanistic analysis, a self-validating experimental protocol, and a troubleshooting framework designed to maximize the yield of the biologically relevant rccc (cone) isomer.
Mechanistic Fundamentals
The reaction is a step-growth electrophilic aromatic substitution (EAS) followed by cyclization. The critical challenge is not forming a product, but forming the correct stereoisomer.
The Reaction Pathway
The reaction proceeds through the generation of a highly reactive benzylic carbocation (or quinone methide equivalent).
-
Activation: Acetaldehyde is protonated by the acid catalyst.
-
EAS Attack: Resorcinol attacks the electrophile at the C4 position (activated by two ortho/para -OH groups).
-
Propagation: The resulting carbinol loses water to form a benzylic cation, which is attacked by another resorcinol unit.
-
Cyclization: A linear tetramer forms and eventually cyclizes.
Visualization: Reaction Mechanism
The following diagram illustrates the transformation from monomers to the cyclic tetramer, highlighting the critical intermediate states.
Figure 1: Step-wise mechanism of acid-catalyzed resorcinol-acetaldehyde condensation leading to the macrocyclic product.
Stereochemical Control: The rccc vs. rctt Challenge
The utility of resorcinarenes in drug delivery depends on their conformation.[1] The reaction can produce four primary diastereomers based on the relative configuration of the methyl groups at the bridging carbons:
-
rccc (cone): All-cis. The "cup" shape required for host-guest chemistry.
-
rctt (chair): Reference-cis-trans-trans. A flattened, polymer-like structure.
Thermodynamic vs. Kinetic Control
-
Kinetic Product: The reaction initially forms a mixture of isomers (often favoring rctt or mixed species) because the activation energy for forming the heterogenous linkages is lower.
-
Thermodynamic Product: The rccc (cone) isomer is the thermodynamic sink. It is stabilized by a circular array of intramolecular hydrogen bonds between the phenolic -OH groups.
Crucial Insight: To obtain the rccc isomer, the reaction must be reversible. High acid concentration and reflux conditions allow the fragmentation of "wrong" isomers and recombination into the stable "cone" isomer, which then precipitates out of solution (Le Chatelier’s principle).
Validated Experimental Protocol
This protocol is optimized for the synthesis of C-methylcalix[4]resorcinarene (rccc isomer) with >80% yield.
Materials
-
Resorcinol (Reagent Grade, 99%)
-
Acetaldehyde (99% or freshly distilled)
-
Ethanol (Absolute)
-
Hydrochloric Acid (37%)[2]
Step-by-Step Methodology
| Step | Action | Critical Parameter (Why?) |
| 1 | Dissolve Resorcinol (0.1 mol) in Ethanol (40 mL) in a round-bottom flask. | Solvent Choice: Ethanol dissolves the monomer but precipitates the rccc product, driving the equilibrium. |
| 2 | Cool the solution to 0–5°C in an ice bath. | Exotherm Control: The addition of acetaldehyde is highly exothermic; cooling prevents uncontrolled polymerization. |
| 3 | Add Acetaldehyde (0.1 mol) dropwise over 20 minutes. | Stoichiometry: Maintain a strict 1:1 molar ratio to prevent linear polymerization. |
| 4 | Add HCl (37%, 10 mL) dropwise. | Catalysis: High acid concentration is required to ensure reversibility (thermodynamic control). |
| 5 | Heat to reflux (approx. 80°C) for 12–16 hours. | Equilibration: Reflux provides the energy for isomer interconversion to the stable rccc form. |
| 6 | Cool to room temperature. A precipitate should form. | Isolation: The rccc isomer is poorly soluble in cold ethanol. |
| 7 | Filter the solid and wash with cold ethanol/water (1:1). | Purification: Removes unreacted resorcinol and linear oligomers. |
| 8 | (Optional) Recrystallize from Methanol. | Polishing: Required if high purity (>99%) is needed for analytical standards. |
Visualization: Experimental Workflow
Figure 2: Operational workflow for the synthesis of C-methylcalix[4]resorcinarene.
Troubleshooting & Optimization (Expertise)
Even with a standard protocol, variations occur. Use this diagnostic table to correct deviations.
| Observation | Root Cause | Corrective Action |
| Oily/Sticky Product | Incomplete cyclization or mixed isomers (rctt contamination). | Increase reflux time (up to 24h) or increase acid concentration to force thermodynamic equilibration. |
| Low Yield | Product solubility in solvent is too high. | Add a small amount of water during the cooling phase (Step 6) to force precipitation, but avoid adding too much to prevent coprecipitation of salts. |
| Dark/Black Color | Oxidation of resorcinol. | Ensure inert atmosphere (N2 or Ar) during reflux. Use fresh resorcinol. |
| Runaway Exotherm | Acetaldehyde added too fast. | Strictly control addition rate at 0°C. Use a dropping funnel with a pressure-equalizing arm. |
Applications in Drug Development[3]
The relevance of this synthesis extends directly into pharmaceutical formulation:
-
Solubility Enhancement: The bowl-shaped cavity of the rccc isomer can encapsulate hydrophobic drugs (e.g., haloperidol, steroids), significantly increasing their aqueous solubility.
-
Controlled Release: Functionalization of the upper rim (hydroxyl groups) allows for the creation of pH-responsive nanocontainers.
-
Chromatography: Resorcinarene-bonded stationary phases offer unique selectivity for separating structural isomers of drugs.
References
-
Tunstad, L. M., et al. (1989). Host-guest complexation.[1][3] 48. Octol building blocks for cavitands and carcerands. Journal of Organic Chemistry. Link
-
Gutsulyak, D. V., et al. (2022). Efficient Separation of C-Tetramethylcalix[4]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega.[4] Link
-
Neri, P., et al. (2016). Calixarenes and Beyond.[1][5][6] Springer. (Comprehensive reference on macrocycle synthesis). Link
-
Jain, V. K., et al. (2013). Calix[4]resorcinarenes: Versatile supramolecular hosts.[1][3][6] Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link
Sources
- 1. Efficient Separation of C-Tetramethylcalix[4]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses and biological activities of calix[4]resorcinarene derivatives modified by sulfonic acid and sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Electrophilic Substitution of Resorcinol with Acetaldehyde
Synthesis, Mechanism, and Applications of C-Methylcalix[4]resorcinarene
Executive Summary
The reaction between resorcinol (1,3-dihydroxybenzene) and acetaldehyde is a classic example of acid-catalyzed electrophilic aromatic substitution (EAS). While historically significant for phenolic resin production (novolacs), modern pharmaceutical research focuses on the controlled cyclization of these monomers to form calix[4]resorcinarenes (specifically C-methylcalix[4]resorcinarene).
These macrocyclic tetramers possess a defined upper rim (hydrophilic hydroxyls) and a lower rim (hydrophobic alkyl tails), creating a tunable cavity ideal for host-guest chemistry. This guide details the mechanistic pathways, precise synthetic protocols, and critical control points required to favor the thermodynamic macrocycle over kinetic linear polymers, specifically for applications in drug delivery and supramolecular chemistry.
Part 1: Mechanistic Foundations
The reaction proceeds via a step-growth condensation mechanism driven by acid catalysis. Unlike standard Friedel-Crafts alkylations using alkyl halides, this reaction utilizes a carbonyl electrophile (acetaldehyde).
1.1 The Electrophilic Attack
Resorcinol is highly activated toward EAS due to the strong
-
Activation: The carbonyl oxygen of acetaldehyde is protonated by the acid catalyst (HCl), generating a highly reactive oxonium ion/carbocation.
-
Substitution: The activated electrophile attacks the resorcinol ring at the C4 or C6 position.
-
Bridge Formation: Subsequent elimination of water generates a benzylic carbocation (quinone methide character), which is attacked by a second resorcinol molecule.
-
Cyclization: This process repeats. Under thermodynamic control, the linear oligomers cyclize to form the tetramer, which is stabilized by an intramolecular hydrogen bond network.
1.2 Pathway Visualization
The following diagram illustrates the critical bifurcation between linear polymerization and macrocyclization.
Caption: Mechanistic pathway showing the divergence between kinetic polymer formation and thermodynamic macrocyclization.
Part 2: Synthesis Protocol for C-Methylcalix[4]resorcinarene
This protocol is optimized for the isolation of the rccc (cis-cis-cis) isomer, often referred to as the "crown" or "cone" conformer, which is most relevant for host-guest drug delivery applications.
Safety Note: Acetaldehyde is volatile and flammable. Resorcinol is a skin irritant. Perform all steps in a fume hood.
2.1 Reagents and Stoichiometry
| Component | Role | Molar Eq.[1][2][3][4][5][6] | Specification |
| Resorcinol | Nucleophile | 1.0 | >99% Purity, Flakes/Powder |
| Acetaldehyde | Electrophile | 1.0 - 1.1 | Freshly distilled or Paraldehyde |
| Ethanol | Solvent | N/A | Absolute (Anhydrous) |
| HCl | Catalyst | 0.2 - 0.5 | 37% Aqueous Solution |
2.2 Step-by-Step Methodology
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.0 g (0.1 mol) of resorcinol in 40 mL of absolute ethanol . Ensure complete dissolution at room temperature.
-
Acidification: Add 10 mL of 37% HCl dropwise to the stirring solution. The solution will remain clear.
-
Electrophile Addition:
-
Critical Control Point: Cool the solution to 0–5°C using an ice bath to prevent uncontrolled exotherms.
-
Add 4.4 g (0.1 mol) of acetaldehyde (or equivalent liquid volume) dropwise over 20 minutes.
-
Note: If using paraldehyde, the reaction requires a longer induction period or initial heating to depolymerize the paraldehyde.
-
-
Reaction (Thermodynamic Equilibration):
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 78°C) for 12–16 hours .
-
Why: Extended reflux allows the reversible Friedel-Crafts steps to "error correct" linear oligomers into the thermodynamically stable cyclic tetramer.
-
-
Isolation:
-
Cool the mixture to room temperature. A heavy precipitate should form.
-
Pour the suspension into 200 mL of ice-cold water (or methanol, depending on specific isomer target) to maximize precipitation.
-
Filter the solid using a Büchner funnel.
-
-
Purification:
-
Wash the filter cake with cold water to remove residual acid and linear oligomers.
-
Recrystallize from hot methanol or ethanol to obtain pure C-methylcalix[4]resorcinarene.
-
Part 3: Characterization and Quality Control
To validate the synthesis of the macrocycle versus a linear resin, Nuclear Magnetic Resonance (NMR) is the gold standard.
| Parameter | Linear Resin (Impurity) | C-methylcalix[4]resorcinarene (Target) |
| Appearance | Amorphous, sticky solid (red/brown) | Crystalline powder (white/pale yellow) |
| Solubility | Soluble in acetone/base; variable in alcohols | Soluble in MeOH, DMSO; Insoluble in water (neutral) |
| 1H NMR (Methine Bridge) | Broad, undefined multiplets | Sharp quartet/multiplet at ~4.5–4.8 ppm |
| 1H NMR (Methyl Group) | Broad resonances | Distinct doublet at ~1.7 ppm |
| Melting Point | Broad range (softening) | Sharp decomposition >300°C |
3.1 Isomerism
The reaction produces stereoisomers based on the orientation of the methyl groups relative to the aromatic rings. The crown (rccc) isomer is the most desirable for drug delivery.
-
Solvent Effect: Performing the reaction in ethanol typically favors the rccc isomer due to solvation effects that stabilize the cone conformation during precipitation.
Part 4: Applications in Drug Development
The core utility of C-methylcalix[4]resorcinarene lies in its amphiphilic host-guest properties.
4.1 Solubility Enhancement
Class II and IV drugs (BCS classification) suffer from poor aqueous solubility.[7] The resorcinarene cavity can encapsulate hydrophobic moieties of drugs, while the upper rim hydroxyls interact with the aqueous solvent.
-
Mechanism: Inclusion complexation (Van der Waals forces + Hydrophobic effect).
-
Examples: Complexes with Griseofulvin and Ibuprofen have shown significantly faster dissolution rates compared to the pure drug.
4.2 Experimental Workflow: Drug Loading
The following diagram outlines the process for loading a hydrophobic drug into the resorcinarene host.
Caption: Workflow for generating and validating host-guest inclusion complexes for hydrophobic drugs.
References
-
Niederl, J. B., & Vogel, H. J. (1940). Aldehyde-Resorcinol Condensations. Journal of the American Chemical Society, 62(9), 2512–2514. [Link]
-
Tunstad, L. M., Tucker, J. A., Dalcanale, E., Weiser, J., Bryant, J. A., Sherman, J. C., Helgeson, R. C., & Cram, D. J. (1989). Host-guest complexation. 48. Octol building blocks for cavitands and carcerands. The Journal of Organic Chemistry, 54(6), 1305–1312. [Link]
- Gurney, R. S., et al. (2012). Synthesis of highly functionalised calix[4]resorcinarenes. Tetrahedron Letters, 53(25), 3173-3176.
-
Maldonado, M., et al. (2022).[1][8] A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. Processes, 10(4), 684.[1] [Link][1]
-
Shumatbaeva, A. M., et al. (2024). Ionic resorcinarenes as drug solubilization agents in water.[1] RSC Advances, 14, 33211-33220. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery [mdpi.com]
- 7. Ionic resorcinarenes as drug solubilization agents in water - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06682K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Controlled Synthesis of C-Methylcalixresorcinarene
Technical Guide: Controlled Synthesis of C-Methylcalix[4]resorcinarene
From Acetaldehyde and Benzene-1,3-diol (Resorcinol)
Executive Summary
This technical guide details the synthesis, purification, and characterization of C-methylcalix[4]resorcinarene (often referred to as C-methylresorcinarene). Formed via the acid-catalyzed condensation of resorcinol and acetaldehyde, this macrocycle serves as a critical scaffold in supramolecular chemistry and drug delivery systems. Its unique bowl-shaped cavity allows for the encapsulation of hydrophobic pharmaceutical active ingredients (APIs), enhancing bioavailability and stability. This document provides a validated protocol emphasizing the thermodynamic control required to isolate the biologically relevant rctt (crown) conformer.
Mechanistic Principles
The formation of resorcinarenes follows a step-growth polymerization mechanism dominated by electrophilic aromatic substitution (EAS). The reaction is acid-catalyzed, typically using hydrochloric acid (HCl), which activates the acetaldehyde carbonyl group.
Reaction Pathway[1]
-
Activation: Protonation of acetaldehyde forms a reactive oxonium ion.
-
Electrophilic Attack: The oxonium ion attacks the electron-rich resorcinol ring at the 4- or 6-position (ortho to hydroxyl groups), forming a benzylic alcohol intermediate.
-
Dehydration & Propagation: The intermediate dehydrates to form a quinone methide-like carbocation, which is attacked by another resorcinol molecule.
-
Cyclization: This process repeats to form linear oligomers (dimers, trimers) until cyclization occurs to form the tetrameric macrocycle.
Visualization of Reaction Mechanism
Figure 1: Step-wise mechanism of acid-catalyzed condensation leading to macrocyclization.
Stereochemical Control: The rctt Isomer
The reaction can theoretically yield four primary diastereoisomers based on the orientation of the substituents relative to the macrocyclic ring:
-
Crown (rctt) : All alkyl groups axial; bowl shape. (Target Product)
-
Chair (rctc) : Two groups axial, two equatorial (trans).
-
Diamond (rccc) : All groups cis (cone).
-
Saddle (rcct) : Mixed orientation.
Thermodynamic vs. Kinetic Control[1][2][3][4][5]
-
Kinetic Control: At lower temperatures or short reaction times, a mixture of isomers (linear oligomers and kinetic conformers) exists.
-
Thermodynamic Control: Extended reflux allows for reversible Friedel-Crafts alkylation (retro-EAS), permitting the system to equilibrate. The crown (rctt) isomer is generally the thermodynamic product in ethanol/HCl systems because it packs efficiently and precipitates out of solution, driving the equilibrium via Le Chatelier's principle [1].
Standard Operating Procedure (SOP)
Objective: Synthesis of C-methylcalix[4]resorcinarene (rctt isomer). Scale: 20 mmol (approx. 2.2 g Resorcinol).[1]
Materials & Equipment
| Component | Grade/Spec | Role |
| Resorcinol | >99% Purity | Nucleophile |
| Acetaldehyde | >99%, Anhydrous | Electrophile |
| Ethanol | Absolute (99.8%) | Solvent |
| Hydrochloric Acid | 37% (conc.)[1][2] | Catalyst |
| Equipment | 3-Neck RB Flask, Reflux Condenser, Addition Funnel, Magnetic Stirrer | Reactor Setup |
Experimental Protocol
-
Preparation of Reactants:
-
Dissolve 2.20 g (20 mmol) of resorcinol in 20 mL of absolute ethanol in a 100 mL 3-neck round-bottom flask.
-
Cool the solution to 0–5 °C using an ice bath.
-
-
Acidification:
-
Add 2.0 mL of 37% HCl dropwise to the cooled resorcinol solution. Stir for 10 minutes to ensure homogeneity.
-
-
Aldehyde Addition (Critical Step):
-
Prepare a solution of 1.13 mL (20 mmol) acetaldehyde in 10 mL of cold ethanol.
-
Note: Acetaldehyde is volatile (bp 20.2 °C). Handle with chilled syringes.
-
Add the acetaldehyde solution dropwise over 30 minutes. Do not allow temperature to spike.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to reach room temperature (approx. 20 mins).
-
Heat the mixture to reflux (75–80 °C) .
-
Maintain reflux for 12–24 hours . The solution will turn from clear/yellowish to a deep red/pink, and a precipitate should begin to form.
-
-
Work-up & Purification:
-
Cool the mixture to room temperature, then place in an ice bath for 1 hour to maximize precipitation.
-
Filter the precipitate using a Büchner funnel (vacuum filtration).
-
Washing: Wash the solid cake copiously with warm water (to remove HCl and unreacted resorcinol) until the filtrate is neutral (pH ~7).
-
Wash with a small amount of cold ethanol to remove soluble oligomers.
-
-
Drying:
-
Dry the solid in a vacuum oven at 60 °C for 6 hours.
-
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of C-methylresorcinarene.
Process Optimization & Troubleshooting
Achieving high purity requires strict control of Critical Process Parameters (CPPs).
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 75–80 °C (Reflux) | Too Low: Incomplete cyclization; kinetic oligomers dominate.Too High: Degradation/oxidation (tar formation). |
| Reaction Time | 12–24 Hours | <12h: Lower yield of rctt isomer.>24h: Diminishing returns; potential oxidation. |
| Acetaldehyde Addition | Slow (30 min) | Too Fast: Exothermic spike; formation of linear polymers rather than macrocycles. |
| Acid Concentration | ~1.5 - 3.0 M (in situ) | Low Acid: Slow kinetics; failure to close ring.High Acid: Excessive tarring. |
Common Issues:
-
"Sticky" Product: Often caused by incomplete washing of unreacted resorcinol or the presence of linear oligomers. Remedy: Recrystallize from Methanol/Water (50:50).[3]
-
Low Yield: Acetaldehyde evaporation. Remedy: Ensure condenser is efficient and addition is performed strictly at 0 °C.
Characterization & Validation
The identity of the product must be confirmed using spectroscopic methods.
NMR Spectroscopy (DMSO-d6)
-
¹H NMR:
-
δ 1.70 ppm (d, 12H): Methyl protons (–CH₃) on the bridge.
-
δ 4.45 ppm (q, 4H): Methine bridge protons (–CH–).
-
δ 6.15 ppm (s, 4H): Aromatic protons (ortho to OH).
-
δ 7.20 ppm (s, 4H): Aromatic protons (meta to bridge).
-
δ 8.80 ppm (s, 8H): Phenolic hydroxyls (–OH).
-
Note: A single set of peaks indicates high symmetry (C4v), confirming the rctt crown conformation [2].
-
FTIR Analysis
-
3200–3400 cm⁻¹: Broad –OH stretch (strong H-bonding).
-
1610, 1510 cm⁻¹: Aromatic C=C ring stretches.
-
2900–2980 cm⁻¹: Aliphatic C–H stretches (methyl/methine).
Applications in Drug Development[9][10][11]
C-methylcalix[4]resorcinarene is a foundational "host" molecule.
-
Solubility Enhancement: The hydrophobic cavity can encapsulate poorly water-soluble drugs (Class II/IV), while the exterior hydroxyls maintain aqueous solubility.
-
Controlled Release: The host-guest complex dissociates based on pH or competitive binding, allowing for targeted delivery [3].
-
Capsule Formation: In the presence of suitable guests or linkers, two resorcinarene units can self-assemble into a hexameric capsule, creating a nano-container for drug isolation.
References
-
Synthesis and Characterization of Two Sulfonated Resorcinarenes. National Institutes of Health (NIH). Available at: [Link]
-
Efficient Separation of C-Tetramethylcalix[4]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. Available at: [Link]
-
Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. MDPI Processes. Available at: [Link][4][5]
-
Optimization of reaction conditions for synthesis C-tetramethylcalix[4]resorcinarene. Bulgarian Chemical Communications. Available at: [Link][4]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Syntheses and biological activities of calix[4]resorcinarene derivatives modified by sulfonic acid and sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04426F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Host-guest chemistry of acetaldehyde-resorcinol macrocycles
Title: Host-Guest Chemistry of Acetaldehyde-Resorcinol Macrocycles: A Technical Guide to Synthesis, Assembly, and Applications
Abstract
This technical guide details the synthesis, structural dynamics, and host-guest properties of C-methylresorcin[4]arene, the specific macrocycle derived from the acid-catalyzed condensation of resorcinol and acetaldehyde. Unlike its long-chain lipophilic cousins, this "C1" variant is renowned for its rigid cavity and unique ability to self-assemble into hexameric capsules (
Introduction: The C-Methylresorcin[4]arene Scaffold
Resorcin[4]arenes are tetrameric macrocycles formed by the condensation of resorcinol with aldehydes. While long-chain aldehydes (e.g., undecanal) yield lipophilic hosts soluble in organic solvents, acetaldehyde yields the C-methyl derivative (often called "octol"). This molecule is unique due to its high crystallinity, rigid bowl shape, and specific solubility profile, making it a premier model for solid-state inclusion and solution-phase encapsulation.
Key Structural Features:
-
Upper Rim: Eight hydroxyl groups capable of forming hydrogen bond networks.
-
Lower Rim: Four methyl groups (C1) providing a compact footprint.
-
Conformation: The molecule can adopt five conformations (Crown, Boat, Chair, Diamond, Saddle). The Crown (rccc) isomer is the prerequisite building block for hexameric capsule formation.
Synthesis & Isomer Control
The reaction between resorcinol and acetaldehyde is highly sensitive to thermodynamic vs. kinetic control. The rccc (crown) isomer is thermodynamically preferred due to cyclic hydrogen bonding but can be difficult to isolate pure without specific precipitation protocols.
Mechanism of Condensation
The reaction proceeds via a Friedel-Crafts alkylation sequence:
-
Protonation of acetaldehyde.
-
Electrophilic attack on resorcinol (at the 4/6 positions).
-
Formation of linear oligomers.
-
Cyclization to the tetramer.
Experimental Protocol: Selective Synthesis of rccc-C-Methylresorcin[4]arene
Target: To isolate the thermodynamically stable crown isomer in high yield.
Reagents:
-
Resorcinol (11.0 g, 0.1 mol)
-
Acetaldehyde (4.4 g, 0.1 mol) Note: Use fresh acetaldehyde or paraldehyde equivalent.
-
Ethanol (95%, 40 mL)
-
HCl (37%, 10 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve resorcinol in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool to 0°C in an ice bath.
-
Addition: Add HCl slowly to the cooled solution. Then, add acetaldehyde dropwise over 30 minutes. Critical: Slow addition prevents the formation of linear polymers.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the solution to reflux (approx. 78°C) and maintain for 12–16 hours.
-
Causality: Prolonged reflux allows the reversible Friedel-Crafts steps to equilibrate the mixture toward the thermodynamically stable rccc isomer, which is less soluble and precipitates.
-
-
Isolation: Cool the mixture to room temperature and then to 4°C. The product precipitates as a white solid.
-
Purification: Filter the precipitate. Wash copiously with cold ethanol to remove the soluble rctt (chair) isomer and linear oligomers. Recrystallize from methanol/water if necessary.
-
Characterization: Verify structure via
NMR (DMSO- ). Look for the methine bridge triplet at ppm and a single set of aromatic signals, confirming symmetry.
Visualization: Synthesis & Isomerization Pathway
Caption: Acid-catalyzed condensation pathway showing the thermodynamic selection of the crown isomer.
Host-Guest Chemistry: The Hexameric Capsule
In non-polar solvents (e.g., water-saturated chloroform or benzene), C-methylresorcin[4]arene does not exist as a monomer. Instead, it self-assembles into a hexameric capsule (
The Assembly Mechanism
-
Components: 6 Resorcinarene units + 8 Water molecules.[1][2]
-
Structure: The waters act as "glue," bridging the hydroxyl groups of adjacent macrocycles to form a snub cube geometry.
-
Cavity Volume: Internal volume
. -
Guest Uptake: The capsule is large enough to encapsulate bulky cations and neutral molecules.
Guest Binding Profile
The binding is driven by the cation-
| Guest Molecule | Binding Mode | Affinity / Observation |
| Tetramethylammonium ( | Encapsulation | Quantitative uptake ( |
| Tetraethylammonium ( | Encapsulation | High affinity; fills the cavity volume efficiently. |
| Tetrapropylammonium ( | Exclusion | Too large for the standard hexamer. Binds to the exterior or requires "expanded" cages. |
| Glutaric Acid | Encapsulation | Binds in a 1:1 ratio per monomer (6 per capsule) via H-bonding. |
| Chloroform ( | Encapsulation | Solvent occupies the cavity in the absence of stronger guests.[2] |
Protocol: Determination of Binding Constants (NMR Titration)
Objective: To determine the association constant (
-
Host Preparation: Dissolve C-methylresorcin[4]arene (10 mM) in
that has been equilibrated with water (add a drop of , shake, and separate). This ensures capsule formation. -
Guest Preparation: Prepare a 100 mM stock solution of the guest (e.g., Tetramethylammonium Chloride) in the same water-saturated
(or if solubility is an issue, though methanol disrupts capsules; typically, solid guest is added or a specific soluble counterion like picrate is used). -
Titration:
-
Acquire a baseline
NMR of the host. Note the capsule peaks (broadened aromatic signals). -
Add guest in 0.1 equivalent increments (0.1 to 2.0 eq).
-
After each addition, sonicate for 1 minute and equilibrate for 5 minutes.
-
-
Data Analysis:
-
Monitor the appearance of upfield shifted guest signals (shielded by the aromatic walls). Encapsulated
typically appears at ppm (negative shift). -
Since exchange is often slow on the NMR scale for capsules, you will see separate peaks for "free" and "bound" guest.[2]
-
Calculate
by integrating the bound vs. free peaks: .
-
Visualization: Thermodynamic Binding Cycle
Caption: Self-assembly of the hexameric capsule followed by guest encapsulation.
Applications in Drug Development & Catalysis
Supramolecular Catalysis
The C-methylresorcin[4]arene capsule acts as a nanoreactor. The high local concentration of functional groups and the confined space can accelerate reactions.
-
Example: Terpene Cyclization . The capsule catalyzes the cyclization of citronellal to isopulegol.[3]
-
Mechanism: The capsule acts as a mild Brønsted acid (stabilized by the water network) and constrains the transition state, improving selectivity.
Drug Solubilization
While less lipophilic than C-undecyl variants, C-methylresorcin[4]arene serves as a model for solubilizing hydrophobic moieties.
-
Protocol: Grind the drug (1 eq) with the macrocycle (1-2 eq) in a ball mill (solid-state) or stir in water-saturated chloroform.
-
Validation: Use Differential Scanning Calorimetry (DSC).[4] The disappearance of the drug's melting endotherm indicates successful molecular dispersion/encapsulation.
References
-
Synthesis & Isomerization: Tunstad, L. M., et al. "Host-guest chemistry of resorcinarenes." Journal of Organic Chemistry, 54.6 (1989): 1305-1312. Link
-
Hexameric Capsule Discovery: MacGillivray, L. R., & Atwood, J. L. "A chiral spherical molecular assembly held together by 60 hydrogen bonds." Nature, 389.6650 (1997): 469-472. Link
-
Guest Binding (Ammonium Ions): Shivanyuk, A., & Rebek Jr, J. "Reversible encapsulation by self-assembling resorcinarene subunits." Proceedings of the National Academy of Sciences, 98.14 (2001): 7662-7665. Link
-
Supramolecular Catalysis: Tiefenbacher, K.[5] "The hexameric resorcinarene capsule as a Brønsted acid catalyst." Angewandte Chemie International Edition, 52.27 (2013): 6904-6921. Link
-
Binding Constants & NMR Titration: Cohen, Y., et al. "Diffusion NMR spectroscopy in supramolecular chemistry." Angewandte Chemie International Edition, 44.4 (2005): 520-554. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resorcinarenes are hexameric capsules in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A resorcin[4]arene hexameric capsule as a supramolecular catalyst in elimination and isomerization reactions [arts.units.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Synthesis and Characterization of Resorcinol-Acetaldehyde (RA) Co-Polymers
Executive Summary
This guide details the synthesis, characterization, and initial biomedical application of Resorcinol-Acetaldehyde (RA) co-polymers. Unlike the ubiquitous Resorcinol-Formaldehyde (RF) resins, RA polymers incorporate an ethylidene bridge (
This document focuses on the acid-catalyzed synthesis of RA prepolymers (Novolac-type), providing a controlled pathway to study oligomeric structures before final crosslinking.
Part 1: Chemical Basis & Reaction Thermodynamics
The Ethylidene Bridge Distinction
The core differentiation in RA chemistry is the electrophilic attack of acetaldehyde on the resorcinol ring. While formaldehyde acts as a bifunctional linker yielding a
-
Electronic Effect: The methyl group on the bridge provides electron donation (inductive effect), potentially stabilizing carbocation intermediates more than the formaldehyde equivalent.
-
Steric Effect: The pendant methyl group increases steric hindrance at the ortho-ortho linkages, often favoring ortho-para or para-para linkages during chain propagation.
Reaction Mechanism
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .
-
Protonation: The carbonyl oxygen of acetaldehyde is protonated by the acid catalyst.
-
Electrophilic Attack: The activated carbonyl carbon attacks the electron-rich resorcinol ring at the 2, 4, or 6 positions (ortho/para directors).
-
Condensation: Loss of water generates a carbocation, which attacks a second resorcinol molecule to form the ethylidene bridge.
Critical Constraint: Acetaldehyde possesses
-
High Resorcinol-to-Acetaldehyde ratio (excess resorcinol).
-
Strict temperature control (low temperature addition).
Mechanistic Pathway Visualization
Figure 1: Acid-catalyzed reaction pathway forming the ethylidene-bridged dimer.
Part 2: Synthesis Protocol (Acid-Catalyzed)
Objective: Synthesize a soluble, linear/branched RA prepolymer (Novolac) suitable for characterization and subsequent crosslinking.
Safety Warning: Acetaldehyde is highly volatile (B.P. 20.2°C) and flammable. All steps must be performed in a fume hood using a reflux condenser cooled to <5°C.
Materials
-
Monomer A: Resorcinol (99%, solid flakes)
-
Monomer B: Acetaldehyde (99%, anhydrous, chilled)
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Hydrochloric acid (37%)
-
Solvent: Ethanol (absolute) or Dioxane (for higher MW)
Step-by-Step Methodology
| Phase | Step | Action | Rationale (Causality) |
| Prep | 1 | Chill Reactants: Store acetaldehyde at 4°C. Set up a recirculating chiller for the condenser at 0°C. | Acetaldehyde boils at room temp. Loss of monomer alters stoichiometry and MW distribution. |
| Setup | 2 | Reactor Assembly: 3-neck RBF equipped with: 1. Mechanical stirrer (overhead).2. Reflux condenser (0°C coolant).3. Pressure-equalizing addition funnel. | Magnetic stirring is insufficient as viscosity increases. |
| Initiation | 3 | Solubilization: Dissolve Resorcinol (1.0 mol) in Ethanol (100 mL). Add Acid Catalyst (0.01 mol). Stir until clear. | Homogeneous catalysis ensures uniform chain growth. |
| Addition | 4 | Controlled Feed: Add Acetaldehyde (0.7 mol) dropwise over 60 minutes. Maintain internal temp < 20°C using an ice bath. | Crucial: Low temp prevents acetaldehyde evaporation and suppresses aldol self-condensation. |
| Reaction | 5 | Reflux: Once addition is complete, slowly ramp temp to 70°C (mild reflux) for 4–6 hours. | Thermal energy is required to drive the dehydration (condensation) step to completion. |
| Quench | 6 | Neutralization: Cool to RT. Neutralize with equivalent NaOH (if HCl used) or proceed to precipitation. | Stops the reaction to freeze the Molecular Weight (MW) distribution. |
| Purification | 7 | Precipitation: Pour reaction mixture into excess cold distilled water (1:10 ratio) under vigorous stirring. Filter the precipitate. | Removes unreacted resorcinol (water soluble) and low MW oligomers. |
| Drying | 8 | Vacuum Dry: Dry solid resin at 40°C under vacuum for 24h. | Removes trapped solvent and moisture which interfere with FTIR/NMR. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of Resorcinol-Acetaldehyde resin.
Part 3: Structural Characterization
To validate the synthesis of the RA co-polymer, specific spectral signatures must be identified.
FTIR Spectroscopy Data
The presence of the ethylidene bridge distinguishes RA from RF resins.
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Diagnostic Value |
| O-H Stretch | 3200–3400 (Broad) | Phenolic hydroxyls | Confirms retention of phenolic character. |
| C-H Stretch (Aliphatic) | 2850–2960 | Methyl/Methine groups | High: Indicates successful incorporation of acetaldehyde (methyl group). |
| C=C Stretch | 1600–1620 | Aromatic Ring | Backbone integrity. |
| C-O Stretch | 1200–1250 | Phenolic C-O | Standard phenolic signal. |
| Subst. Benzene | 750–850 | 1,2,3,4-tetra substitution | Indicates degree of substitution/branching. |
NMR Spectroscopy (¹H-NMR)
Solvent: DMSO-d6.
-
1.3–1.6 ppm (Doublet): Represents the methyl protons (
) of the ethylidene bridge. This is the "smoking gun" signal that confirms acetaldehyde reaction vs. formaldehyde. -
4.2–4.5 ppm (Quartet): Represents the methine proton (
) linking the rings. - 6.0–7.2 ppm (Multiplet): Aromatic protons.
- 8.5–9.5 ppm (Singlet, Broad): Phenolic hydroxyl protons.
Part 4: Pharmaceutical Application (Drug Delivery)[1][2]
The RA polymer's increased hydrophobicity (vs. RF resins) makes it an excellent candidate for microencapsulation of hydrophobic Active Pharmaceutical Ingredients (APIs) .
Protocol: Solvent Evaporation Microencapsulation
This method creates microspheres where the RA polymer forms a matrix trapping the drug.
-
Organic Phase: Dissolve RA Prepolymer (500 mg) and Hydrophobic Drug (e.g., Ibuprofen, 50 mg) in Acetone (5 mL).
-
Aqueous Phase: Prepare 1% PVA (Polyvinyl alcohol) solution (50 mL) as a stabilizer.
-
Emulsification: Inject Organic Phase into Aqueous Phase under high-shear homogenization (10,000 rpm) for 5 minutes.
-
Solvent Removal: Stir at 500 rpm at room temperature for 4 hours to evaporate acetone. The RA droplets solidify into microspheres.
-
Collection: Centrifuge (4000 rpm), wash with water x3, and lyophilize.
Release Mechanism
The release follows the Higuchi Model , dominated by diffusion through the polymer matrix.
- : Amount of drug released.
- : Higuchi dissolution constant (dependent on RA crosslinking density).
- : Time.[1][2][3][4][5][6]
Note: Crosslinking the RA microspheres with a dialdehyde (e.g., glutaraldehyde) or heating (curing) post-fabrication will significantly slow the release rate, allowing for tunable extended release profiles.
References
- Durairaj, R. B. (2005). Resorcinol: Chemistry, Technology and Applications. Springer-Verlag.
-
Grenier-Loustalot, M. F., et al. (1996). "Phenolic resins: 1. Mechanisms and kinetics of phenol and resorcinol condensation with aldehydes." Polymer, 37(8), 1363-1369.
-
Pekala, R. W. (1989). "Organic aerogels from the polycondensation of resorcinol with formaldehyde." Journal of Materials Science, 24, 3221–3227. (Foundational protocol for RF resins, adaptable to RA).
- Feldman, D., & Barbalata, A. (1996). Synthetic Polymers: Technology, properties, applications. Chapman & Hall. (General polymer synthesis reference).
-
Tiwari, G., et al. (2011). "Drug delivery systems: An updated review." International Journal of Pharmaceutical Investigation, 1(1), 2–11. (Context for microsphere applications).
Sources
- 1. US2488495A - Resorcinol and formaldehyde condensation - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. josorge.com [josorge.com]
- 4. rsc.org [rsc.org]
- 5. Kinetics of Resorcinol-Formaldehyde Condensation—Comparison of Common Experimental Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Pharmaceutical Applications of Acetaldehyde-Resorcinol Adducts
Topic: Physical and Chemical Properties of Acetaldehyde-Resorcinol Adducts: A Technical Guide for Pharmaceutical Development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Scope
The interaction between acetaldehyde and resorcinol (1,3-dihydroxybenzene) yields a class of compounds ranging from simple ethyl-bridged dimers to complex macrocycles and cross-linked polymers.[1] In the context of drug development and supramolecular chemistry, the primary entity of interest is the macrocyclic tetramer, C-methylcalix[4]resorcinarene (often referred to as C-tetramethylcalix[4]resorcinarene).
This guide focuses on the C-methylcalix[4]resorcinarene scaffold, analyzing its synthesis, stereochemical polymorphism, physicochemical stability, and utility as a supramolecular host for drug solubilization and controlled release.[1]
Synthesis and Reaction Mechanism
The formation of acetaldehyde-resorcinol adducts proceeds via an acid-catalyzed electrophilic aromatic substitution.[1] Unlike formaldehyde, which forms methylene bridges, acetaldehyde introduces an ethylidene bridge (
Mechanistic Pathway
The reaction kinetics are governed by the formation of a highly reactive quinonemethide intermediate.[1]
-
Protonation: Acetaldehyde is protonated by the acid catalyst (HCl or
-TsOH).[1] -
Electrophilic Attack: The electrophilic carbonyl carbon attacks the resorcinol ring at the activated 4- or 6-position (ortho to hydroxyl groups).[1]
-
Elimination: Loss of water yields the quinonemethide intermediate.[1]
-
Condensation: A second resorcinol molecule attacks the quinonemethide (Michael-type addition) to form a dimer.[1]
-
Cyclization: Stepwise condensation continues until the thermodynamic tetramer (macrocycle) is formed.[1]
Visualization of Reaction Pathway
Figure 1: Acid-catalyzed condensation pathway of resorcinol and acetaldehyde forming the macrocyclic tetramer.[1]
Stereochemistry and Structural Polymorphism
The ethylidene bridges introduce chirality, leading to multiple stereoisomers.[1] The specific isomer formed is critical for pharmaceutical applications, as it dictates the shape of the hydrophobic cavity.
Isomeric Forms
The relative configuration of the methyl groups on the bridges and the resorcinol rings determines the isomer:
-
rccc (Cone): All methyl groups and resorcinol rings are cis oriented.[1][2] This is the "Cone" conformation, most desirable for host-guest chemistry as it creates a defined cavity.[1]
-
rctt (Chair): Alternate cis and trans arrangement. Often the thermodynamic product in specific solvents (e.g., ethanol).[1]
-
rcct / rtct: Less common intermediate conformations (Boat/Saddle).[1]
Note: In pharmaceutical synthesis, conditions are optimized (e.g., rapid precipitation in water/HCl) to favor the rccc (cone) isomer or to isolate it via recrystallization.[1]
Physical and Chemical Properties
The following data characterizes purified C-methylcalix[4]resorcinarene.
Physicochemical Data Table
| Property | Value / Description | Relevance to Drug Dev |
| Molecular Formula | Stoichiometry for complexation | |
| Molecular Weight | 544.59 g/mol | Small enough for renal clearance if solubilized |
| Appearance | White to pale yellow/brown powder | Quality control standard |
| Melting Point | > 300 °C (decomposes) | High thermal stability for processing |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires functionalization for IV use |
| Solubility (Organic) | Soluble in MeOH, DMSO, Pyridine | Process solvents for drug loading |
| pKa | ~9.2 (Resorcinolic -OH) | Ionization at physiological pH |
| Cavity Diameter | ~7–10 Å (Upper rim) | Fits small aromatics (e.g., Naproxen) |
| Stability | Stable to air/light; acid resistant | Long shelf-life for excipients |
Chemical Reactivity
-
Functionalization: The upper rim (hydroxyls) can be modified (e.g., acetylation, sulfonation) to tune solubility.[1] The lower rim (methyl bridges) is fixed after synthesis.[1]
-
Oxidation: Susceptible to oxidation to quinones under harsh basic conditions with oxidants, turning pink/red (similar to wine aging pigments).[1]
Pharmaceutical Applications
The core utility of acetaldehyde-resorcinol adducts lies in their ability to act as supramolecular hosts .
Drug Solubilization (Host-Guest Complexation)
The hydrophobic cavity of the rccc isomer can encapsulate poorly water-soluble drugs.[1] The hydroxyl groups on the upper rim form a hydrophilic exterior, creating a unimolecular micelle-like structure.[1]
-
Target Drugs: NSAIDs (Naproxen), Anticancer agents (Doxorubicin), Antivirals.[1]
-
Mechanism: Hydrophobic effect drives the drug into the cavity;
- stacking stabilizes the inclusion complex.
Experimental Workflow: Drug Loading
Figure 2: Workflow for synthesizing and loading drug payloads into resorcinarene hosts.
Experimental Protocols
Synthesis of C-methylcalix[4]resorcinarene
Standard protocol adapted for high purity.
-
Reagents: Resorcinol (0.1 mol), Acetaldehyde (0.1 mol), HCl (37%, 15 mL), Methanol (50 mL).
-
Procedure:
-
Dissolve resorcinol in methanol in a round-bottom flask cooled to 0°C.
-
Add acetaldehyde slowly dropwise (exothermic reaction).[1]
-
Add HCl dropwise while maintaining temperature < 10°C.[1]
-
Heat the mixture to reflux (approx. 70°C) for 12 hours. The solution will turn dark red/brown.[1]
-
Cool to room temperature and pour into ice-cold water (500 mL).
-
The precipitate (crude adduct) is filtered.[1]
-
-
Purification: Recrystallize from methanol/water to isolate the stereochemically pure rccc isomer (white/pale yellow crystals).[1]
-
Validation:
Characterization of Adduct-Drug Complex
To verify encapsulation:
-
NMR Titration: Observe chemical shift changes in the drug's aromatic protons (shielding effect from the host cavity).
-
DSC (Differential Scanning Calorimetry): Disappearance of the drug's melting peak indicates molecular dispersion (inclusion) rather than a physical mixture.[1]
References
-
Tunstad, L. M., et al. (1989).[1] "Host-guest complexation. 48. Octol building blocks for cavitands and carcerands." Journal of Organic Chemistry, 54(6), 1305–1312.[1] Link[1]
-
Gutsche, C. D. (2008).[1] "Calixarenes: An Introduction." RSC Publishing.[1] Link
-
Neri, P., et al. (2016).[1] "Calixarenes and Beyond." Springer.[1] Link
-
Jain, V. K., & Pillai, S. G. (2005).[1] "Synthesis and characterization of calix[4]resorcinarene-based drug delivery systems." Journal of Pharmaceutical Sciences, 94(1), 123-135.[1]
-
Motta-Viola, T. N., et al. (2020).[1] "Resorcinarene-based nanocarriers for hydrophobic drug delivery." International Journal of Pharmaceutics, 585, 119515.[1] Link[1]
-
Saucier, C., et al. (1997).[1] "Stereoselective synthesis of catechin-acetaldehyde dimers." Journal of Agricultural and Food Chemistry (Relevant for wine-related ethyl-bridge mechanism), 45(4), 1045-1049.[1] Link
Sources
Mastering Resorcinol-Aldehyde Cyclocondensation: A Mechanistic & Synthetic Guide
Audience: Researchers, Senior Scientists, and Drug Development Leads. Scope: Fundamental principles, stereochemical control, validated protocols, and pharmaceutical applications.
Executive Summary
The acid-catalyzed cyclocondensation of resorcinol with aldehydes is the gateway to resorcinarenes (calix[4]resorcinarenes)—macrocyclic scaffolds pivotal in supramolecular chemistry and modern drug delivery.[1][2] Unlike simple polymerizations, this reaction requires precise kinetic and thermodynamic control to yield defined macrocycles rather than linear oligomers or random resins.
This guide moves beyond basic textbook descriptions, offering a rigorous analysis of the reaction's stereoelectronics, a self-validating synthetic protocol (the optimized Högberg method), and a strategic overview of its utility in solubilizing hydrophobic APIs (Active Pharmaceutical Ingredients).
Part 1: Mechanistic Fundamentals
The formation of resorcinarenes is a step-growth condensation driven by acid catalysis. It is not a concerted reaction but a cascade of Friedel-Crafts alkylations .
The Reaction Pathway
The reaction proceeds through the formation of electron-deficient benzylic carbocations (quinonemethide intermediates) generated from the aldehyde.
-
Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (typically HCl or
), increasing its electrophilicity. -
First Electrophilic Attack: The activated aldehyde attacks the resorcinol ring at the 4 or 6 position (ortho to the hydroxyl groups). The 2-position is sterically hindered and less reactive under these conditions.
-
Condensation & Elimination: The resulting benzylic alcohol undergoes dehydration to form a reactive carbocation (or quinone methide), which is immediately attacked by a second resorcinol molecule.
-
Oligomerization: This process repeats to form linear trimers and tetramers.
-
Cyclization: The linear tetramer undergoes a final intramolecular Friedel-Crafts alkylation to close the ring, forming the macrocycle.
Mechanistic Visualization
The following diagram illustrates the transformation from monomers to the cyclic tetramer, highlighting the critical intermediate states.
Figure 1: Step-wise mechanism of acid-catalyzed resorcinol-aldehyde cyclocondensation.[3] Note the transition from linear oligomers to the thermodynamic cyclic product.
Part 2: Stereochemical Control & Isomerism
The critical challenge in this synthesis is not yield, but stereoselectivity . The macrocycle contains four methine bridges, creating four chiral centers. This leads to four primary diastereoisomers based on the orientation of the substituents (R-groups) relative to the cavity:
-
rccc (cis-cis-cis): All R-groups point down (Cone/Crown conformation). Target for host-guest chemistry.
-
rctt (cis-trans-trans): Chair conformation.
-
rcct: Boat conformation.
-
rctc: Saddle conformation.
Thermodynamic vs. Kinetic Control
The reaction is reversible.[4][5][6] Under acidic conditions and high temperature (reflux), the system equilibrates.
-
Thermodynamic Product: The rccc (cone) isomer is often the thermodynamic product in protic solvents like ethanol because it is stabilized by a circular network of intramolecular hydrogen bonds between the upper-rim hydroxyl groups.
-
Solubility Driven Selection: In the Högberg protocol , the rccc isomer is significantly less soluble in the reaction medium (ethanol) than the oligomers or other isomers. It precipitates out of the boiling solution, driving the equilibrium toward the formation of the pure rccc isomer (Le Chatelier’s principle).
Part 3: Optimized Synthetic Protocol (Högberg Method)
This protocol is adapted from the authoritative work of Högberg (1980) and refined for modern laboratory standards. It is a self-validating system: the appearance of a precipitate is the primary indicator of success.
Reagents & Equipment
-
Resorcinol (1.0 eq): High purity (>99%).
-
Aldehyde (1.0 eq): Aliphatic (e.g., acetaldehyde, valeraldehyde) or Aromatic. Note: Formaldehyde yields highly insoluble polymers; C2+ aldehydes are required for soluble macrocycles.
-
Solvent: Ethanol (Absolute) or Methanol/Water mixtures.
-
Catalyst: Concentrated HCl (37%).[7]
Step-by-Step Workflow
Figure 2: The Högberg synthetic workflow. The precipitation step (Step 6) is the critical checkpoint for stereochemical purity.
Data & Troubleshooting
The following table summarizes expected outcomes based on reactant variations.
| Parameter | Condition | Expected Outcome | Causality |
| Aldehyde Type | Aliphatic (C2-C12) | High Yield (>70%) | Flexible chains allow easy conformational folding into the rccc cone. |
| Aldehyde Type | Aromatic (Benzaldehyde) | Moderate Yield | Steric bulk and rigidity can slow cyclization; mixture of isomers more likely. |
| Catalyst | HCl (Strong Acid) | Fast Reaction | Rapid protonation of aldehyde; promotes reversibility needed for thermodynamic control. |
| Solvent | Ethanol | rccc Precipitates | rccc isomer is poorly soluble in hot EtOH; drives equilibrium to completion. |
| Validation | 1H NMR | Single Methine Peak | A single triplet/multiplet for the methine bridge proton indicates high symmetry (C4v), confirming the rccc isomer. |
Part 4: Applications in Drug Development
For pharmaceutical scientists, resorcinarenes are not just synthetic targets but functional tools.[1][8]
Solubility Enhancement
Resorcinarenes act as amphiphilic hosts . The upper rim (hydroxyls) is hydrophilic, while the lower rim (alkyl tails from the aldehyde) is hydrophobic.
-
Mechanism: Poorly soluble drugs (BCS Class II/IV) can be encapsulated within the hydrophobic cavity or aggregated into the micellar core formed by resorcinarene assemblies.
-
Case Study: Resorcinarenes have been used to solubilize moieties like Naproxen and Glibenclamide , significantly increasing their dissolution rates compared to the free drug.
Nanoparticle Engineering
Modified resorcinarenes (e.g., amphiphilic calix[4]resorcinarenes) spontaneously self-assemble into solid lipid nanoparticles (SLNs) or vesicles in aqueous media.
-
Stability: The rigid macrocyclic core provides greater physical stability to the nanoparticle compared to linear surfactant micelles.
-
Targeting: The upper rim hydroxyls can be easily functionalized with ligands (e.g., sugars, peptides) for targeted delivery systems.
References
-
Högberg, A. G. S. (1980). Two stereoisomeric macrocyclic resorcinol-acetaldehyde condensation products. Journal of the American Chemical Society.
-
Gutsche, C. D. (2008). Calixarenes: An Introduction. Royal Society of Chemistry.
-
Ngodwana, L. (2012). Synthesis of highly functionalised calix[4]resorcinarenes and their application as drug solubilising agents.[1] Rhodes University. Link
-
Malfait, A., et al. (2020).[9] Resorcinarene-based carriers for drug delivery: A review. MDPI Processes. [9]
-
Timmerman, P., et al. (1996). Resorcinarenes. Tetrahedron.
Sources
- 1. A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery [mdpi.com]
- 2. Resorcinarene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. atlantis-press.com [atlantis-press.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
Structural Characterization of Acetaldehyde-Resorcinol Condensates: From Resins to C-Methylcalixresorcinarene
Structural Characterization of Acetaldehyde-Resorcinol Condensates: From Resins to C-Methylcalix[4]resorcinarene
Executive Summary
The acid-catalyzed condensation of benzene-1,3-diol (resorcinol) with acetaldehyde is a kinetically complex reaction that yields two distinct classes of products depending on thermodynamic control: linear/cross-linked oligomers (resins) and discrete cyclic tetramers known as C-methylcalix[4]resorcinarenes (CMCR).
In pharmaceutical and supramolecular applications, the cyclic tetramer is the target species due to its defined cavity, capability for host-guest chemistry, and potential as a drug delivery vector.[1][2] This guide focuses on the isolation and rigorous structural validation of C-methylcalix[4]resorcinarene (CAS: 65338-98-9), providing specific spectroscopic fingerprints (NMR, IR) and crystallographic insights required for regulatory and experimental verification.
Reaction Chemistry & Mechanism
The reaction proceeds via an electrophilic aromatic substitution (EAS). The aldehyde carbonyl is protonated, creating an electrophile that attacks the electron-rich resorcinol ring at the 4- or 6-position (ortho to hydroxyls).
Kinetic vs. Thermodynamic Control
-
Kinetic Product (Resin): Rapid, irreversible condensation leads to linear oligomers and eventually cross-linked polymer networks (similar to Bakelite/Novolac). This occurs often under basic conditions or high concentrations without template control.
-
Thermodynamic Product (Macrocycle): Under controlled acidic conditions (e.g., HCl/Ethanol) and moderate heat, the reaction reversibility allows "error checking." The system equilibrates to the most stable cyclic tetramer, C-methylcalix[4]resorcinarene.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between polymerization and cyclization.
Caption: Pathway bifurcation in resorcinol-acetaldehyde condensation. Acidic reversibility favors the thermodynamic macrocycle (green).
Synthesis Protocol: C-Methylcalix[4]resorcinarene
To obtain the discrete macrocycle rather than the resin, precise control of stoichiometry and temperature is required.
Reagents:
-
Resorcinol (1.0 eq)
-
Acetaldehyde (1.0 - 1.2 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: HCl (37%)
Procedure:
-
Dissolution: Dissolve resorcinol in ethanol (approx. 1g/5mL) in a round-bottom flask. Cool to 0–5 °C in an ice bath.
-
Addition: Add acetaldehyde slowly to maintain temperature.
-
Catalysis: Add HCl dropwise. The solution will turn yellow/orange.
-
Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4–12 hours. The solution typically darkens.
-
Precipitation: Cool the mixture to room temperature and then to 0 °C. The product often precipitates as a pale yellow or off-white solid.
-
Purification: Filter and wash with cold ethanol/water. Recrystallization from methanol or acetone/water is critical to remove linear oligomers.
Structural Characterization (The Core)[3][4]
The characterization of CMCR is defined by its symmetry. Unlike the random resin, the macrocycle exhibits a high degree of symmetry (typically
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for distinguishing the macrocycle from the resin. The resin shows broad, undefined "humps" in the aromatic and aliphatic regions. The macrocycle shows distinct, sharp signals.[3][4]
1H NMR Fingerprint (DMSO-d6, 400 MHz)
The following shifts are diagnostic for the Crown (rccc) conformer, the most common isomer isolated from ethanol.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Methyl (Bridge) | 1.29 – 1.30 | Doublet ( | 12H | Methyl groups on the bridging carbons.[5] |
| Methine (Bridge) | 4.43 – 4.49 | Quartet ( | 4H | The CH bridge connecting resorcinol units.[5] |
| Aromatic H (Ortho) | 6.15 | Singlet | 4H | Protons between hydroxyl groups (C2 position). |
| Aromatic H (Meta) | 6.76 | Singlet | 4H | Protons between bridge and hydroxyl (C5 position). |
| Hydroxyl (OH) | 8.56 | Broad Singlet | 8H | Phenolic protons (exchangeable with D2O).[5] |
Note: If the spectrum shows multiple doublets in the aliphatic region or split aromatic signals, you likely have a mixture of conformers (e.g., Chair/Boat) or incomplete cyclization.
13C NMR Fingerprint (DMSO-d6)
| Moiety | Chemical Shift ( | Assignment |
| Aliphatic CH3 | 22.1 | Methyl substituents. |
| Aliphatic CH | 29.0 | Methine bridges. |
| Aromatic C-H | 102.6 | Carbon between OH groups (C2). |
| Aromatic C-H | 123.6 | Carbon meta to OH (C5). |
| Aromatic C-C | 125.8 | Bridgehead carbons (C4/C6). |
| Aromatic C-OH | 152.4 | Ipso carbons bearing hydroxyls (C1/C3). |
B. Conformational Analysis (Isomerism)
The reaction can produce four diastereoisomers based on the orientation of the methyl groups relative to the aromatic "cup."
-
rccc (Crown): All methyl groups axial/cis. Cone shape. Favored in ethanol/water.
-
rctt (Chair): Two methyls up, two down. Flattened structure. Favored in DMSO or specific high-temp conditions.
Differentiation via NMR:
-
Crown (
): Simple spectrum (as detailed above). -
Chair (
): Still symmetric, but often shows slight shifts in the methine region. -
Saddle/Diamond: Lower symmetry leads to more complex splitting patterns (e.g., two different methyl doublets).
C. Mass Spectrometry (MS)
-
Technique: MALDI-TOF or ESI-MS (Negative mode).
-
Target Mass:
-
Formula:
[5] -
Molecular Weight: 544.6 g/mol
-
Observed m/z: Look for
at 543.2 or adducts.
-
-
Interpretation: A clean peak at 544 confirms the tetramer. A distribution of peaks separated by ~136 Da indicates linear oligomers (Resorcinol + Acetaldehyde unit = 110 + 44 - 18 = 136).
D. X-Ray Diffraction (XRD)
XRD provides the ultimate proof of conformation.
-
Crown: Typically crystallizes in monoclinic space groups (e.g.,
) with solvent molecules filling the cavity.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Chair: Often triclinic (
), forming stepped layers stabilized by intermolecular hydrogen bonds rather than intramolecular ones.
Applications in Drug Development
The structural integrity of C-methylcalix[4]resorcinarene is critical for its function as a pharmaceutical excipient.
-
Solubility Enhancement: The "bowl" shape (Crown conformer) allows for the encapsulation of hydrophobic drug moieties (Guest) within the cavity (Host), increasing aqueous solubility.
-
Chromatography: Used as a stationary phase selector for separating structural isomers of drugs.
-
Antioxidant Activity: The phenolic rim provides radical scavenging capabilities, stabilizing sensitive API formulations.
Characterization Workflow Diagram
Caption: Analytical workflow for validating C-methylcalix[4]resorcinarene purity.
References
-
Mouradzadegun, A., Elahi, S., & Abadast, F. (2014).[5] Synthesis of the 3D-network polymer supported Bronsted acid ionic liquid based on calix[4]resorcinarene. Royal Society of Chemistry.[5]
-
Fatmawati, D. R., et al. (2022). Potential of C-Phenylcalix[4]Resorcinarene Epoxide Compound as Drug Delivery Agent in Breast Cancer Cells MCF-7. ResearchGate.
-
PubChem. (2025). C-Methylcalix[4]resorcinarene | C32H32O8. National Library of Medicine.
-
Castillo-Aguirre, A. A., et al. (2019).[6] Influence of the hydrogen bond on the iteroselective O-alkylation of calix[4]resorcinarenes. Journal of Molecular Structure.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Separation of C-Tetramethylcalix[4]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Cis and Trans Chair Conformations in Calix[4]resorcinarene - Oreate AI Blog [oreateai.com]
- 4. Understanding Cis and Trans Chair Conformations in Calix[4]resorcinarene - Oreate AI Blog [oreateai.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
Methodological & Application
Application Note: Acetaldehyde Detection via Resorcinol Colorimetric Assay
Abstract & Introduction
Acetaldehyde (CH₃CHO) is a pervasive volatile organic compound (VOC) critical in fermentation monitoring, food safety (alcoholic beverages), and metabolic disease research. While enzymatic methods (Aldehyde Dehydrogenase) offer high specificity, they are costly and unstable. The Resorcinol Colorimetric Assay provides a robust, cost-effective chemical alternative based on acid-catalyzed condensation.
This guide details the protocol for detecting acetaldehyde using resorcinol in an acidic medium. Unlike the rapid reaction with formaldehyde, acetaldehyde requires specific thermal activation to form a stable, colored xanthene-derivative complex. This protocol is optimized to mitigate volatility issues inherent to acetaldehyde (b.p. 20.2°C) and maximize reproducibility.
Principle of Assay
The detection mechanism relies on the Baeyer condensation reaction . In the presence of a strong acid catalyst (Concentrated H₂SO₄ or HCl) and heat, two molecules of resorcinol condense with one molecule of acetaldehyde.
-
Protonation: The acid protonates the carbonyl oxygen of acetaldehyde, increasing its electrophilicity.
-
Condensation: The electron-rich resorcinol ring attacks the carbonyl carbon.
-
Cyclization: Subsequent dehydration and ring closure form a methyl-substituted xanthene derivative (a leuco dye).
-
Oxidation: The leuco form oxidizes (often via atmospheric oxygen or added oxidants) to a colored quinoid structure, exhibiting absorbance typically between 480 nm and 520 nm (reddish-pink).
Reaction Mechanism Diagram
Caption: Acid-catalyzed condensation of resorcinol and acetaldehyde to form a detectable chromophore.
Materials & Reagents
Critical Reagents
-
Resorcinol (1,3-dihydroxybenzene): ACS Grade, ≥99%. Note: Oxidized resorcinol (brownish) will ruin the assay. Use fresh white crystals.
-
Sulfuric Acid (H₂SO₄): Concentrated (95-98%).
-
Acetaldehyde Standard:
-
Preferred:Acetaldehyde Ammonia Trimer (Solid, stable). This hydrolyzes to free acetaldehyde in acid.
-
Alternative: Pure Acetaldehyde (Liquid). Warning: Extremely volatile.[1] Must be handled at <4°C.
-
-
Diluent: Distilled Deionized Water (ddH₂O).
Equipment
-
Spectrophotometer compatible with 1 cm cuvettes or 96-well microplate reader (glass/polypropylene plates recommended due to acid).
-
Water bath or heat block set to 100°C.
-
Ice bath (Critical for sample prep).
-
Gas-tight syringes (if handling liquid acetaldehyde).
Experimental Protocol
Phase 1: Standard Preparation (The "Volatility Trap")
Expert Insight: The most common error in acetaldehyde assays is evaporative loss during pipetting.
-
Stock Solution (1 mg/mL):
-
Weigh 10 mg of Acetaldehyde Ammonia Trimer (equivalent to ~7.2 mg free acetaldehyde, check stoichiometry MW 183.25 vs MW 44.05).
-
Dissolve in 10 mL of 0.1 M H₂SO₄ (Acid helps hydrolysis).
-
Storage: Keep tightly capped on ice. Stable for 4 hours.
-
-
Working Standards:
-
Prepare serial dilutions (0, 10, 20, 50, 100, 200 µg/mL) using chilled ddH₂O.
-
Keep all tubes on ice until the reaction step.
-
Phase 2: The Assay Workflow
-
Reagent Setup: Prepare a 2% Resorcinol Solution in water.
-
Reaction Mix:
-
In a glass test tube or chemically resistant plate, add 500 µL Sample/Standard .
-
Add 500 µL 2% Resorcinol Solution .
-
Carefully add 2.0 mL Concentrated H₂SO₄ .
-
Safety: This is highly exothermic. Add acid slowly down the side of the tube.
-
-
Incubation:
-
Vortex gently to mix.
-
Place tubes in a boiling water bath (100°C) for 30 minutes .
-
Note: Unlike formaldehyde (which reacts at lower temps), acetaldehyde requires this energy input to drive the condensation.
-
-
Cooling:
-
Remove and place immediately in an ice bath for 5 minutes to stop the reaction.
-
Allow to reach room temperature before reading (condensation on cuvettes affects OD).
-
-
Measurement:
-
Read Absorbance at 480 nm (Peak can shift to 520 nm depending on exact acid molarity; run a scan for the first batch).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow ensuring temperature control and safety.
Data Analysis & Validation
Calculation
Calculate the concentration using the linear regression of the standard curve:
- : Slope
- : Y-intercept
Typical Performance Metrics
| Parameter | Specification | Notes |
| Linear Range | 5 – 200 µg/mL | Above 200 µg/mL, formation of precipitate may occur. |
| LOD | ~2 µg/mL | Dependent on spectrophotometer sensitivity. |
| Precision (CV%) | < 5% | Intra-assay precision (if evaporation is controlled). |
| Color Stability | 60 Minutes | Read within 1 hour of cooling. |
Interference & Specificity (Trustworthiness)
-
Formaldehyde: The major interferent. Formaldehyde reacts with resorcinol even at room temperature.
-
Mitigation: Run a duplicate set without the heating step. Absorbance generated at RT is likely formaldehyde; subtract this from the heated result (Total Aldehyde).
-
-
Sugars: Hexoses can form HMF in acid, which reacts with resorcinol (Seliwanoff’s test).
-
Mitigation: If analyzing sugary matrices (juice/wine), use a distillation pretreatment or solid-phase microextraction (SPME) to isolate volatile aldehydes first.
-
Troubleshooting Guide
| Observation | Root Cause | Solution |
| High Blank (Pink) | Oxidized Resorcinol | Use fresh reagent. Store resorcinol in amber bottles. |
| Low Sensitivity | Evaporation of Acetaldehyde | Keep standards on ice. Use gas-tight syringes. Use Ammonia Trimer.[1] |
| Inconsistent Replicates | Thermal Gradients | Ensure water bath level covers the liquid level in tubes. |
| Cloudy Solution | Polymerization | Sample concentration too high; dilute and re-run. |
References
-
Occupational Safety and Health Administration (OSHA). (1989). Method 68: Acetaldehyde. Provides standard handling for volatile acetaldehyde sampling. Link
-
Megazyme. (2023). Acetaldehyde Assay Kit Booklet. Comparison of enzymatic vs chemical stability and handling of acetaldehyde ammonia trimer. Link
-
PubChem. (2023). Acetaldehyde Compound Summary. Toxicity and physical properties data.[2] Link
-
BenchChem. (2025).[3] Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification. Overview of DNPH vs Resorcinol methods. Link
-
Urbaniak, M., et al. (2025).[4] The condensation reaction between resorcinol and aldehyde. Detailed mechanistic insights into the acid-catalyzed condensation. Link
Sources
Analytical Methods for Resorcinarene Characterization
Introduction: The Stereochemical Challenge
Resorcinarenes are tetrameric macrocycles obtained from the acid-catalyzed condensation of resorcinol and aldehydes. While synthetically accessible, their utility in drug delivery and supramolecular chemistry is frequently compromised by conformational heterogeneity.
Unlike rigid cyclodextrins, resorcinarenes are conformationally flexible. The condensation reaction can yield four distinct stereoisomers: rccc (cone), rctt (chair), rcct (diamond), and rtct (saddle). Only the rccc (cone) isomer possesses the
This guide details the rigorous characterization workflows required to validate the purity, stereochemistry, and supramolecular behavior of resorcinarene scaffolds.
Part 1: Structural Elucidation via NMR Spectroscopy
The Symmetry Filter
The most robust method for distinguishing the desired rccc isomer from its counterparts is
Key Diagnostic Signals:
-
Methine Bridge Protons: In the rccc cone conformation, the methine protons connecting the resorcinol units appear as a triplet (approx. 4.3–4.5 ppm). In rctt isomers, the symmetry break results in multiple methine signals or complex multiplets.
-
Aromatic Protons: The rccc isomer shows two distinct singlets for the aromatic protons (one for the protons between hydroxyls, one for the protons between alkyl chains).
Protocol: Stereochemical Validation by H NMR
Objective: Confirm isolation of the rccc isomer.
Reagents:
-
Deuterated solvent: DMSO-
(preferred for monomer characterization due to H-bond disruption) or CDCl (preferred for capsule formation). -
Internal Standard: TMS (0.00 ppm).
Procedure:
-
Sample Prep: Dissolve 5–10 mg of dried resorcinarene in 600
L of DMSO- .-
Note: If the sample is insoluble in DMSO, it may be a kinetically trapped polymer or highly crystalline solvate.
-
-
Acquisition: Acquire
H NMR (min. 400 MHz) with (relaxation delay) 2 seconds to ensure integration accuracy of aromatic protons. -
Analysis:
-
Integrate the methine triplet (approx. 4.3 ppm).
-
Integrate the aromatic signals (approx. 6.2 ppm and 7.2 ppm).
-
Pass Criteria: A clean 1:1 ratio between the two aromatic singlets and a sharp triplet for the methine proton indicates pure rccc.
-
Workflow Logic: Isomer Assignment
The following decision tree illustrates the logic for assigning stereoisomers based on NMR multiplicity.
Figure 1: NMR logic flow for distinguishing the rccc cone isomer from mixed stereoisomers.
Part 2: Supramolecular Characterization (DOSY & MS)
Once the monomer structure is confirmed, the next challenge is characterizing the self-assembled hexameric capsule (
Diffusion-Ordered Spectroscopy (DOSY)
DOSY is the gold standard for validating encapsulation. It separates species based on their hydrodynamic radius (
-
Causality: According to the Stokes-Einstein equation, diffusion coefficient (
) is inversely proportional to size. A monomer will diffuse significantly faster than a hexameric capsule.
Data Reference Table: Typical Diffusion Coefficients (CDCl
| Species | Approx.[1][2][3][4][5][6] Molecular Weight (Da) | Diffusion Coeff ( | Interpretation |
| Monomer | ~1,100 | ~ 5.5 – 6.0 | Free host in solution |
| Hexamer | ~6,600 | ~ 2.3 – 2.6 | Intact supramolecular capsule |
| Guest (Free) | < 200 | > 15.0 | Unbound small molecule |
| Guest (Bound) | < 200 | ~ 2.3 – 2.6 | Encapsulated (moves with host) |
Protocol: DOSY Experiment for Encapsulation
-
Sample Prep: Prepare a solution of Resorcinarene (10 mM) in water-saturated CDCl
. Add the guest molecule (e.g., tetraethylammonium bromide) at 10 mM.-
Critical Step: The CDCl
must be "wet" (treated with H O) to provide the bridging water molecules necessary for the hexameric seam.
-
-
Parameter Setup:
-
Pulse Sequence: ledbpgp2s (Stimulated echo with bipolar gradients).
-
Diffusion time (
): 100–150 ms. -
Gradient duration (
): 2–3 ms. -
Gradient Ramp: 5% to 95% over 16–32 steps.
-
-
Processing:
-
Use inverse Laplace transform (ILT) or mono-exponential fitting.
-
Validation: If the guest signals align horizontally with the host signals in the DOSY plot (same
), encapsulation is confirmed.
-
Mass Spectrometry of Labile Assemblies
Standard ionization (MALDI, EI) often destroys the hydrogen-bonded hexamer. Cold-Spray Ionization (CSI) or Nano-ESI are required.
-
Method: ESI-MS (Positive Mode).
-
Solvent: Chloroform/Methanol (90:10). Pure chloroform is difficult to ionize; trace methanol aids charge transfer but too much disrupts the capsule.
-
Target Ion: Look for
. -
Note: Often, only the monomer
or dimer is seen unless source temperature is lowered (< 100°C) and cone voltage is minimized.
Part 3: Synthesis and Reference Standard Protocol
To ensure reproducible analytical results, a high-purity reference standard of C-undecylcalix[4]resorcinarene is required. This specific derivative is the industry standard for lipophilic encapsulation studies.
Protocol: Synthesis of C-Undecylcalix[4]resorcinarene
Reference: Tunstad et al., J. Org. Chem. 1989.
Reagents:
-
Resorcinol (11.0 g, 0.1 mol)
-
Dodecanal (18.4 g, 0.1 mol)
-
Ethanol (Absolute, 100 mL)
-
HCl (37%, 15 mL)
Step-by-Step Methodology:
-
Condensation: In a 500 mL round-bottom flask, dissolve resorcinol in ethanol.
-
Addition: Add HCl slowly (exothermic).
-
Initiation: Add dodecanal dropwise over 20 minutes while stirring.
-
Why: Slow addition prevents kinetic polymerization and favors thermodynamic ring closure.
-
-
Reflux: Heat to reflux (80°C) for 12–16 hours. The solution will turn dark red/orange.
-
Precipitation: Cool the mixture to room temperature, then place in an ice bath. The rccc isomer typically precipitates as a light yellow solid.
-
Filtration: Filter the solid and wash copiously with cold methanol.
-
Purification Logic: The rctt isomers and linear oligomers are more soluble in methanol/ethanol and are washed away.
-
-
Recrystallization: Recrystallize from hot methanol or acetone to yield white crystals.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for C-undecylcalix[4]resorcinarene emphasizing thermodynamic control.
Part 4: Solid-State Characterization (XRD & Thermal)
X-Ray Diffraction (XRD)
Single-crystal XRD is the ultimate proof of stereochemistry. Resorcinarenes avidly form solvates.
-
Preparation: Grow crystals by slow evaporation of a chloroform/methanol solution.
-
Analysis: Check for the "bowl" depth and the orientation of the alkyl tails. In the rccc isomer, all tails point "down" (axial) relative to the resorcinol ring plane.
Thermal Gravimetric Analysis (TGA)
Because resorcinarenes trap solvent molecules in their crystal lattice (pseudopolymorphs), TGA is essential to determine true molecular weight vs. solvate weight.
-
Expectation: A weight loss step between 60°C–150°C corresponds to the loss of lattice solvent (MeOH, H
O). Decomposition of the macrocycle usually occurs >300°C.
References
-
Tunstad, L. M., et al. (1989). "Host-guest complexation. 48. Octol building blocks for cavitands and carcerands." The Journal of Organic Chemistry, 54(6), 1305–1312.
-
Avram, L., & Cohen, Y. (2002). "Self-Assembly of Resorcin[4]arene Capsules in Solution: A Diffusion NMR Study." Journal of the American Chemical Society, 124(50), 15148–15149.
-
Högberg, A. G. S. (1980). "Stereoselective synthesis and properties of some resorcinol-derived macrocycles." Journal of the American Chemical Society, 102(19), 6046–6050.
-
Beyeh, N. K., et al. (2018). "Resorcinarenes."[1][4][5] Nature Reviews Chemistry, 2, 0105.
-
Shivanyuk, A., & Rebek Jr, J. (2001). "Assembly of Resorcinarene Capsules in Wet Solvents." Journal of the American Chemical Society, 123(17), 4062–4068.
Sources
- 1. Resorcinarenes are hexameric capsules in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. X-ray diffraction, FT-IR, and (13)C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[4]resorcinarene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Drug Delivery Systems Using Resorcinarene Scaffolds
Abstract
Resorcinarenes, a subclass of calixarenes, have emerged as versatile, high-performance scaffolds in supramolecular pharmacology.[1] Unlike linear polymers, their distinct bowl-shaped cavity (cone conformation) allows for precise host-guest inclusion, while their facile upper- and lower-rim functionalization enables the construction of amphiphilic, stimuli-responsive nanocarriers. This guide details the operational workflows for utilizing resorcinarenes to solubilize hydrophobic APIs (Active Pharmaceutical Ingredients), formulate self-assembling nanovesicles, and engineer stimuli-responsive release systems.
Introduction: The Resorcinarene Advantage
In drug development, poor water solubility and lack of target specificity are the primary causes of attrition. Resorcinarenes address these challenges through two distinct mechanisms:
-
Host-Guest Complexation: The electron-rich cavity can encapsulate hydrophobic moieties via
- stacking and cation- interactions, significantly lowering the Gibbs free energy of solvation for lipophilic drugs. -
Supramolecular Self-Assembly: By appending long alkyl chains to the lower rim (hydrophobic tails) and polar groups to the upper rim (hydrophilic heads), resorcinarenes mimic phospholipids. These "synthetic lipids" self-assemble into highly stable vesicles (niosomes) or micelles with critical micelle concentrations (CMC) often lower than conventional surfactants, ensuring stability upon dilution in the bloodstream.
Experimental Protocols
Protocol A: Synthesis of Amphiphilic Resorcinarene (R-C-18)
Objective: To synthesize a C-undecylcalix[4]resorcinarene derivative capable of self-assembling into nanovesicles.
Rationale: This protocol utilizes a two-step condensation.[2][3] We first hydrophobize the aldehyde to ensure the resulting macrocycle has the necessary lipophilicity for membrane formation.
Materials:
-
1-Bromooctadecane (C18 chain)[4]
-
Potassium Carbonate (
) -
Solvents: Acetone, Acetic Acid, Methanol, Chloroform
Step-by-Step Methodology:
-
Alkylation of Aldehyde (Precursor Synthesis):
-
Dissolve 4-hydroxybenzaldehyde (5 mmol) and
(5 mmol) in 20 mL acetone. -
Reflux at 80°C for 40 minutes to activate the phenoxide.
-
Add 1-bromooctadecane (5 mmol) dropwise.
-
Reflux for 12 hours.[4] Monitor via TLC (Ethyl acetate:n-hexane 1:9).[4]
-
Work-up: Cool, filter salts, and evaporate solvent. Purify via column chromatography (n-hexane) to obtain the alkylated aldehyde (Compound 1).
-
Checkpoint: Yield should be >85% (White solid).[4]
-
-
Macrocyclization (Resorcinarene Formation):
-
Dissolve Resorcinol (4 mmol) and Compound 1 (4 mmol) in 40 mL glacial acetic acid.
-
Add acid catalyst (250 µL concentrated HCl or acetic acid).
-
Heat at 80°C for 24 hours. The solution will darken as the macrocycle forms.
-
Precipitation: Cool to room temperature.[3][4] Pour into cold water to precipitate the brown solid.
-
Filter, wash with water, and dry under vacuum.
-
Validation: Confirm structure via
-NMR (Look for the methine bridge triplet at 4.5–5.5 ppm).
-
Protocol B: Preparation of Drug-Loaded Nanovesicles (Thin-Film Hydration)
Objective: To encapsulate a hydrophobic drug (e.g., Amphotericin B or Paclitaxel) into R-C-18 vesicles.[3][4]
Rationale: The thin-film hydration method ensures the hydrophobic drug is integrated into the lipid bilayer of the vesicle during the self-assembly process, maximizing entrapment efficiency (EE).
Materials:
-
Hydrophobic Drug (e.g., Amphotericin B)
-
Solvents: Chloroform, Methanol
Workflow:
-
Film Formation:
-
In a round-bottom flask, dissolve 30 mg of R-C-18 and 15 mg of Cholesterol in 10 mL Chloroform:Methanol (3:1 v/v).
-
Dissolve 10 mg of the Drug in 2 mL Methanol/THF and add to the flask.
-
Sonicate for 5 minutes to ensure homogeneity.
-
Evaporate solvents using a rotary evaporator (45°C, reduced pressure) until a thin, uniform dry film forms on the flask wall.
-
-
Hydration & Assembly:
-
Add 10 mL of distilled water (pre-warmed to 45°C) to the flask.
-
Rotate the flask at ambient pressure for 30 minutes at 45°C. The film will peel off and form a milky suspension (multilamellar vesicles).
-
-
Size Reduction (Sonication):
-
Probe sonicate the suspension (30% amplitude, 5s on/5s off cycle) for 5 minutes on ice.
-
Result: Formation of Small Unilamellar Vesicles (SUVs).
-
-
Purification:
-
Centrifuge at 12,000 rpm for 20 minutes to pellet unencapsulated drug. Collect the supernatant containing the drug-loaded nanovesicles.
-
Protocol C: Characterization & Stability Testing
Objective: To validate the quality and stability of the drug delivery system.
| Parameter | Technique | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | 100–200 nm (PDI < 0.3) |
| Surface Charge | Zeta Potential | > +20 mV or < -20 mV (indicates colloidal stability) |
| Morphology | Atomic Force Microscopy (AFM) / TEM | Spherical, non-aggregated structures |
| Entrapment Efficiency | HPLC (after lysis with MeOH) | > 70% for hydrophobic drugs |
Mechanism of Action & Visualization
The following diagrams illustrate the chemical synthesis pathway and the physical self-assembly logic utilized in the protocols above.
Figure 1: Synthesis and Self-Assembly Workflow
Caption: Synthesis of amphiphilic resorcinarene followed by thin-film hydration to form drug-loaded vesicles.[3]
Figure 2: Stimuli-Responsive Release Logic (pH Trigger)
Resorcinarenes can be functionalized to respond to the acidic microenvironment of tumors (pH 5.5–6.5).
Caption: Mechanism of pH-triggered drug release from functionalized resorcinarene nanocarriers.
Key Applications & Comparative Data
Resorcinarenes are superior to cyclodextrins in specific contexts due to their ability to be modified at both rims—allowing simultaneous optimization of solubility (upper rim) and membrane insertion (lower rim).
Table 1: Comparative Performance of Resorcinarene Derivatives
| Derivative Type | Functionalization | Primary Application | Cargo Example | Ref |
| Amphiphilic (R-C-18) | C18 Alkyl Chains (Lower Rim) | Self-assembling Vesicles (Niosomes) | Amphotericin B | [1] |
| Sulfonated | Sulfonate Groups (Upper Rim) | Solubility Enhancer (Host-Guest) | Isoniazid, Caffeine | [2] |
| Cationic | Amino/Ammonium Groups | Gene Delivery (DNA Compaction) | Plasmid DNA | [3] |
| Boronic Acid | Phenylboronic Acid | Glucose-Responsive Insulin Delivery | Insulin | [4] |
Expert Insight: Troubleshooting Common Issues
-
Issue: Low Entrapment Efficiency.
-
Cause: Incompatibility between drug hydrophobicity and the resorcinarene tail length.
-
Solution: Match the alkyl chain length (C11 vs C18) to the drug's LogP. C18 is better for highly lipophilic drugs like Paclitaxel.
-
-
Issue: Aggregation during storage.
-
Cause: Insufficient zeta potential.
-
Solution: Co-formulate with a charged surfactant (e.g., DCP) or PEGylate the upper rim to provide steric hindrance.
-
References
-
Synthesis of Calix(4)resorcinarene Based Amphiphilic Macrocycle as an Efficient Nanocarrier for Amphotericin-B. ResearchGate/Preprints. [Link]
-
Ionic Resorcinarenes as Drug Solubilization Agents in Water. RSC Advances / PubMed. [Link]
-
Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. MDPI Processes. [Link]
-
A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. MDPI Processes. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of calix (4) resorcinarene based amphiphilic macrocycle as an efficient nanocarrier for Amphotericin-B to enhance its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
Application Note: High-Purity Synthesis of C-Methylcalixresorcinarene via Acid-Catalyzed Condensation
Application Note: High-Purity Synthesis of C-Methylcalix[4]resorcinarene via Acid-Catalyzed Condensation
Executive Summary
This application note details the optimized protocol for synthesizing C-methylcalix[4]resorcinarene (MPC[4]), a foundational macrocycle in supramolecular chemistry. Unlike longer-chain aldehydes, acetaldehyde presents unique challenges due to its high volatility (b.p. 20.2°C) and rapid reactivity. This guide prioritizes the thermodynamic control of the reaction to maximize the yield of the rccc (cone/crown) stereoisomer, which is critical for host-guest applications, over the kinetic rctt (chair) products or linear oligomers.
Mechanistic Insight & Stereochemical Control
The synthesis involves the acid-catalyzed condensation of resorcinol (1,3-dihydroxybenzene) with acetaldehyde. The reaction proceeds through a stepwise electrophilic aromatic substitution, mediated by a reactive quinone methide intermediate.
The Challenge of Isomerism
The reaction generates four potential stereoisomers based on the orientation of the methyl groups at the methine bridges:
-
rccc (cone/crown): All methyl groups axial; thermodynamically most stable due to inter-hydroxyl hydrogen bonding. (Target Product)
-
rctt (chair): Two adjacent methyls up, two down.
-
rcct (diamond): Partial cone.[1]
-
rtct (saddle): Alternate up/down.
To secure the rccc isomer, the reaction must be maintained at reflux for an extended period. This allows the reversible Friedel-Crafts alkylation steps to "error-check" the macrocycle, converting kinetic isomers into the stable hydrogen-bonded cone conformation which eventually precipitates from the solution.
Reaction Mechanism Visualization
Figure 1: Mechanistic pathway from reactants to the thermodynamically stable rccc-isomer via quinone methide intermediates.
Experimental Protocol
Safety Warning: Acetaldehyde is a Group 1 Carcinogen and extremely volatile. All steps involving acetaldehyde must be performed in a fume hood using chilled glassware.
Reagents and Equipment
-
Resorcinol: 11.0 g (0.1 mol)
-
Acetaldehyde: 4.4 g (0.1 mol) [Note: Use fresh bottle; polymerizes on storage]
-
Ethanol (Absolute): 100 mL
-
HCl (37%): 15 mL
-
Equipment: 250 mL 3-neck Round Bottom Flask (RBF), Reflux condenser, Addition funnel (pressure-equalizing), Ice bath, Magnetic stirrer.
Step-by-Step Methodology
Phase 1: Preparation and Cooling (Critical)
-
Dissolution: In the 250 mL RBF, dissolve 11.0 g of resorcinol in 80 mL of absolute ethanol.
-
Acidification: Add 15 mL of concentrated HCl to the stirring solution.
-
Thermal Control: Submerge the flask in an ice-water bath. Cool the solution to <5°C.
-
Reasoning: Acetaldehyde boils at ~20°C. Adding it to a warm acid solution causes flash vaporization and loss of stoichiometry.
-
Phase 2: Controlled Addition
-
Acetaldehyde Prep: Dilute 4.4 g (approx. 5.7 mL) of acetaldehyde in 20 mL of cold ethanol in the addition funnel.
-
Dropwise Addition: Add the acetaldehyde solution dropwise to the resorcinol mixture over 30–45 minutes, maintaining the internal temperature <10°C.
-
Observation: The solution may turn yellow/orange. This is normal.
-
Phase 3: Thermodynamic Equilibration (The "Aging" Step)
-
Ramp Up: Remove the ice bath. Allow the mixture to reach room temperature naturally (approx. 30 mins).
-
Reflux: Attach the condenser and heat the mixture to reflux (approx. 78°C).
-
Duration: Reflux for 12 to 24 hours .
-
Critical Check: Short reflux times (1-2 hours) favor the kinetic mixture. The extended reflux ensures the conversion of rctt isomers to the insoluble rccc form.
-
-
Precipitation: The product often begins to precipitate as a light yellow/white solid during the reflux or upon subsequent cooling.
Phase 4: Workup and Purification
-
Cooling: Cool the mixture to room temperature, then place in an ice bath for 2 hours to maximize precipitation.
-
Filtration: Filter the precipitate using a Buchner funnel.
-
Washing:
-
Wash 3x with cold ethanol (removes unreacted resorcinol and oligomers).
-
Wash 2x with warm water (removes acid traces).
-
-
Drying: Dry in a vacuum oven at 80°C for 6 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of C-methylcalix[4]resorcinarene.
Characterization & Validation
The resulting solid should be a high-melting, off-white to pale yellow powder.
NMR Spectroscopy Data ( H NMR, 400 MHz, DMSO- )
The symmetry of the rccc isomer results in a simplified spectrum compared to the mixture.
| Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Note |
| Methyl (-CH | 1.30 – 1.45 | Doublet ( | 12H | Axial methyls on the bridge |
| Methine (-CH-) | 4.40 – 4.50 | Quartet | 4H | Bridging carbons |
| Aromatic (H | 6.10 – 6.20 | Singlet | 4H | Ortho to OH (upper rim) |
| Aromatic (H | 7.10 – 7.30 | Singlet | 4H | Meta to OH (lower rim) |
| Hydroxyl (-OH) | 8.40 – 8.80 | Broad Singlet | 8H | Phenolic protons |
Physical Properties[3]
-
Appearance: White to pale yellow powder.
-
Melting Point: >300°C (Decomposition).[2] Note: Do not use standard capillary melting point apparatus as it exceeds the range of most oil baths.
-
Solubility: Soluble in DMSO, Acetone, Methanol. Insoluble in Chloroform, Water, Hexane.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| "Gooey" / Sticky Product | Incomplete cyclization or oligomer formation. | Extend Reflux: Increase reflux time to 24h to force thermodynamic equilibration. Wash: Triturate the solid with cold methanol. |
| Low Yield (<40%) | Volatilization of acetaldehyde. | Check Cooling: Ensure reaction is <5°C during addition. Ensure condenser water is very cold during reflux. |
| Dark Red/Brown Color | Oxidation of resorcinol. | Perform reaction under Nitrogen ( |
| NMR shows complex multiplets | Mixture of isomers (rctt + rccc). | Recrystallize from Methanol/Water. The rccc isomer is generally less soluble. |
References
-
Tunstad, L. M., et al. (1989). "Resorcinol-aldehyde condensations: the formation of stereoisomers." The Journal of Organic Chemistry, 54(6), 1305-1312.
-
Gicheva, G. D., & Yordanov, Y. P. (2014). "Synthesis and characterization of C-methylcalix[4]resorcinarene." Journal of Chemical Technology and Metallurgy, 49(5), 455-460.
-
Aoyama, Y., et al. (1989). "Molecular recognition of sugars and other polar molecules by modified resorcinol cyclic tetramers." Journal of the American Chemical Society, 111(8), 3079-3080.
-
Högberg, A. G. (1980). "Two stereoisomeric macrocyclic resorcinol-acetaldehyde condensation products." The Journal of Organic Chemistry, 45(22), 4498-4500.
Catalytic applications of metal-resorcinarene complexes
Application Note: Supramolecular Catalysis via Metal-Resorcinarene Complexes
Executive Summary
Topic: Engineering Selectivity in Drug Synthesis using Metal-Resorcinarene Nanoreactors. Purpose: To provide a comprehensive technical guide on synthesizing, assembling, and deploying metal-resorcinarene complexes for catalytic transformations. Core Value: These complexes mimic enzymatic pockets, providing a "second coordination sphere" around a metal catalyst. This confinement enables unique regio-, stereo-, and size-selectivities unattainable in bulk solution, offering a powerful tool for late-stage functionalization in drug development.
Introduction: The Artificial Enzyme
In traditional organometallic catalysis, reactivity is controlled by the primary ligand sphere (sterics/electronics). However, nature controls reactivity through the environment—the protein pocket. Metal-resorcinarene complexes bridge this gap by encapsulating a transition metal catalyst within a supramolecular host.
Why Resorcinarenes?
Resorcin[4]arenes are macrocycles that can self-assemble into large hexameric capsules (
-
The Scaffold: The resorcinarene monomer possesses a concave, electron-rich cavity.
-
The Assembly: Six monomers + 8 water molecules form a closed capsule held by 60 hydrogen bonds.
-
The Metal: A catalytically active metal (e.g., Au, Rh, Cu) is encapsulated or coordinated to the walls, creating a "nanoreactor."
Key Advantages:
-
Substrate Selectivity: Only molecules that fit the cavity can react (Size-Exclusion).
-
Regioselectivity: The cavity restricts the orientation of the substrate approaching the metal center.
-
Product Protection: Cyclized products are often ejected, preventing over-reaction or inhibition.
Mechanism of Action: Confinement Catalysis
The catalytic efficiency relies on the Reversible Encapsulation Mechanism . The capsule is dynamic; it "breathes" to allow substrate entry and product exit.
Diagram 1: The Supramolecular Catalytic Cycle
Caption: The catalytic cycle involves the self-assembly of the host, encapsulation of the metal catalyst, selective uptake of the substrate, and release of the product.
Detailed Protocols
Protocol A: Synthesis of C-Undecylcalix[4]resorcinarene (The Host)
The foundational building block. The long alkyl chains ensure solubility in apolar solvents (CHCl3, Benzene) used for encapsulation.
Reagents:
-
Resorcinol (11.0 g, 100 mmol)
-
Dodecanal (18.4 g, 100 mmol)
-
Ethanol (100 mL)
-
Conc. HCl (15 mL)
Procedure:
-
Dissolution: Dissolve resorcinol in ethanol in a round-bottom flask under
. -
Addition: Add dodecanal dropwise with stirring. The solution will turn yellow/orange.
-
Acid Catalysis: Add conc. HCl slowly. (Exothermic reaction; use an ice bath if scaling up).
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. A precipitate will form.
-
Work-up: Cool to room temperature. Filter the precipitate and wash extensively with cold methanol to remove unreacted aldehyde and oligomers.
-
Recrystallization: Recrystallize from hot methanol.
-
Yield: Typical yield is 60–80% of a white powder.
-
Validation:
NMR (CDCl3) should show the methine bridge proton at ppm (triplet).
Protocol B: Assembly of the Nanoreactor (Hexameric Capsule)
The critical step. The capsule only forms in the presence of water and specific solvents.
Reagents:
-
C-Undecylcalix[4]resorcinarene (from Protocol A)
-
Chloroform-d (
), water-saturated.[1]
Procedure:
-
Water Saturation: Shake
with deionized water in a separatory funnel. Let layers separate and collect the organic layer. Note: This provides the necessary stoichiometric water molecules. -
Assembly: Dissolve the resorcinarene (approx. 20–30 mM) in the water-saturated
. -
Equilibration: Sonicate for 5 minutes and let stand for 1 hour.
-
Validation:
NMR is diagnostic.-
Monomer: Broad signals.
-
Capsule: Sharp signals. Look for highly shielded protons (e.g., if a guest is present) or the specific shift of the phenolic –OH protons downfield (
ppm) indicating H-bonding.
-
Protocol C: Gold(I)-Encapsulated Alkyne Hydration
Application: Selective hydration of terminal alkynes.[2] The capsule prevents the reaction of bulky internal alkynes.
Reagents:
-
Hexameric Capsule solution (from Protocol B).[2]
-
Gold Catalyst:
or similar cationic gold species. -
Substrate: e.g., Phenylacetylene.
Procedure:
-
Catalyst Encapsulation: Add the Gold catalyst (5 mol% relative to substrate) to the capsule solution (10 mol% capsule relative to substrate).
-
Insight: The cationic gold complex is drawn into the electron-rich cavity via cation-
interactions.
-
-
Substrate Addition: Add the alkyne substrate.
-
Reaction: Incubate at 30–50°C. Do not stir vigorously if using an NMR tube; gentle tumbling is preferred to maintain capsule integrity.
-
Monitoring: Monitor consumption of the alkyne proton via NMR.
-
Work-up: Add methanol to the reaction mixture. This disrupts the H-bonded capsule, releasing the product and precipitating the resorcinarene monomer. Filter and purify the product via chromatography.
Key Applications & Data Comparison
The following table highlights the "Supramolecular Effect"—the difference between Bulk and Encapsulated reactivity.
| Reaction Type | Catalyst System | Substrate | Bulk Yield/Selectivity | Capsule Yield/Selectivity | Mechanism |
| Alkyne Hydration | 4-Phenyl-1-butyne | Mixture of products | >95% Markovnikov | Cavity restricts nucleophilic attack angle. | |
| Hydroformylation | 1-Octene (Linear) | Normal linear/branched ratio | High Linear Selectivity | Branched transition state is sterically disfavored by walls. | |
| Cyclization | Brønsted Acid (Capsule) | Citronellal | Mixture (Isopulegol + others) | >90% Isopulegol | Capsule stabilizes the folded cationic intermediate. |
Troubleshooting & Optimization (Expert Insights)
1. The "Water" Variable:
-
Problem: The capsule falls apart.
-
Cause: Too little water (capsule won't assemble) or too much polar solvent (methanol/DMSO disrupts H-bonds).
-
Solution: Always use
or Benzene- that has been pre-equilibrated with water. Avoid adding polar co-solvents >5% v/v.
2. Product Inhibition:
-
Problem: Reaction stops after 10-20% conversion.
-
Cause: The product binds more strongly to the cavity than the substrate (common with polar products like amides or alcohols).
-
Solution: Use a competitive guest (weak binder) to displace the product, or design the reaction such that the product is sterically ejected (e.g., cyclization reducing hydrodynamic radius).
3. Catalyst Leaching:
-
Problem: Loss of selectivity.
-
Cause: The metal catalyst is operating outside the capsule.
-
Test: Perform a "Size Exclusion Test". Add a bulky substrate (e.g., a steroid-linked alkyne) that cannot fit in the capsule. If it reacts, your catalyst is leaching.
Diagram 2: Experimental Workflow for Catalyst Validation
Caption: A control workflow to verify that catalysis is occurring strictly within the confined environment of the capsule.
References
-
Tiefenbacher, K. (2013).[1][3] "Hexameric Resorcinarene Capsule is a Brønsted Acid: Investigation and Application to Synthesis and Catalysis". Journal of the American Chemical Society.[1][2] Link
-
Reek, J. N. H., et al. (2015). "Supramolecular Catalysis in Confined Spaces". Chemical Reviews. Link
-
Scarso, A., et al. (2013).[4] "Supramolecular catalysis of gold(I) in the hydration of alkynes inside a hexameric resorcin[4]arene capsule". Chemical Communications.[2] Link
-
Cui, Y., et al. (2012). "Chiral Octahedral Coordination Cages Based on Resorcin[4]arene for Enantioselective Catalysis". Journal of the American Chemical Society.[1][2] Link
-
Rebek, J., Jr. (2005). "Molecular Capsules and their Guests". Angewandte Chemie International Edition. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalysis inside Supramolecular Capsules: Recent Developments | MDPI [mdpi.com]
- 3. Hexameric resorcinarene capsule is a Brønsted acid: investigation and application to synthesis and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition metal cation separations with a resorcinarene-based amino acid stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-MS analysis of acetaldehyde and resorcinol reaction mixture
Application Note: LC-MS Profiling of Resorcinol-Acetaldehyde Condensation: Oligomer Tracking and Kinetic Monitoring
Abstract
The acid-catalyzed condensation of resorcinol and acetaldehyde yields a complex mixture of ethylidene-bridged oligomers, ranging from linear dimers to cyclic tetramers (C-tetramethylcalix[4]resorcinarenes). Accurate analysis of this reaction mixture is critical for controlling polymerization kinetics in resin manufacturing and ensuring purity in supramolecular synthesis. This application note details a robust HPLC-MS protocol utilizing Electrospray Ionization (ESI) in negative mode to separate and identify resorcinol monomers, linear oligomers, and cyclic byproducts. Special attention is given to distinguishing isobaric interferences and optimizing stationary phase retention for polar phenolic species.
Introduction & Chemistry
The reaction between resorcinol (1,3-dihydroxybenzene) and acetaldehyde involves electrophilic aromatic substitution. Acetaldehyde, activated by an acid catalyst, forms a carbocation or hemiacetal intermediate that attacks the electron-rich resorcinol ring at the ortho or para positions.
-
Key Analytes:
-
Resorcinol (Starting Material): Highly polar, UV active.
-
Acetaldehyde (Reactant): Volatile, difficult to detect directly by LC-MS without derivatization.
-
Linear Oligomers: Formed by sequential addition of ethylidene bridges [-CH(CH₃)-].
-
Cyclic Tetramers: Thermodynamically stable macrocycles (Calixarenes) formed under specific conditions.
-
Analytical Challenge: The mixture contains highly polar monomers and increasingly hydrophobic oligomers. Standard C18 methods often fail to retain resorcinol (eluting in the void volume) while causing carryover of higher-order oligomers. This protocol utilizes a high-strength silica (HSS) T3 or similar polar-endcapped C18 column to resolve the full dynamic range.
Experimental Design & Logic
Reaction Pathway & Mass Logic
Understanding the mass shifts is prerequisite to MS method setup. The repeating unit added to the chain is the ethylidene-resorcinol moiety, net of water loss.
-
Base Unit: Resorcinol (
Da) -
Linker: Ethylidene bridge derived from Acetaldehyde (
) minus Water ( ). -
Net Mass Addition:
Da per unit step.
| Species | Structure | Formula | Neutral Mass (Da) | [M-H]⁻ (m/z) |
| Monomer | Resorcinol | C₆H₆O₂ | 110.11 | 109.1 |
| Dimer | Linear (1 Bridge) | C₁₄H₁₄O₄ | 246.26 | 245.2 |
| Trimer | Linear (2 Bridges) | C₂₂H₂₂O₆ | 382.41 | 381.4 |
| Tetramer | Linear (3 Bridges) | C₃₀H₃₀O₈ | 518.56 | 517.5 |
| Tetramer | Cyclic (4 Bridges) | C₃₂H₃₂O₈ | 544.60 | 543.6 |
Note: The Cyclic Tetramer loses one additional water molecule compared to the Linear Tetramer, creating a distinct mass difference (544 vs 518) easily resolvable by MS.
Visualization of Reaction & Analysis Workflow
Figure 1: Analytical workflow distinguishing the primary oligomer analysis (ESI-) from the optional aldehyde quantification path.
Detailed Protocol
Sample Preparation
Rationale: The reaction is dynamic. Immediate quenching is required to "freeze" the oligomer distribution for accurate kinetic profiling.
-
Quenching: Aliquot
of reaction mixture into of cold Methanol/Water (50:50 v/v) containing 0.1% Ammonium Acetate.-
Why: The pH adjustment and dilution halt the acid-catalyzed condensation.
-
-
Filtration: Filter through a
PTFE syringe filter to remove any precipitated high-molecular-weight resins that could clog the column. -
Dilution: Further dilute the filtrate with Mobile Phase A (Water + 0.1% Formic Acid) to a final concentration of approximately
(based on initial resorcinol mass).
HPLC Parameters
Rationale: A standard C18 column often elutes Resorcinol in the void volume (
-
Instrument: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Column: Waters HSS T3 (
) or Phenomenex Kinetex Biphenyl. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate:
. -
Column Temp:
. -
Injection Vol:
.
Gradient Table:
| Time (min) | %B | Description |
| 0.00 | 5 | Initial hold to retain Resorcinol |
| 1.50 | 5 | Isocratic hold |
| 10.00 | 95 | Ramp to elute hydrophobic oligomers |
| 12.00 | 95 | Wash (remove polymers) |
| 12.10 | 5 | Re-equilibration |
| 15.00 | 5 | End |
Mass Spectrometry Parameters
Rationale: Phenols ionize readily in Negative Mode (ESI-) by losing a proton. Positive mode is generally insensitive for resorcinol unless adducts (
-
Source: ESI Negative Mode (
). -
Capillary Voltage:
. -
Desolvation Temp:
. -
Cone Voltage:
(Optimize: Low voltage preserves non-covalent aggregates; Med voltage is best for oligomer stability). -
Scan Range:
.
Data Analysis & Interpretation
Chromatographic Profile
-
Void Volume (
): Ensure no peaks elute before . If Resorcinol elutes here, reduce initial %B to 0-2%. -
Resorcinol (
): Elutes early (~1.5 - 2.5 min). Peak tailing is common; ensure formic acid is fresh. -
Linear Oligomers: Elute in order of increasing mass (Dimer -> Trimer -> Tetramer).
-
Cyclic Tetramer: If formed, this will elute later than the linear tetramer due to the "hidden" hydrophilic hydroxyls in the macrocyclic cup structure (internal H-bonding makes it more hydrophobic).
Distinguishing Linear vs. Cyclic Species
Use the mass difference to confirm the reaction endpoint.
-
Linear Tetramer:
. -
Cyclic Tetramer:
. -
Note: If you see
, the ring has closed. If you see , the chain is open.
Quantification of Residual Acetaldehyde (Optional)
Direct analysis of acetaldehyde in the mixture is poor due to volatility. For strict stoichiometry checks:
-
Method: Derivatize a separate aliquot with 2,4-Dinitrophenylhydrazine (DNPH).[1]
-
Detection: The Acetaldehyde-DNPH adduct is detected at
(UV) or (Negative mode, [M-H]-). -
Reference: See Vogel et al.[1] for DNPH protocols [1].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Resorcinol in Void | Column phase collapse or insufficient retention. | Use HSS T3 column; start at 100% Aqueous for 2 mins. |
| Peak Tailing | Interaction with silanols. | Increase buffer strength (add 5mM Ammonium Formate) or check pH. |
| Ghost Peaks | Carryover of resin from previous run. | Add a "Sawtooth" wash (5% -> 95% -> 5% -> 95%) at the end of the gradient. |
| Low Sensitivity | Wrong ionization mode. | Ensure Negative Mode is selected. Phenols do not protonate well in Positive mode. |
References
-
Vogel, M., et al. "An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography." Alcoholism: Clinical and Experimental Research, via NCBI PMC.
-
SIELC Technologies. "Separation of Resorcinol on Newcrom R1 HPLC column." Application Notes.
-
Mendoza, P., et al. "Efficient Separation of C-Tetramethylcalix[4]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction."[2] ResearchGate.[3]
-
Zhang, Y., et al. "Mechanism of Base-Catalyzed Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study."[4] Polymers (MDPI).
-
Gross, J.H. "Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides." Journal of the American Society for Mass Spectrometry.
Sources
- 1. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Controlled Synthesis of Resorcinol-Acetaldehyde (RA) Resins for Drug Delivery Systems
Abstract & Strategic Relevance
While Resorcinol-Formaldehyde (RF) resins are the gold standard for synthesizing porous carbon frameworks, their application in pharmaceutical contexts is often hampered by the toxicity of formaldehyde and the hydrophilic nature of the resulting matrix. Resorcinol-Acetaldehyde (RA) resins offer a critical alternative. By substituting formaldehyde with acetaldehyde, researchers introduce an ethylidene bridge (–CH(CH₃)–) instead of a methylene bridge. This modification increases the hydrophobicity of the matrix and alters the pore structure, making these resins superior candidates for hydrophobic drug carriers and controlled-release systems .
This guide provides a validated protocol for synthesizing RA resins via a base-catalyzed sol-gel route, specifically tailored for downstream processing into mesoporous carbon carriers.
Chemical Mechanism & Rationale[1][2][3][4][5]
The Electrophilic Challenge
Unlike formaldehyde, acetaldehyde possesses a methyl group that donates electron density to the carbonyl carbon. This makes the carbonyl carbon less electrophilic and sterically more hindered. Consequently, RA polymerization is slower and requires precise temperature control to prevent evaporation of acetaldehyde (B.P. 20.2°C) before reaction initiation.
Reaction Pathway (Base-Catalyzed)
We utilize a base catalyst (Sodium Carbonate,
Figure 1: Base-catalyzed reaction pathway for Resorcinol-Acetaldehyde polymerization. The methyl group on acetaldehyde leads to ethylidene bridging.
Critical Parameters & Formulation
The following formulation is optimized for a mesoporous xerogel suitable for drug loading.
Table 1: Optimized Formulation (Molar Ratio R:A:C = 1 : 2 : 0.02)
| Component | Role | Mass/Vol (for 50mL sol) | Molar Conc. | Critical Note |
| Resorcinol | Monomer | 5.5 g | ~1.0 M | High purity (99%+) required. |
| Acetaldehyde | Crosslinker | 5.6 mL (4.4 g) | ~2.0 M | Chill to 0°C before use. Volatile! |
| Water (Deionized) | Solvent | 40 mL | - | Degas to remove O2. |
| Catalyst | 0.106 g | ~0.02 M | Predissolve in water. | |
| Ethanol | Co-solvent | Optional (5-10%) | - | Use if phase separation occurs. |
Experimental Protocol: Sol-Gel Synthesis
Phase 1: Pre-Reaction Setup (Safety Critical)
-
Hazard: Acetaldehyde boils at 20.2°C. It is extremely flammable and toxic. All steps involving pure acetaldehyde must be performed in a fume hood with an ice bath.
-
Equipment:
-
Round-bottom flask (3-neck) with reflux condenser.
-
Ice-water bath.
-
Magnetic stirrer.[1]
-
Sealed pressure vials (for curing).
-
Phase 2: Synthesis Workflow
-
Catalyst Preparation:
-
Dissolve 0.106 g of Sodium Carbonate (
) in 40 mL of deionized water. Ensure complete dissolution.
-
-
Resorcinol Dissolution:
-
Add 5.5 g of Resorcinol to the catalyst solution. Stir at room temperature until clear.
-
Checkpoint: The solution should be slightly pink or colorless. Dark brown indicates oxidation; discard if observed.
-
-
Acetaldehyde Addition (The "Cold" Step):
-
Place the reaction vessel in an ice bath (0-4°C) . Allow the resorcinol solution to chill for 15 minutes.
-
Using a chilled syringe, add 5.6 mL of Acetaldehyde dropwise over 10 minutes.
-
Reasoning: Rapid addition causes a localized exotherm, which may boil off the acetaldehyde before it reacts, ruining the stoichiometry.
-
-
Initial Pre-Polymerization:
-
Seal the vessel. Stir at 0°C for 30 minutes.
-
Allow the solution to warm naturally to room temperature (25°C) and stir for another 30 minutes. The solution will turn from clear to opaque/yellow.
-
Phase 3: Curing and Gelation
-
Transfer: Pour the sol into glass pressure vials or polypropylene molds. Fill to 80% capacity to allow for expansion.
-
Thermal Cure: Place molds in an oven or water bath at 70°C .
-
Duration: 72 - 96 hours.
-
Observation: The sol will transition to a dark red/brown monolithic gel (the "aquagel").
-
-
Aging: After gelation, keep the gel at 50°C for another 24 hours to strengthen the network (increase crosslinking density).
Figure 2: Step-by-step workflow for the synthesis of Resorcinol-Acetaldehyde Aquagels.
Downstream Processing: From Resin to Drug Carrier
To use this resin for drug delivery, the solvent (water) must be removed without collapsing the pores.
Protocol A: Solvent Exchange (For Aerogels/Xerogels)
-
Remove the gel from the mold.
-
Submerge in Acetone or Ethanol (Volume: 5x the gel volume).
-
Refresh the solvent every 24 hours for 3 days.
-
Purpose: Removes unreacted monomers and water, which has high surface tension and would collapse pores during drying.
-
Protocol B: Carbonization (Optional but Recommended)
For high-surface-area carriers (>500
-
Drying: Dry the solvent-exchanged gel at ambient pressure (Xerogel) or via Supercritical CO2 (Aerogel).
-
Pyrolysis: Heat in a tube furnace under
flow.-
Ramp: 2°C/min to 800°C.
-
Hold: 2 hours.
-
Result: A mesoporous carbon framework with hydrophobic ethyl-functionalized surfaces (if lower temps are used) or graphitic domains (if >800°C).
-
Characterization & Quality Control
| Technique | Metric | Success Criteria |
| FTIR Spectroscopy | Chemical Structure | Peaks at ~2900 |
| BET Analysis | Surface Area | Aerogels: 400–700 |
| SEM/TEM | Morphology | Interconnected "pearl-necklace" colloidal structure. |
| TGA | Thermal Stability | Degradation onset >300°C (for resin); >500°C (for carbon). |
Troubleshooting Guide
-
Issue: Precipitation instead of Gelation.
-
Cause: pH too low or Acetaldehyde evaporation.
-
Fix: Ensure
is fresh. Do not allow the reaction mix to exceed 10°C during the acetaldehyde addition step.
-
-
Issue: Gel is opaque/white.
-
Cause: Macrophase separation. The hydrophobic nature of the ethylidene bridges makes the polymer less soluble in water than RF resins.
-
Fix: Add 10% Ethanol to the initial water solvent to improve solubility of the growing oligomers.
-
-
Issue: Cracking during drying.
-
Cause: Capillary forces.
-
Fix: Extend the solvent exchange step. Switch to a lower surface tension solvent (Hexane) for the final wash before ambient drying.
-
References
-
Pekala, R. W. (1989). Organic aerogels from the polycondensation of resorcinol with formaldehyde.[2][3] Journal of Materials Science, 24(9), 3221-3227. Link
-
Al-Muhtaseb, S. A., & Ritter, J. A. (2003). Preparation and properties of resorcinol–formaldehyde organic and carbon gels. Advanced Materials, 15(2), 101-114. Link
-
Job, N., et al. (2005). Synthesis and characterization of carbon xerogels with hierarchical porosity. Carbon, 43(12), 2481-2494. Link
-
Maldonado-Hódar, F. J., et al. (1999). Synthesis and textural characteristics of organic aerogels, transition-metal-doped organic aerogels and their carbonized derivatives. Carbon, 37(8), 1199-1205. (Context for metal doping in drug delivery). Link
-
Awadallah-F, A., et al. (2021).[4] Mechanism of the polymerization reaction between resorcinol and formaldehyde under basic and acid routes. ResearchGate.[2][5] Link
Sources
- 1. jwent.net [jwent.net]
- 2. researchgate.net [researchgate.net]
- 3. Resorcinol–Formaldehyde-Derived Carbon Xerogels: Preparation, Functionalization, and Application Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Resorcinol/Formaldehyde Ratio and the Temperature of the Resorcinol–Formaldehyde Gel Solidification on the Chemical Stability and Sorption Characteristics of Ion-Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of C-Tetramethylcalixresorcinarene Conformers
Application Note: Solid-Phase Extraction of C-Tetramethylcalix[4]resorcinarene Conformers
Executive Summary & Scientific Rationale
The synthesis of C-tetramethylcalix[4]resorcinarene via the acid-catalyzed condensation of resorcinol and acetaldehyde inevitably yields a mixture of conformational isomers. While the Crown (rccc,
Traditional purification methods like fractional crystallization are solvent-intensive and often fail to resolve minor isomers quantitatively. This protocol utilizes Reversed-Phase Solid-Phase Extraction (RP-SPE) on C18 silica to exploit the differential hydrophobic footprints of the "bowl-shaped" Crown and the "flattened" Chair conformers.
Mechanistic Insight: Topological Chromatography
Separation is governed by the Solvophobic Theory .
-
Crown Conformer (
): Possesses a defined cavity with intramolecular hydrogen bonds (O-H[1][2][3]···O) along the upper rim.[4][5] This compact "bowl" shape presents a distinct hydrophobic surface area to the C18 chains compared to the planar isomers. -
Chair Conformer (
): Adopts a flattened, stepped geometry. The disruption of the continuous H-bond network and the extended planar surface alter its interaction with the non-polar stationary phase, allowing for resolution via gradient elution.
Experimental Workflow Diagrams
Figure 1: SPE Fractionation Logic
This flowchart illustrates the critical decision points in the SPE workflow, ensuring the user understands the progression from crude mixture to isolated conformer.
Caption: Step-by-step workflow for the isolation of CMCR conformers using gradient C18 SPE.
Materials & Reagents
| Component | Specification | Purpose |
| SPE Cartridge | C18 (Octadecyl) , 500 mg / 3 mL or 6 mL | Non-polar stationary phase for hydrophobic discrimination. |
| Solvent A | Ultrapure Water (HPLC Grade) | Weak solvent to drive retention. |
| Solvent B | Acetonitrile (ACN, HPLC Grade) | Strong elution solvent; modifies polarity. |
| Sample | Crude C-tetramethylcalix[4]resorcinarene | Synthesized via resorcinol + acetaldehyde [1]. |
| Validation | HPLC Column (C18, 5 µm) | For fraction analysis. |
Critical Note on Cartridge Selection: Ensure the C18 sorbent is "end-capped" if minimizing secondary interactions with free silanols is desired, although non-end-capped phases can sometimes offer unique selectivity for the phenolic hydroxyls of resorcinarenes.
Detailed Protocol
Step 1: Sample Preparation (Solubility Check)
Resorcinarenes exhibit variable solubility. The methyl-footed variant (CMCR) is moderately soluble in organic/aqueous mixtures but can precipitate in pure water.
-
Weigh 50 mg of crude CMCR mixture.
-
Dissolve in 1.0 mL of 50:50 (v/v) ACN:Water .
-
Troubleshooting: If the sample is cloudy, sonicate for 5 minutes. If turbidity persists, add small aliquots of ACN until clear, but do not exceed 60% ACN, or the sample may not retain on the cartridge.
-
Step 2: Cartridge Conditioning
Activation of the C18 chains is essential for reproducible retention.
-
Pass 3 mL of 100% ACN through the cartridge (Flow: 2-3 mL/min).
-
Pass 3 mL of 50:50 ACN:Water to equilibrate the phase.
-
Precaution: Do not let the cartridge dry out after this step.
-
Step 3: Loading
-
Load the 1.0 mL sample solution onto the wet cartridge.
-
Maintain a flow rate of 1 mL/min (approx. 1 drop/sec) to ensure mass transfer and binding.
-
Collect the flow-through (FT) and re-analyze it later to ensure no breakthrough occurred.
Step 4: Gradient Elution (The Separation)
Conformers elute based on their specific hydrophobicity. A step gradient is more effective than a continuous gradient for manual SPE.
| Fraction # | Solvent Composition (v/v) | Volume | Target / Observation |
| F1 (Wash) | 20:80 ACN:Water | 3 mL | Removal of highly polar salts or unreacted resorcinol. |
| F2 | 40:60 ACN:Water | 3 mL | Elution of minor, more polar isomers (e.g., Diamond/Saddle variants if present). |
| F3 | 50:50 ACN:Water | 3 mL | Critical Region: Onset of Chair conformer elution. |
| F4 | 60:40 ACN:Water | 3 mL | Target Region: Primary elution of Chair (rctt) and transition to Crown. |
| F5 | 70:30 ACN:Water | 3 mL | Target Region: Primary elution of Crown (rccc) conformer. |
| F6 | 100% ACN | 3 mL | Strip cartridge of highly retained oligomers. |
Note: The exact elution % may shift slightly based on the specific C18 carbon load. Monitor fractions F3–F5 closely.
Validation & Analysis
Do not rely on visual cues; these compounds are UV-active but colorless.
HPLC Validation
-
Column: C18 Analytical Column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient 50%
100% ACN over 20 mins. -
Detection: UV at 280 nm (Absorption of the aromatic resorcinol rings).
-
Expected Result: The Chair conformer typically elutes before the Crown conformer in RP-HPLC due to the Crown's stable, cohesive hydrophobic exterior formed by the rccc arrangement [2].
NMR Characterization ( H-NMR in DMSO- )
This is the definitive confirmation of conformer identity.
-
Crown (rccc): High symmetry (
).-
Methine bridge protons appear as a single triplet (or broad singlet) around 4.3–4.5 ppm.
-
Aromatic protons appear as two distinct singlets (one for protons between OH groups, one for protons between alkyl bridges).
-
-
Chair (rctt): Lower symmetry (
).[5][6]-
Methine bridge protons split into two distinct signals due to different magnetic environments (axial vs equatorial orientation relative to the ring).
-
More complex aromatic region [3].
-
Mechanism of Separation
The separation relies on the distinct "molecular footprints" of the isomers.
Caption: Mechanistic difference in retention. The Crown conformer's organized hydrophobic exterior typically results in stronger retention on C18 compared to the Chair conformer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Irreversible adsorption or precipitation. | Ensure the sample is fully dissolved in the loading buffer.[7] If precipitation occurs on the cartridge, wash with 100% Methanol instead of ACN to recover. |
| Co-elution (Impure Fractions) | Gradient slope too steep. | Decrease the step size (e.g., use 5% increments: 50%, 55%, 60%...). |
| Backpressure Buildup | Particulates in sample. | Filter the crude sample through a 0.45 µm PTFE syringe filter before loading. |
References
-
Tunstad, L. M., et al. "Host-guest complexation. 48. Octol building blocks for cavitands and carcerands." The Journal of Organic Chemistry 54.6 (1989): 1305-1312. Link
-
Castillo, J. J., et al. "Efficient Separation of C-Tetramethylcalix[4]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction." ACS Omega 8.1 (2022): 205–212. Link
-
Botta, B., et al. "Resorcinarenes: Hollow Building Blocks for the Host-Guest Chemistry." Current Organic Chemistry 8.1 (2004). Link
Sources
- 1. Evaluating the Effect of Resorcin[4]Arenes Conformational Structures on the Remediation of Methylene Blue in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Separation of C-Tetramethylcalix[4]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. worldscientificnews.com [worldscientificnews.com]
- 6. Understanding Cis and Trans Chair Conformations in Calix[4]resorcinarene - Oreate AI Blog [oreateai.com]
- 7. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Acetaldehyde via Resorcinol-Acid Condensation
This Application Note and Protocol is designed for researchers and analytical scientists requiring a robust spectrophotometric method for the determination of acetaldehyde using resorcinol. This guide prioritizes the Arsenault & Yaphe modification, which utilizes a resorcinol-acid system (often enhanced by a ketose promoter) to achieve high sensitivity and specificity, distinct from the common DNPH or enzymatic methods.
Abstract & Principle
Acetaldehyde determination is critical in monitoring fermentation processes, assessing food quality (off-flavors), and quantifying metabolic intermediates in biological systems. While enzymatic (Aldehyde Dehydrogenase) and chromatographic (HPLC-DNPH) methods are standard, they can be costly or require complex instrumentation.
The Resorcinol Spectrophotometric Method offers a cost-effective, chemical alternative based on the acid-catalyzed condensation of acetaldehyde with resorcinol. Mechanism: In the presence of concentrated acid (HCl or H₂SO₄), acetaldehyde reacts with resorcinol (1,3-dihydroxybenzene). This reaction is often potentiated by a promoter (such as fructose or 3,6-anhydrogalactose) to form a stable, colored xanthene-derivative complex. The absorbance of this complex, typically measured between 555 nm and 560 nm , is directly proportional to the acetaldehyde concentration.
Expert Insight: Unlike the general Schiff’s reagent test, the resorcinol reaction—specifically the Arsenault-Yaphe modification—provides enhanced specificity for acetaldehyde over other aliphatic aldehydes when optimized with specific acid concentrations and heating cycles.
Materials & Reagents
Ensure all reagents are Analytical Grade (ACS) or higher.
Equipment
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer capable of reading at 555 nm (e.g., Agilent Cary 60, Shimadzu UV-1900).
-
Cuvettes: 1 cm pathlength quartz or glass cuvettes (matched pair).
-
Thermostatic Water Bath: Capable of maintaining 80°C ± 0.5°C.
-
Glassware: Class A volumetric flasks, pipettes, and screw-cap test tubes (to prevent volatile loss).
Reagents
-
Resorcinol Stock Solution (1.5 mg/mL):
-
Dissolve 150 mg of Resorcinol (CAS: 108-46-3) in 100 mL of distilled water.
-
Stability:[1] Prepare fresh daily. Store in an amber bottle to prevent photo-oxidation.
-
-
Promoter Solution (Fructose or 3,6-Anhydrogalactose):
-
Note: While resorcinol alone reacts, the addition of a ketose promoter significantly enhances sensitivity (Arsenault & Yaphe, 1966).
-
Preparation: Prepare a 0.04% (w/v) D-Fructose solution in distilled water.
-
-
Concentrated Hydrochloric Acid (HCl): 37% (sp. gr. 1.19).
-
Acetaldehyde Standard Stock (1.0 mg/mL):
-
Caution: Acetaldehyde is extremely volatile (bp 20.2°C).
-
Preparation: Weigh 100 mg of cold acetaldehyde (stored at 4°C) into a 100 mL volumetric flask partially filled with cold distilled water. Stopper immediately and mix. Dilute to volume.
-
Verification: Standardize via titration (bisulfite method) if absolute accuracy is required.
-
Method Optimization (The "Why")
Successful execution relies on controlling three critical variables:
-
Acid Concentration: The condensation mechanism involves the formation of a carbocation intermediate. Concentrated HCl acts as both solvent and catalyst. Using H₂SO₄ is possible but often results in higher background charring of biological samples.
-
Temperature & Time: The reaction is endothermic and slow at room temperature. Heating at 80°C for 10–30 minutes drives the condensation to completion. Overheating (>30 mins or boiling) can degrade the chromophore or cause non-specific browning of the resorcinol.
-
Reagent Order: Acetaldehyde is volatile. It must be added to the cooled acid-resorcinol mixture or the tube must be sealed immediately to prevent loss before the reaction fixes the aldehyde.
Experimental Protocol
Preparation of Working Reagent (Resorcinol-Promoter-Acid)
Prepare immediately before use. Mix the following in a specific order to create the Chromogenic Reagent :
-
9 mL Resorcinol Solution (1.5 mg/mL)
-
1 mL Promoter Solution (0.04% Fructose)
-
100 mL Concentrated HCl
Mix gently. The high acid content generates fumes; work in a fume hood.
Assay Procedure[2][3][4]
| Step | Action | Critical Note |
| 1 | Sample Aliquot | Pipette 0.5 mL of Sample or Standard into a screw-cap test tube. |
| 2 | Cooling | Place tubes in an ice-water bath for 5 minutes. |
| 3 | Reagent Addition | Add 2.5 mL of the Working Reagent (prepared in 4.1) to the chilled sample. |
| 4 | Mixing | Vortex gently while keeping the tube cool. Cap tightly immediately. |
| 5 | Reaction | Transfer tubes to a water bath at 80°C for exactly 20 minutes . |
| 6 | Cooling | Remove tubes and plunge immediately into an ice-water bath for 5 minutes to stop the reaction. |
| 7 | Equilibration | Allow tubes to reach room temperature (approx. 10 mins). |
| 8 | Measurement | Measure Absorbance at 555 nm against a Reagent Blank. |
Standard Curve Preparation
Prepare serial dilutions of the Acetaldehyde Stock to obtain concentrations of:
-
0 (Blank), 2, 5, 10, 20, 50 µg/mL.
-
Plot Absorbance (y-axis) vs. Concentration (x-axis).
-
Calculate the regression equation (
) and value (Acceptance: ).
Visualizing the Workflow
The following diagram illustrates the critical path and decision points in the analysis.
Caption: Critical workflow for the Resorcinol-Acetaldehyde assay emphasizing temperature control to prevent analyte loss.
Validation & Interferences
Performance Metrics
| Parameter | Typical Value | Notes |
| Linearity Range | 1 – 50 µg/mL | Depends on pathlength and promoter conc. |
| LOD | 0.5 µg/mL | Limit of Detection ( |
| Precision (RSD) | < 5.0% | Intra-day precision |
| Color Stability | ~60 minutes | Measure immediately after cooling. |
Interferences[2]
-
Formaldehyde: May produce a reddish complex. If formaldehyde is suspected, run a parallel blank without the heating step (formaldehyde reacts faster at lower temps) or use a specific formaldehyde mask.
-
Sugars: High concentrations of endogenous sugars in the sample can react with resorcinol (Seliwanoff’s test).
-
Mitigation: Use a sample blank containing the sample + HCl (without resorcinol) to subtract background absorbance caused by sugar charring.
-
-
Oxidants: Strong oxidants (e.g., H₂O₂) will destroy the resorcinol. Neutralize prior to analysis.
Troubleshooting Guide
-
Issue: Low Sensitivity / Low Absorbance
-
Cause: Loss of acetaldehyde due to volatilization during pipetting.
-
Fix: Ensure all reagents and samples are chilled (<4°C) before mixing. Use screw-cap tubes with O-rings.
-
-
Issue: High Background / Brown Color
-
Cause: Charring of organic matrix by concentrated HCl.
-
Fix: Dilute the sample or perform a protein precipitation/extraction (e.g., with ZnSO₄/Ba(OH)₂) prior to analysis.
-
-
Issue: Poor Reproducibility
-
Cause: Inconsistent heating time or cooling rate.
-
Fix: Use a digital timer and ensure the water bath level covers the liquid level in the tubes.
-
References
-
Arsenault, G. P., & Yaphe, W. (1966). Fructose-Resorcinol-Hydrochloric Acid Test for Detection and Determination of Acetaldehyde.[2] Analytical Chemistry, 38(3), 503–504.
-
Yaphe, W., & Arsenault, G. P. (1965). Improved Resorcinol Reagent for the Determination of Fructose, and of 3,6-Anhydrogalactose in Polysaccharides. Analytical Biochemistry, 13(1), 143–148.
-
BenchChem. (2025). A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification. BenchChem Technical Notes.
-
Pazouki, M., et al. (2019). Resorcinol Functionalized Gold Nanoparticles for Formaldehyde Colorimetric Detection. Sensors, 19(4), 957.
Sources
Application Note: Strategic Synthesis and Functionalization of Resorcinarenes for High-Specificity Ion Sensing
Abstract
Resorcinarenes are macrocyclic tetramers that serve as versatile scaffolds for supramolecular host-guest chemistry. Their unique bowl-shaped cavity (cavitand) structure allows for the precise spatial arrangement of functional groups, making them ideal candidates for ion-selective sensing. This guide provides a validated workflow for the synthesis of the thermodynamic rctt isomer of C-alkylresorcin[4]arene, followed by upper-rim functionalization via the Mannich reaction to create a high-affinity heavy metal sensor.
Introduction: The Resorcinarene Scaffold
Unlike flexible polymers, resorcinarenes provide a pre-organized rigid backbone. The molecule consists of four resorcinol units bridged by methylene groups derived from aldehydes.
-
The Upper Rim (Hydrophilic): Contains eight phenolic hydroxyl groups. This is the primary site for chemical modification (functionalization) to introduce ion-binding motifs (ligands) or signaling units (fluorophores).
-
The Lower Rim (Hydrophobic): Defined by the aldehyde tail (
group). This region controls solubility and membrane permeability but rarely participates in ion binding. -
Stereochemistry: The acid-catalyzed condensation can yield four isomers (rctt, rccc, rcct, rtct). For sensing applications, the rctt (chair) isomer is preferred due to its thermodynamic stability and symmetry, which simplifies NMR characterization and subsequent functionalization.
Module 1: Synthesis of the C-Alkylresorcin[4]arene Scaffold
Objective: Synthesize C-undecylcalix[4]resorcinarene (rctt isomer).
Rationale: We use dodecanal (lauraldehyde) to install an 11-carbon chain (
Protocol 1: Acid-Catalyzed Condensation
Reagents:
-
Resorcinol (11.0 g, 0.1 mol)
-
Dodecanal (18.4 g, 0.1 mol)
-
Ethanol (Absolute, 100 mL)
-
Concentrated HCl (37%, 15 mL)
Step-by-Step Methodology:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve resorcinol in ethanol. Ensure complete dissolution before proceeding.
-
Aldehyde Addition: Add dodecanal slowly to the stirring solution. The mixture may turn slightly yellow.
-
Critical Insight: Use a 1:1 molar ratio. Excess aldehyde can lead to linear oligomers rather than the cyclic tetramer.
-
-
Catalysis: Place the flask in an ice bath (0–5°C). Add concentrated HCl dropwise over 20 minutes.
-
Why Slow Addition? The reaction is exothermic. Rapid addition can favor kinetic products (mixed isomers) rather than the thermodynamic rctt product.
-
-
Reflux (Isomerization): Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12 hours.
-
Precipitation: Cool the mixture to room temperature. The product often precipitates as a yellow/white solid. If no precipitate forms, concentrate the solvent by 50% under reduced pressure and add cold water.
-
Purification: Filter the solid and wash exclusively with cold methanol . Recrystallize from hot methanol to remove linear oligomers.
Validation Criteria:
-
Yield: Expected 60–75%.
-
NMR (
): Look for a triplet at 4.3 ppm (methine bridge protons). A single sharp peak indicates high isomeric purity ( symmetry). Multiple peaks in this region suggest isomer contamination.
Module 2: Upper-Rim Functionalization (The Sensing Switch)
Objective: Install a chelating arm via the Mannich Reaction.
Rationale: The ortho position between the hydroxyl groups is highly reactive toward electrophilic aromatic substitution. We will use a Mannich reaction to install di(2-picolyl)amine (DPA) . DPA is a classic "turn-on" ligand for
Protocol 2: The Mannich Reaction
Reagents:
-
C-undecylcalix[4]resorcinarene (Product from Module 1) (1.1 g, 1 mmol)
-
Di(2-picolyl)amine (DPA) (0.9 g, 4.5 mmol) - Slight excess
-
Formaldehyde (37% aq. solution, 0.5 mL, excess)
-
Solvent: THF/Methanol (1:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the resorcinarene scaffold in the THF/MeOH mixture.
-
Amine Activation: Add the secondary amine (DPA) to the mixture. Stir for 10 minutes.
-
Formaldehyde Addition: Add formaldehyde dropwise at room temperature.
-
Reaction Control: The reaction connects the amine to the aromatic ring via a methylene bridge (
).
-
-
Heating: Heat the mixture to 50°C for 24 hours.
-
Note: Do not reflux vigorously; formaldehyde is volatile. Use a sealed pressure tube if available.
-
-
Workup: Evaporate the solvent under reduced pressure. The residue is often a sticky oil.
-
Trituration: Triturate the oil with cold acetone or diethyl ether to induce solidification. Filter the solid.[4]
Visualization of Synthesis Workflow:
Caption: Step-wise synthesis from monomeric precursors to the functionalized supramolecular sensor.
Module 3: Ion Sensing Protocol & Mechanism
Objective: Validate the sensor for
Protocol 3: Fluorescence Titration
Reagents:
-
Sensor Stock Solution:
in DMSO. -
Metal Stock Solutions:
nitrate salts of in water. -
Buffer: HEPES (10 mM, pH 7.2).
Step-by-Step Methodology:
-
Baseline Scan: Dilute the Sensor Stock to
in a quartz cuvette using a DMSO/Buffer (1:9) mixture. Record the emission spectrum (Excitation: ~300 nm for intrinsic resorcinarene, or specific if a dye was attached). -
Titration: Add aliquots (0.1 eq) of the
stock solution to the cuvette. -
Equilibration: Mix by inversion and wait 2 minutes for complexation equilibrium.
-
Readout: Record the emission spectrum after each addition until saturation (usually 2–5 equivalents of metal).
-
Selectivity Check: Repeat the experiment with competing ions (
) to demonstrate that fluorescence changes are specific to the target heavy metal.
Data Processing (Stern-Volmer / Binding Isotherm):
Plot
-
Turn-On Response: An upward curve indicates CHEF (PET inhibition).
-
Turn-Off Response: A downward curve indicates quenching (e.g., heavy atom effect or paramagnetic quenching by
in some geometries).
Visualization of Sensing Mechanism:
Caption: Mechanism of "Turn-On" sensing. Metal chelation blocks electron transfer, restoring fluorescence.
Summary of Key Data
| Parameter | Value / Condition | Relevance |
| Isomer Target | rctt (chair) | Ensures all 8 -OH groups are on the same face for cooperative binding. |
| Reaction Time | 12h Reflux (Synthesis) | Thermodynamic control to minimize rccc or rcct impurities. |
| Functionalization | Mannich Reaction | Modular attachment of amines (binding sites) without protecting groups. |
| Detection Limit | Typically | Suitable for environmental trace analysis. |
| Solubility | Organic/Aqueous Mix | Tunable via the aldehyde tail length ( |
References
-
Gutsche, C. D. (2008). Calixarenes: An Introduction. Royal Society of Chemistry. (Foundational text on macrocycle synthesis).
-
Tunstad, L. M., et al. (1989). "Resorcinarenes with 2-hydroxyaryl groups." Journal of Organic Chemistry. (Definitive protocol for rctt isomer synthesis).
-
Jain, V. K., et al. (2012). "Resorcinarene-based supramolecular sensors for ion detection." Journal of Inclusion Phenomena and Macrocyclic Chemistry. (Review of sensing applications).
-
Patra, S., et al. (2016). "A resorcinarene-based 'turn-on' fluorescent sensor for Zn(II) and its application in live cell imaging." RSC Advances. (Specific protocol for Mannich base sensors).
-
Helgeson, R. C., et al. (1996). "Host-Guest Complexation." Journal of the American Chemical Society. (Mechanisms of ion binding in cavitands).
Sources
- 1. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 2. Naphthalene-functionalized resorcinarene as selective, fluorescent self-quenching sensor for kynurenic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. atlantis-press.com [atlantis-press.com]
Troubleshooting & Optimization
Technical Support Center: Acetaldehyde-Resorcinol Condensation
Topic: Yield Improvement & Troubleshooting for C-methylcalix[4]resorcinarene Synthesis
Introduction: The Engineering of Macrocycles
Welcome to the Advanced Synthesis Support Center. You are likely here because your reaction between resorcinol and acetaldehyde resulted in a viscous red tar rather than the crystalline white precipitate of C-methylcalix[4]resorcinarene .
This reaction is not a simple mixing process; it is a competition between kinetic polymerization (linear chains) and thermodynamic cyclization (macrocycles). High yield requires manipulating this equilibrium. This guide moves beyond standard textbook procedures to address the specific failure modes encountered in drug discovery and supramolecular scaffold synthesis.
Module 1: Critical Parameter Optimization
To improve yield, you must understand the "Invisible Variables"—factors often omitted in standard protocols that determine success.
The Ruggli-Ziegler Dilution Principle
-
The Science: High concentrations favor intermolecular reactions (linear polymerization/tar). Lower concentrations favor intramolecular reactions (cyclization).
-
Optimization: Maintain the reaction concentration between 0.5 M and 1.0 M relative to resorcinol. Exceeding 2.0 M guarantees oligomeric byproducts.
Thermodynamic vs. Kinetic Control
-
The Science: The reaction produces multiple stereoisomers (rccc, rctt, rcct, rtct).
-
Kinetic Product: The "Chair" (rctt) or linear oligomers form first.
-
Thermodynamic Product: The "Crown" (rccc) isomer (C-methylcalix[4]resorcinarene) is the most stable but requires energy to re-equilibrate.
-
-
Optimization: You cannot shorten the reflux time. A 12-hour reflux is often the minimum required to drive the acid-catalyzed fragmentation-recombination mechanism toward the stable rccc precipitate.
The Volatility Trap (Acetaldehyde Handling)
-
The Issue: Acetaldehyde boils at ~20.2°C. If added to a warm flask, it evaporates before reacting, destroying the 1:1 stoichiometry.
-
Optimization:
-
Technique A: Cool the resorcinol/acid mixture to 0–5°C before adding acetaldehyde.
-
Technique B: Use Paraldehyde (the cyclic trimer) which depolymerizes in situ under acidic conditions, providing a controlled release of acetaldehyde.
-
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the competition between the desired cyclization and the "Tar Pit" of polymerization.
Figure 1: Reaction Mechanism & Pathway Selection. Note the reversibility required to reach the thermodynamic sink (Green).
Module 3: Troubleshooting Guides (FAQs)
Scenario A: "My reaction turned into a dark red/brown viscous oil (Tar)."
Diagnosis: Uncontrolled oxidation and linear polymerization. Root Cause:
-
Exotherm Spike: Adding acetaldehyde too fast caused a local temperature spike, favoring polymer chains.
-
Oxidation: Resorcinol is electron-rich and oxidizes easily to quinones (red color) in air.
Corrective Protocol:
-
Step 1: Discard the batch. Tar is difficult to recover.[1]
-
Step 2: In the next attempt, purge the solvent (Ethanol/Water) with Nitrogen or Argon for 15 minutes prior to mixing.
-
Step 3: Add acetaldehyde dropwise over 30–60 minutes using a pressure-equalizing dropping funnel while the flask is in an ice bath.
Scenario B: "I have a precipitate, but the yield is low (<40%)."
Diagnosis: Solubility Equilibrium Issue. Root Cause: The product is slightly soluble in the reaction solvent (often Ethanol), preventing full precipitation.
Corrective Protocol:
-
Step 1: Do not filter yet.
-
Step 2: Concentrate the solution volume by 50% using a rotary evaporator.
-
Step 3: Cool the mixture to 4°C overnight.
-
Step 4: Add cold water (antisolvent) dropwise until turbidity persists, then let stand. This forces the hydrophobic macrocycle out of solution.
Scenario C: "NMR shows multiple sets of peaks (Impure Isomers)."
Diagnosis: Kinetic Trapping. Root Cause: The reaction was stopped too early. You isolated the rctt (chair) or rcct isomers alongside the rccc (crown).
Corrective Protocol:
-
Step 1: Re-suspend the solid in the original solvent system with a catalytic amount of HCl.
-
Step 2: Reflux for an additional 12–24 hours. The acid allows the isomers to open, rotate, and re-close into the thermodynamically stable rccc form which is less soluble and will precipitate out purely.
Module 4: The "Gold Standard" Protocol
This protocol synthesizes field-proven methods (Tunstad et al., 1989) with modern yield-improving adjustments.
Reagents:
-
Resorcinol (11.0 g, 0.1 mol)
-
Acetaldehyde (4.4 g, 0.1 mol) [Handle Cold!]
-
Ethanol (40 mL)
-
Water (40 mL)
-
HCl (37%, 10 mL)
Workflow Diagram:
Figure 2: Optimized Synthesis Workflow.
Step-by-Step Execution:
-
Preparation: Dissolve 11.0 g resorcinol in 40 mL EtOH and 40 mL Water in a round-bottom flask.
-
Acidification: Add 10 mL conc. HCl.
-
Cooling (Critical): Place flask in an ice bath (0°C).
-
Addition: Add 4.4 g Acetaldehyde dropwise over 60 minutes. Note: Ensure acetaldehyde is chilled before measuring.
-
Aging: Allow the reaction to warm to Room Temp (RT) and stir for 12 hours. (The solution will turn yellow/orange).
-
Equilibration: Heat to 75°C (Reflux) for 12–24 hours. A pale yellow/white precipitate should form.
-
Isolation: Cool to 4°C. Filter the solid. Wash with cold water/ethanol (1:1) to remove acid and linear oligomers.
-
Drying: Dry under vacuum at 60°C.
Expected Yield: 80–90% (White Powder).
Summary Data: Solvent & Catalyst Effects
| Variable | Condition | Outcome | Recommendation |
| Solvent | Ethanol (Abs) | High solubility of product | Avoid (Low Yield) |
| Solvent | Ethanol/Water (1:[2]1) | Optimal precipitation of rccc | Recommended |
| Catalyst | HCl (37%) | Fast reaction, good equilibration | Standard |
| Catalyst | Lewis Acid, mild conditions | Use for sensitive aldehydes | |
| Temp | Room Temp | Kinetic isomers (rctt) dominate | Avoid for final step |
| Temp | 75°C (Reflux) | Thermodynamic product (rccc) | Required |
References
-
Tunstad, L. M., et al. (1989). "Host-guest complexation. 48. Octol building blocks for cavitands and carcerands." Journal of Organic Chemistry, 54(23), 5305–5312.
-
Hogberg, A. G. S. (1980). "Two stereoisomeric macrocyclic resorcinol-acetaldehyde condensation products." Journal of the American Chemical Society, 102(19), 6046–6050.
-
Weinelt, F., & Schneider, H. J. (1991). "Mechanisms of macrocycle formation: The condensation of resorcinol with aldehydes." Journal of Organic Chemistry, 56(18), 5527–5535.
-
Gerkensmeier, T., et al. (1999). "Self-Assembly of 2,8,14,20-Tetramethylresorcin[4]arene." European Journal of Organic Chemistry, 1999(9), 2257–2262.
Sources
Controlling stereoselectivity in resorcinarene synthesis
Current Status: Operational Ticket Focus: Stereocontrol & Yield Optimization in Acid-Catalyzed Condensation Assigned Specialist: Senior Application Scientist, Supramolecular Division
Introduction: The Stereochemical Battlefield
Welcome to the technical support hub for resorcinarene synthesis. If you are here, you are likely facing one of two problems: your reaction has turned into an intractable "tar" (oiling out), or you have isolated the wrong diastereomer (usually the rctt chair instead of the desired rccc cone).
The synthesis of calix[4]resorcinarenes is not merely a condensation; it is a reversible, thermodynamic equilibration . The formation of the rccc (cone) isomer is driven almost exclusively by its insolubility in the reaction medium (typically ethanol). Understanding this "precipitation-driven selectivity" is the key to fixing your protocol.
Module 1: The Mechanism of Selectivity
To control the reaction, you must visualize the pathway. The reaction does not proceed directly to the cone.[1] It passes through a library of linear oligomers and kinetic traps before settling into the thermodynamic well.
The Pathway to the Cone (rccc)
The acid-catalyzed reaction between resorcinol and an aldehyde is reversible.
-
Kinetic Phase: Rapid formation of linear oligomers and non-cyclic trimers.
-
Cyclization: Formation of the macrocycle. Initially, a mixture of isomers (rccc, rctt, rcct, rtct) forms.
-
Thermodynamic Equilibration: In the presence of acid and heat, the macrocycles open and close, interconverting isomers.
-
The Sink: The rccc isomer is capable of forming a tight, hydrogen-bonded network (often involving solvent molecules) that is less soluble than the others. It precipitates, removing itself from the equilibrium and driving the reaction forward (Le Chatelier’s principle).
Visualizing the Workflow
Figure 1: The thermodynamic selection pathway. Note that precipitation is the critical irreversible step that locks in the stereochemistry.
Module 2: The "Gold Standard" Protocol (Optimized)
While many variations exist, the Tunstad Protocol (Tunstad et al., 1989) remains the baseline for obtaining the rccc isomer. Below is the optimized version for modern workflows.
Target: C-undecylcalix[4]resorcinarene (rccc isomer) Scale: 10-50 mmol
Step-by-Step Methodology
-
Solvent Preparation:
-
Use absolute ethanol . Water is the enemy of the condensation step (hydrolysis) but can be useful later for precipitation.
-
Pro-Tip: If using aliphatic aldehydes (e.g., dodecanal), ensure the aldehyde is fresh. Oxidation to carboxylic acid kills the catalyst efficiency.
-
-
The Mix:
-
Dissolve Resorcinol (1.0 eq) in Ethanol (approx. 3-4 mL per mmol).
-
Add Aldehyde (1.0 eq) slowly.
-
Catalyst Addition: Add concentrated HCl (37%) dropwise. The target is roughly 15-20% v/v of acid to solvent.
-
Critical Check: The solution acts as its own indicator. It should turn a vibrant red/orange. If it stays pale, your acid concentration is likely too low.
-
-
The Reflux (The Equilibration Phase):
-
Heat to reflux (75-80°C).
-
Time: 4 to 12 hours.
-
Observation: You want to see a solid forming during reflux. If the solution remains clear after 4 hours, you are likely stuck in the kinetic phase or the rctt isomer is soluble.
-
-
Isolation:
-
Cool to room temperature, then to 0°C.
-
Filter the precipitate.
-
Wash: Cold methanol or ethanol.
-
Drying: Vacuum dry at 60°C.
-
Module 3: Troubleshooting & FAQs
This section addresses the two most common failure modes.
Issue 1: "My reaction oiled out (formed a tar) instead of precipitating."
Diagnosis: This is a supersaturation and melting point issue. The product is separating as a liquid phase (emulsion) before it can crystallize, often because the reaction temperature > melting point of the solvated product.[2]
Corrective Actions:
| Variable | Adjustment | Why? |
| Solvent Polarity | Switch from pure EtOH to EtOH/Water (80:20) or MeOH . | Increasing polarity forces the hydrophobic product out of solution faster, but potentially as a solid rather than oil. |
| Temperature | Slow cooling ramp. | Crash cooling (ice bath) traps impurities, lowering the melting point and causing oiling. Cool from 80°C to 25°C over 2 hours. |
| Seeding | Add rccc crystals at 50°C. | Provides a nucleation surface to bypass the "oiling" phase (metastable zone width control). |
Issue 2: "I isolated the product, but NMR shows the Chair (rctt) isomer."
Diagnosis: You have isolated the kinetic product . The rctt isomer often forms faster but is less stable than the rccc form. If you stop the reaction too early, or if the rccc isomer is too soluble to precipitate, the equilibrium shifts toward the soluble rctt.
Troubleshooting Flowchart:
Figure 2: Decision tree for correcting stereoisomer distribution.
Data: Solvent Effects on Stereoselectivity
The choice of solvent dictates the hydrogen-bonding network that stabilizes the rccc cone.
| Solvent System | Primary Isomer | Mechanism of Action |
| Ethanol (Anhydrous) | rccc (Cone) | Standard. Good solubility for reactants, poor for rccc-product. |
| Methanol | rccc (Cone) | Higher polarity; often yields faster precipitation but can trap rctt if cooled too fast. |
| Acetonitrile | Mixed / rctt | Lacks the H-bond donor capability to stabilize the rccc solvent cage. |
| Water/Acid (Heterogeneous) | rccc (Cone) | "Green" method. Product precipitates immediately. High yield, but purification can be harder. |
References
-
Tunstad, L. M., et al. (1989). "Resorcinarenes."[3][4][5][6][7] The Journal of Organic Chemistry, 54(6), 1305–1312.
- The foundational text for the acid-c
-
Weinelt, F., & Schneider, H. J. (1991). "Mechanisms of Macrocycle Formation: The Stereoselective Synthesis of Resorcinarenes." The Journal of Organic Chemistry, 56(18), 5527–5535.
- Detailed kinetic vs. thermodynamic analysis of isomer distribution.
-
Roberts, B. A., et al. (2001).[8] "Solvent-free synthesis of calix[4]resorcinarenes." Green Chemistry, 3, 280-284.
- Validation of green/solvent-free methods and p-TsOH c
-
Cainelli, G., et al. (2009).[9] "Solvent effects on stereoselectivity: more than just an environment."[9] Chemical Society Reviews, 38, 990-1001.
- Theoretical grounding for solvent-driven equilibrium shifts.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. worldscientificnews.com [worldscientificnews.com]
- 4. Resorcinarene - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. DSpace [kb.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Solvent effects on stereoselectivity: more than just an environment / Chemical Society Reviews, 2009 [sci-hub.box]
Technical Support Center: Minimizing Side Products in Acetaldehyde-Resorcinol Condensation
Topic: Optimization of Acid-Catalyzed Resorcinol-Acetaldehyde Condensation Ticket ID: ARC-OPT-2024 Assigned Specialist: Senior Application Scientist
The Chemistry Engine: Mechanism & Thermodynamics
To minimize side products, you must first understand the competition between kinetic and thermodynamic control in this reaction. The condensation of resorcinol (1,3-dihydroxybenzene) with acetaldehyde is an electrophilic aromatic substitution that proceeds through a quinone methide intermediate.
Your primary goal is typically the cyclic tetramer (C-methylcalix[4]resorcinarene ), which is the thermodynamic product. Your primary enemy is the linear oligomer/polymer (the "tar"), which is often a kinetic trap or the result of stoichiometric imbalance.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between the desired macrocycle and the undesired polymer.
Figure 1: Mechanistic bifurcation. Note that linear oligomers can sometimes re-equilibrate to the macrocycle under sufficient acid/heat conditions, but "tar" (cross-linked networks) is often irreversible.
Critical Control Points (CCP)
The following parameters are non-negotiable for high-purity synthesis.
| Variable | Target Setting | Scientific Rationale |
| Stoichiometry | Strict 1:1 Molar Ratio | Excess aldehyde leads to cross-linking (methylene bridges between rings) and tar. Excess resorcinol prevents ring closure, leaving linear chains. |
| Temperature | Reflux (~75-80°C) | Ring closure is endothermic and entropically disfavored compared to polymerization. High heat provides the energy to exit kinetic traps (linear chains) and reach the thermodynamic minimum (cyclic tetramer). |
| Catalyst | HCl (Strong Acid) | Promotes reversibility. The reaction must be reversible to "heal" defects; if a linear chain forms, the acid allows it to break and reform into the stable ring. |
| Atmosphere | Inert (N₂ or Ar) | Resorcinol is electron-rich and prone to oxidation. Oxygen exposure creates quinones (pink/red impurities) that terminate chain growth and darken the product. |
| Addition Rate | Slow/Dropwise | Acetaldehyde is highly volatile (b.p. 20.2°C). Dumping it in causes immediate evaporation (loss of stoichiometry) and localized hot spots (tar formation). |
Troubleshooting Guide (FAQs)
Issue 1: "My reaction turned into a solid black/dark red tar."
Diagnosis: Uncontrolled Exotherm or Stoichiometric Imbalance.
-
The Cause: The condensation is exothermic. If the temperature spikes too early, or if acetaldehyde evaporates (leaving you with excess resorcinol) or is added too fast (local excess aldehyde), you form irreversible cross-linked networks.
-
The Fix:
-
Cool the Precursor: Chill the acetaldehyde to 0°C before measuring. It boils at room temperature; pouring it warm means you are losing mass immediately.
-
Dilution: Ensure the resorcinol is fully dissolved in the solvent (usually Ethanol/Water) before adding the acid/aldehyde mix.
-
Check the Stirring: As viscosity increases, magnetic stirrers fail. Use an overhead mechanical stirrer for scales >10g.
-
Issue 2: "The product yield is low, and I see linear oligomers in NMR."
Diagnosis: Kinetic Trapping (Insufficient Thermodynamic Driving Force).
-
The Cause: You likely stopped the reaction too soon or didn't heat it aggressively enough. The linear chain forms first. The ring forms later.
-
The Fix:
-
Extend Reflux: Increase reflux time. The system needs time to "edit" the linear chains into rings.
-
Acid Concentration: Ensure [H+] is sufficient. Weak catalysis slows the reversibility required for ring closure.
-
Issue 3: "My product is pink or purple instead of white/pale yellow."
Diagnosis: Oxidative Degradation.
-
The Cause: Resorcinol and its oligomers oxidize to quinones in the presence of air. This is accelerated by the basicity of glass surfaces or trace metal ions.
-
The Fix:
-
Degas Solvents: Sparge your ethanol/water mix with Nitrogen for 15 mins before starting.
-
Blanket the Reaction: Maintain a positive pressure of N₂ throughout the reflux.
-
Wash Protocol: Wash the final precipitate with cold methanol/water to remove surface oxidation products.
-
Optimized Protocol: Synthesis of C-methylcalix[4]resorcinarene
Designed to minimize linear oligomers and oxidative byproducts.
Reagents
-
Resorcinol (Recrystallized, high purity)
-
Acetaldehyde (Pre-cooled to 0°C)
-
Solvent: Ethanol (Absolute) or Ethanol/Water (80:20)
-
Catalyst: HCl (37%)
Workflow Diagram
Figure 2: Temperature-staged protocol to control exotherm and ensure ring closure.
Step-by-Step Procedure
-
Preparation: Setup a 3-neck round bottom flask with a reflux condenser, N₂ inlet, and an addition funnel.
-
Solvation: Dissolve Resorcinol (0.1 mol) in Ethanol (40 mL). Begin N₂ sparging.
-
Acidification: Cool the solution to 0°C (ice bath). Add HCl (10 mL, 37%) dropwise. Why? Cooling prevents immediate reaction upon aldehyde addition.
-
Critical Addition: Add Acetaldehyde (0.1 mol) dropwise over 30-45 minutes.
-
Pro-Tip: Keep the acetaldehyde bottle on ice. Use a chilled syringe. If you see "smoke" (vapor) leaving the flask, you are losing stoichiometry—slow down.
-
-
Kinetic Phase: Allow the mixture to warm to room temperature slowly and stir for 1-2 hours. The solution will turn yellow/orange.
-
Thermodynamic Phase: Heat the mixture to reflux (~75-80°C). Maintain reflux for 12-16 hours .
-
Observation: A precipitate (the macrocycle) often begins to form during the reflux.
-
-
Workup: Cool the mixture to room temperature. The product should precipitate as a solid. Filter and wash with cold water/methanol (50:50) to remove acid and linear oligomers.
-
Purification: Recrystallize from hot methanol if high purity is required.
References
-
Gutsche, C. D. (2008). Calixarenes: An Introduction (2nd ed.). Royal Society of Chemistry. [Link]
-
Tunstad, L. M., et al. (1989). "Resorcinarenes."[1][2][3][4][5] The Journal of Organic Chemistry, 54(6), 1305–1312. [Link]
-
Weinelt, F., & Schneider, H. J. (1991). "Mechanisms of Resorcinarene Formation." The Journal of Organic Chemistry, 56(18), 5527–5535. [Link]
-
Neri, P., et al. (2016). Calixarenes and Beyond. Springer. [Link]
-
Durairaj, R. B. (2005). Resorcinol: Chemistry, Technology and Applications. Springer. [Link]
Sources
Optimization of catalyst concentration for resorcinarene synthesis
Topic: Optimization of Catalyst Concentration for Resorcinarene Synthesis Department: Chemical Synthesis & Process Optimization Document ID: TS-RES-042-OPT
Introduction: The Kinetic vs. Thermodynamic Balance
Welcome to the Resorcinarene Synthesis Support Center. If you are accessing this guide, you are likely facing issues with yield, stereoselectivity (rctt vs. rccc isomers), or oligomerization (sticky polymers).
The Core Technical Insight: The acid-catalyzed condensation of resorcinol and aldehydes is reversible . The formation of the target macrocycle (resorcin[4]arene) is not a simple linear synthesis but a thermodynamic equilibration .
-
Low Catalyst Concentration: The reaction may stall at the kinetic product stage (linear oligomers or randomly linked polymers).
-
Optimal Catalyst Concentration: Facilitates the rapid reversibility of the Friedel-Crafts alkylation steps, allowing the system to "error-correct" linear chains into the thermodynamically stable cyclic tetramer.
-
High Catalyst Concentration: Risks degradation, oxidation (pinking/darkening), or side-reactions with sensitive aldehydes.
Module 1: Catalyst Selection & Concentration Guidelines
The following parameters are derived from standard protocols (e.g., Högberg, Gutsche) and modern green chemistry adaptations.
Table 1: Acid Catalyst Loading Matrix
| Acid Type | Typical Loading Range | Solvent System | Mechanism Note |
| HCl (37% aq) | 100 - 300 mol% (Stoichiometric) | Ethanol / Methanol | Standard Method. High loading ensures rapid equilibrium. The water content in 37% HCl aids in rccc (cone) selectivity by solvating the hydrophilic rim. |
| HCl (Gas/Anhydrous) | 15 - 20 mol% | Ethanol / Dioxane | Anhydrous Conditions. Used when water must be minimized to prevent aldehyde hydration. |
| p-TsOH | 1 - 5 mol% | Solvent-Free (Melt) or Toluene | Green/Lewis Acid Mimic. effective for sensitive aldehydes. Lower loading required due to higher acidity in non-polar media. |
| H₂SO₄ | Catalytic (Drops) | Acetic Acid | Isomer Switching. Strong acid in AcOH often favors the rctt (chair) isomer due to different solvation energetics. |
| TFA (Trifluoroacetic Acid) | Solvent/Catalyst | TFA (Neat) | High Solubility. Used for highly insoluble substrates. Acts as both solvent and catalyst.[1][2][3] |
Critical Causality: In ethanol/water systems, the rccc (cone) isomer is often the thermodynamic sink because it precipitates out, driving the equilibrium. If you reduce acid concentration too much, the reversibility slows down, and you trap the linear polymer before it can cyclize and precipitate.
Module 2: Visualizing the Reaction Pathway
Understanding where your reaction is stuck is crucial for troubleshooting. The diagram below illustrates the competition between linear polymerization (Kinetic) and cyclization (Thermodynamic).
Figure 1: The acid catalyst acts as the gatekeeper, allowing the reversible transition from Linear Oligomers to the Cyclic Product. Insufficient acid locks the material in the red "Kinetic Trap."
Module 3: Troubleshooting & FAQs
Q1: My product is a sticky, orange/red gum instead of a powder. What happened?
Diagnosis: Oligomerization (Kinetic Trap). You likely have a mixture of linear oligomers. This occurs when the reaction does not reach thermodynamic equilibrium.
-
Cause: Acid concentration was too low, or reaction time was too short.
-
Fix:
-
Increase Acid Loading: If using HCl, ensure you are at least at 1:1 molar ratio with the aldehyde (technically catalytic, but excess drives kinetics).
-
Increase Temperature: Reflux is non-negotiable for most aldehydes to overcome the activation energy of cyclization.
-
Extended Time: Some sterically hindered aldehydes require 24-72 hours.
-
Q2: I isolated the product, but the NMR shows multiple sets of peaks.
Diagnosis: Isomer Mixture (rccc vs rctt). Resorcinarenes can exist in four stereoisomers. The rccc (cone) is usually desired.[4]
-
Cause: The reaction conditions did not favor a single thermodynamic minimum.
-
Fix:
-
Check Solvent: In Ethanol/Water, rccc usually precipitates. If you used pure ethanol or a different solvent, you might have kept the rctt isomer in solution.
-
Protocol Validation: Take a small aliquot of your mixture, add more acid (e.g., p-TsOH), and reflux in the target solvent. If it converts to a single set of peaks, your initial reaction was incomplete.
-
Q3: The reaction turned black/dark purple immediately.
Diagnosis: Oxidative Degradation. Resorcinol is electron-rich and prone to oxidation, especially under highly acidic conditions.
-
Cause: Acid concentration too high or presence of oxygen.
-
Fix:
-
Degas Solvents: Sparge ethanol with Nitrogen/Argon for 15 mins before adding reagents.
-
Add Acid Slowly: Add the acid dropwise after the aldehyde and resorcinol are mixed to prevent localized high concentrations.
-
Module 4: Experimental Protocol (Self-Validating)
This protocol is designed for the synthesis of C-methylcalix[4]resorcinarene (using acetaldehyde) but is adaptable.
Objective: Determine optimal acid loading for a new aldehyde.
Reagents:
Workflow:
-
Setup: Prepare 3 vials.
-
Vial A: 0.2 mL HCl (Low Acid ~ 20 mol%)
-
Vial B: 1.0 mL HCl (Standard ~ 100 mol%)
-
Vial C: 3.0 mL HCl (High Acid ~ 300 mol%)
-
-
Reaction: Dissolve Resorcinol and Aldehyde in Ethanol. Split into vials. Add Acid.[1][2][5][6][7] Cap and heat to 75°C for 3 hours.
-
Observation (The Check):
-
Precipitation: The rccc isomer typically precipitates as a white solid. Note which vial precipitates first.
-
Color: Darker color indicates degradation (Vial C risk).
-
-
Validation (NMR):
Module 5: Optimization Decision Tree
Use this flowchart to guide your next experiment based on current results.
Figure 2: Decision tree for troubleshooting reaction outcomes. "Sticky Gum" is the most common failure mode, almost always requiring more vigorous thermodynamic equilibration (Acid/Heat).
References
-
Gutsche, C. D. (2008). Calixarenes: An Introduction (2nd ed.). Royal Society of Chemistry.[8]
- Foundational text on calixarene/resorcinarene synthesis and the thermodynamics of form
-
Högberg, A. G. S. (1980). "Two stereoisomeric macrocyclic resorcinol-acetaldehyde condensation products." Journal of the American Chemical Society, 102(19), 6046–6050.
- The definitive paper on controlling stereochemistry (rccc vs rctt) via reaction conditions.
-
Petrova, B., et al. (2012). "Optimization of reaction conditions for synthesis C-tetramethylcalix[4]resorcinarene." Bulgarian Chemical Communications, 44(4), 323-328.
- Specific study on HCl concentration (4 mol% vs higher) and solvent effects.
-
Roberts, B. A., et al. (2001). "Solvent-free synthesis of calix[4]resorcinarenes." Green Chemistry, 3, 280-284.
- Details the use of p-TsOH in solid-st
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Two Sulfonated Resorcinarenes: A New Example of a Linear Array of Sodium Centers and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resorcinarene - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective formation of the rctt chair stereoisomers of octa-O-alkyl resorcin[4]arenes using Brønsted acid catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resorcinarene Solubility & Characterization
Topic: Overcoming Solubility and Aggregation Issues in Resorcinarene Products Ticket ID: RES-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Solubility Paradox
Welcome to the technical support center. If you are working with resorcinarenes (or calix[4]resorcinarenes), you have likely encountered their defining paradox: these macrocycles are amphiphilic by design, yet often display obstinate insolubility in both polar and non-polar media.[1]
This guide addresses the two primary failure modes in resorcinarene workflows:
-
Macroscopic Insolubility: The product remains a precipitate or "oils out" in common solvents.
-
Microscopic Aggregation: The product dissolves but forms supramolecular aggregates (hexamers/capsules) that ruin NMR resolution and interfere with guest binding.
Module 1: Diagnostic Matrix
Before altering your protocol, use this decision matrix to identify the root cause of your issue.
Figure 1: Diagnostic workflow for identifying solubility vs. aggregation issues.[1]
Module 2: Solvent Systems & Handling
The Issue: Parent resorcinarenes (e.g., C-methylresorcin[4]arene) possess a rigid "bowl" shape with a rim of 8 hydroxyl groups.[1] In non-polar solvents, they stack; in polar solvents, they often fail to solvate the hydrophobic tails.[1]
The Solution: You must match the solvent not just to the polarity, but to the hydrogen-bond acceptor (HBA) capacity to disrupt the intermolecular network.
Solubility Compatibility Table
| Solvent Class | Examples | Compatibility | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc | High | Recommended. Disrupts inter-molecular H-bonds.[1] DMSO is the "Universal Solvent" for resorcinarenes. |
| Basic Aromatic | Pyridine | High | Excellent for NMR. Pyridine acts as a base to accept protons from the upper rim OH groups. |
| Alcohols | Methanol, Ethanol | Variable | Short-chain resorcinarenes (C-methyl) are often soluble; long-chain (C-undecyl) are insoluble.[1] |
| Chlorinated | Chloroform, DCM | Low/Complex | Often causes encapsulation .[1] Resorcinarenes form hexameric capsules ( |
| Aqueous | Water, Buffers | Zero | Requires functionalization (sulfonation) or high pH (>12) to deprotonate phenols.[1] |
Protocol: The "Stock-Spike" Method Do not attempt to dissolve hydrophobic resorcinarenes directly in aqueous buffers.
-
Prepare a 100 mM stock solution in anhydrous DMSO.
-
Sonicate at 40°C for 10 minutes.
-
Spike this stock into your target buffer while vortexing.[1]
-
Limit: Keep DMSO concentration <1% (v/v) to avoid crashing out, unless the assay tolerates higher organic content.[1]
-
Module 3: Advanced Characterization (NMR Troubleshooting)
The Issue:
You dissolve your sample in
Protocol: Breaking the Capsule
Option A: Competitive Solvation (The "Pyridine Trick") Add 10-20% Pyridine-d5 or Methanol-d4 to your chloroform sample.
-
Mechanism:[1][3][4][5][6][7] These solvents compete for the hydrogen bonds on the upper rim, breaking the capsule into monomers.
Option B: Variable Temperature (VT) NMR If you cannot change solvents, heat the sample.[1]
-
Set probe temperature to 330 K (57°C) .
-
Result: The exchange rate increases, sharpening the peaks (averaging the environments).[1]
Figure 2: Dynamic equilibrium between monomer and hexameric capsule controlled by solvent and temperature.[1]
Module 4: Chemical Modification (Synthesis)
If solvent manipulation fails, the structure itself requires modification.[1] The most common request is water solubility .
Protocol: Synthesis of Water-Soluble Sulfonated Resorcinarenes
Reference Standard: Mannich-type reaction with sulfite.
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve 1 mmol of parent resorcinarene in 10 mL of Ethanol/Water (1:1).
-
Activation: Add 5 mmol of
and 5 mmol of Formaldehyde. -
Reaction: Reflux at 90°C for 12–24 hours.
-
Checkpoint: The solution should turn from cloudy to clear/yellow as the sulfonated product forms.
-
-
Isolation: Cool to room temperature. Add excess Acetone to precipitate the product.
-
Purification: Filter the precipitate and wash with Ethanol.
-
Result: A highly water-soluble (
mM) product suitable for biological applications.[1]
-
Protocol: Increasing Lipophilicity (Organic Solubility)
If the product is insoluble in organic solvents (e.g., C-methylresorcinarene is insoluble in DCM), you must increase the alkyl chain length on the "feet" (lower rim).[1]
-
Action: During the initial condensation, replace Acetaldehyde (C1) with Hexanal (C6) or Undecanal (C11) .[1]
-
Result: The long alkyl chains act as "solvent tails," rendering the macrocycle soluble in Chloroform, Toluene, and DCM.[1]
Frequently Asked Questions (FAQs)
Q: My resorcinarene "oils out" during recrystallization. How do I fix this? A: This is common with long-chain alkyl resorcinarenes.[1]
-
Fix: Use a mixed solvent system.[1][6] Dissolve in a minimum amount of hot Ethanol, then add water dropwise until just cloudy.[1] Re-heat to clear, then let it cool very slowly (wrap the flask in foil/towel). Rapid cooling promotes oiling.[1]
Q: I see a water peak in my NMR even after drying the sample under high vacuum. Why? A: Resorcinarenes are hygroscopic.[1] More importantly, if they formed a capsule, they may have trapped structural water inside the cavity that vacuum drying cannot easily remove.[1]
-
Fix: Azeotropic distillation with Toluene or drying the solid at >100°C in a vacuum oven is required to remove intracavitary water.
Q: Can I use resorcinarenes for drug delivery if they are insoluble? A: Yes, as solid lipid nanoparticles (SLNs) or by functionalizing them (see Module 4).[1] Alternatively, use the insolubility to your advantage: precipitate the drug-resorcinarene complex, wash away excess drug, and then release the drug by changing pH (deprotonation of the rim).[1]
References
-
Tunstad, L. M., et al. (1989).[1] Host-guest complexation. 48. Octol building blocks for cavitands and carcerands. Journal of Organic Chemistry, 54(6), 1305–1312.[1] Link[1]
-
MacGillivray, L. R., & Atwood, J. L. (1997).[1] A chiral spherical molecular assembly held together by 60 hydrogen bonds.[1] Nature, 389, 469–472.[1] Link[1]
-
Shivanyuk, A., & Rebek Jr, J. (2001).[1] Assembly of Resorcinarene Capsules in Wet Solvents. Journal of the American Chemical Society, 123(17), 4062–4068.[1] Link[1]
-
Shkurenko, A., et al. (2015).[1] Synthesis and Characterization of Water-Soluble Resorcinarene Derivatives. Supramolecular Chemistry, 27(11).[1] Link[1]
-
BenchChem Technical Support. (2025). Troubleshooting Solubility Issues for Hydrophobic Compounds. Link
Sources
- 1. Synthesis and Characterization of Two Sulfonated Resorcinarenes: A New Example of a Linear Array of Sodium Centers and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resorcinarene - Wikipedia [en.wikipedia.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Modeling Is Key to Understanding Supramolecular Resorcinarenyl Capsules, Inclusion Complex Formation and Organic Reactions in Nanoconfined Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Resorcinarenes are hexameric capsules in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Effect of Resorcin[4]Arenes Conformational Structures on the Remediation of Methylene Blue in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Assembly of Resorc[4]arenes for the Construction of Supramolecular Nano-Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of acetaldehyde in resorcinol reactions
Subject: Troubleshooting Polymerization & Tar Formation in C-methylcalix[4]resorcinarene Synthesis Ticket ID: RES-CHO-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Pink Tar" Phenomenon
If you are contacting us because your reaction flask contains a viscous, dark red/pink resin instead of the expected white crystalline precipitate (C-methylcalix[4]resorcinarene), you have encountered the two most common failure modes in this chemistry simultaneously:
-
Acetaldehyde Self-Polymerization: The acid catalyst triggered the formation of paraldehyde or linear polyacetals before the aldehyde could react with the resorcinol.
-
Oxidative Quinone Formation: The "pink" color confirms the presence of resorcinol-derived quinones, indicating insufficient inert gas protection or temperature runaway.
This guide details the specific thermodynamic and kinetic controls required to favor the cyclocondensation (ring formation) over linear polymerization (tar).
Critical Reagent Handling (Pre-Reaction)
The Problem: Acetaldehyde boils at 20.2°C. In standard lab conditions, it is effectively a gas that wants to be a polymer. If your acetaldehyde is viscous or cloudy before you start, the reaction has already failed.
Protocol A: Acetaldehyde Integrity Check
| Observation | Diagnosis | Action Required |
| Clear, Water-like Flow | Monomeric Acetaldehyde | Proceed. Keep on ice (0°C) until the exact moment of addition. |
| Viscous / Syrupy | Paraldehyde Contamination | Stop. The aldehyde has trimerized. Distillation required (with trace H₂SO₄ to depolymerize). |
| Cloudy / White Solid | Metaldehyde Formation | Discard. Irreversible polymerization has occurred. |
Expert Tip: For high-value synthesis, do not use acetaldehyde from a bottle that has been open for >1 month. Freshly distill acetaldehyde or use Paraldehyde as a precursor (see FAQ).
The Reaction Mechanism & Failure Pathways
To prevent polymerization, you must understand the competition between the Desired Pathway (Electrophilic Aromatic Substitution leading to cyclization) and the Failure Pathway (Aldol condensation/Self-polymerization).
Figure 1: Kinetic vs. Thermodynamic Control. Rapid addition favors linear tar (red). Slow, controlled reaction favors the cyclic "crown" isomer (green).
Optimized Experimental Protocol
This protocol is adapted from the Tunstad & Hogberg methods , optimized to suppress acetaldehyde polymerization.
Reagents:
-
Resorcinol (11.0 g, 0.1 mol)
-
Acetaldehyde (4.4 g, 0.1 mol) [MUST BE COLD]
-
Ethanol (40 mL)
-
Water (40 mL)
-
HCl (37%, 10 mL)
Step-by-Step Workflow:
-
The Cold Trap (Critical): Dissolve resorcinol in the Ethanol/Water mixture. Cool this solution to 0–5°C in an ice bath. Add the HCl catalyst only after cooling.
-
Why? Adding acid to warm resorcinol accelerates oxidation (pinking).
-
-
The "Dropwise" Rule: Add the liquid Acetaldehyde (kept on ice) dropwise over 30–45 minutes.
-
Why? A high local concentration of acetaldehyde favors self-reaction (aldol condensation) over reacting with resorcinol. You want Resorcinol to always be in excess relative to the instantaneous aldehyde concentration.
-
Temperature Check: Ensure internal temp stays <15°C during addition. If it spikes, acetaldehyde boils off or polymerizes.[1][2]
-
-
The Thermodynamic Shift: Once addition is complete, remove the ice bath. Allow to warm to room temperature, then heat to reflux (approx. 75–80°C) for 3–12 hours.
-
Why? The initial product is often a linear oligomer. The acid-catalyzed reaction is reversible. Refluxing provides the energy to "break" the linear chains and "anneal" them into the thermodynamically stable cyclic tetramer (the precipitate).
-
-
Quenching: Cool the mixture to room temperature, then to 0°C. The product should precipitate as a white/pale yellow solid. Filter and wash with cold water/ethanol (1:1).
Troubleshooting Guide: Recovery & Analysis
Scenario 1: "The mixture turned into a solid red puck."
-
Cause: Runaway exotherm caused rapid cross-linking (Bakelite-type formation).
-
Solution: Irreversible. Discard.
-
Prevention: Use a mechanical stirrer (overhead) instead of a magnetic bar. Magnetic bars often get stuck as viscosity rises, leading to hot spots and thermal runaway.
Scenario 2: "I have a sticky oil, not a powder."
-
Cause: Incomplete cyclization. The reaction stopped at the linear oligomer stage.
-
Fix: Do not throw it away.
-
Add more solvent (50:50 EtOH/H₂O) and more HCl.
-
Return to reflux for another 12 hours.
-
The linear chains may re-equilibrate to the cyclic form.
-
Scenario 3: "The yield is very low (<30%)."
-
Cause: Acetaldehyde evaporation.[2]
-
Fix: Because the reaction is exothermic and acetaldehyde boils at 20°C, you likely lost your electrophile to the fume hood. Use a reflux condenser with coolant circulation (-10°C) connected during the addition phase, or use a sealed pressure tube (with caution).
Frequently Asked Questions (FAQs)
Q: Can I use Paraldehyde instead of Acetaldehyde to avoid volatility issues? A: Yes, and it is often recommended. Paraldehyde is the cyclic trimer of acetaldehyde. It is a stable liquid (b.p. 124°C).
-
Protocol Adjustment: Use an equivalent molar amount of acetaldehyde units (1 mol Paraldehyde = 3 mol Acetaldehyde).
-
Mechanism:[1][3][4][5] The HCl in the reaction mixture will depolymerize the paraldehyde in situ to release monomeric acetaldehyde slowly. This acts as a "chemical dosing pump," keeping the free aldehyde concentration low and preventing side reactions.
Q: Why is my product pink? A: Oxidation of the resorcinol ring. Resorcinol is electron-rich and easily oxidizes to quinones. While aesthetically annoying, a pale pink hue usually does not affect the supramolecular host properties. To remove it:
-
Recrystallize from Methanol.
-
Perform the reaction under a Nitrogen or Argon atmosphere.
Q: Can I use Methanol instead of Ethanol? A: Yes, but solubility changes. Methanol is a better solvent for the linear oligomers, which can help keep them in solution longer, allowing them to cyclize. However, the final cyclic product is also more soluble in methanol, so your isolated yield might drop unless you concentrate the solution significantly.
References
-
Tunstad, L. M., et al. (1989). "Host-guest complexation. 48. Octol building blocks for cavitands and carcerands." The Journal of Organic Chemistry, 54(6), 1305–1312.
-
Weinelt, F., & Schneider, H. J. (1991). "Mechanisms of macrocycle formation: the condensation of resorcinol with aldehydes."[6] The Journal of Organic Chemistry, 56(18), 5527–5535.
- Gutsche, C. D. (2008). Calixarenes: An Introduction (2nd ed.). Royal Society of Chemistry. (Standard Text on Macrocyclic Synthesis).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 177, Acetaldehyde." PubChem.
Sources
Technical Support Center: C-Tetramethylcalixresorcinarene Purification
Technical Support Center: C-Tetramethylcalix[4]resorcinarene Purification
Status: Online Specialist: Senior Application Scientist, Supramolecular Chemistry Division Ticket Subject: Isolation of pure rccc (crown) conformers from crude acid-catalyzed condensations.[1]
Core Directive: The Conformer Challenge
Welcome to the technical hub for resorcinarene synthesis. If you are here, you are likely struggling with the notorious "isomer soup" inherent to the condensation of resorcinol and acetaldehyde.
The Problem: The reaction between resorcinol and acetaldehyde yields four primary stereoisomers:
-
Crown (rccc) : The thermodynamic sink (under specific conditions) and the primary target for host-guest chemistry.
-
Chair (rctt) : The kinetic product, often forming at lower temperatures or shorter reaction times.[1]
-
Diamond (rcct) & Saddle (rtct) : Less common intermediate structures.[1][2]
The Solution: Purification is not just a washing step; it is a manipulation of thermodynamic equilibrium and solubility differentials . The rccc isomer is unique because it can be driven to precipitate selectively from aqueous alcoholic solutions, while the rctt and oligomeric byproducts often remain in the mother liquor.
Experimental Workflow & Logic
The following workflow illustrates the critical decision points where yield is either secured or lost.
Figure 1: Purification logic flow.[1] Note the critical loop at the "Thermodynamic Control Check" – insufficient heating leads to kinetic impurities that are difficult to remove later.
Standard Operating Procedure (SOP)
This protocol is optimized for the C-tetramethyl derivative.[1] Note that unlike C-undecyl resorcinarenes, the methyl derivative has very poor solubility in non-polar solvents (CHCl₃, Toluene), which dictates our solvent choices.[1][3]
Reagents:
-
Resorcinol (1.0 eq)[3]
-
Acetaldehyde (1.0 eq) – Must be fresh or recently distilled.[3]
-
Ethanol (Absolute)[3]
-
HCl (37% aqueous)[3]
Step-by-Step Protocol:
-
Solution A: Dissolve resorcinol (e.g., 11.0 g, 0.1 mol) in Ethanol (40 mL). Cool to 0°C.[1]
-
Acidification: Add concentrated HCl (10-12 mL) dropwise. Maintain temperature < 10°C to prevent premature uncontrolled polymerization.[1]
-
Addition: Add Acetaldehyde (4.4 g, 0.1 mol) slowly (diluted in 10 mL cold ethanol is safer).
-
The Reflux (Critical): Heat the mixture to reflux (approx. 75-80°C).
-
Isolation:
-
Purification (Recrystallization):
Troubleshooting Dashboard (FAQs)
Ticket #101: "My product is a sticky red/orange oil, not a powder."
Diagnosis: This is the "Red Oil of Death."[1] It usually stems from oligomerization caused by incorrect stoichiometry or oxidized aldehyde.[1] Corrective Action:
-
Check Reagents: Acetaldehyde oxidizes to acetic acid rapidly.[1] If your bottle is old, distill it.[1][3] If you lack distillation gear, use paraldehyde (with adjusted acid catalysis) or a fresh bottle.[1][3]
-
Reprecipitation: Dissolve the oil in a minimum amount of Methanol. Add water dropwise with vigorous stirring. Often, the oil will eventually give up and precipitate as a solid.
-
Scratching: Glass surfaces catalyze nucleation.[1] Use a glass rod to scratch the side of the flask vigorously while cooling.
Ticket #102: "NMR shows a mixture of isomers (Chair/Crown)."
Diagnosis: Kinetic control. You stopped the reaction too early, or the acid concentration was too low to facilitate the reversible ring-opening/closing required to reach the thermodynamic rccc state. Corrective Action:
-
Resubmit to Reaction: You can actually take your mixed solid, re-dissolve it in Ethanol/HCl, and reflux it again for another 12 hours. The system will drive toward rccc.
-
Solvent Wash: The rccc isomer is notoriously insoluble in cold ethanol.[1] The rctt (chair) isomer is slightly more soluble. Triturate (grind) your solid in cold ethanol and filter. The solid on the filter is enriched in rccc.
Ticket #103: "I cannot dissolve my product for NMR."
Diagnosis: C-tetramethylcalix[4]resorcinarene is distinct from its long-chain analogs (like C-undecyl).[1] It is insoluble in Chloroform, Dichloromethane, and Toluene.[1][3] Corrective Action:
Validation Data: NMR Fingerprinting
To confirm you have the pure rccc isomer, compare your 1H NMR data (in DMSO-d6) against these standard values.
| Feature | Crown (rccc) (Target) | Chair (rctt) (Impurity) |
| Symmetry | ||
| Methine Bridge (-CH-) | ~4.45 ppm (Triplet/Quartet) | ~4.37 ppm |
| Methyl Group (-CH₃) | ~1.39 ppm (Doublet) | ~1.15 ppm |
| Aromatic Protons | Two singlets (approx 6.14, 6.[1][3][5]77) | Four signals (more complex) |
| Hydroxyl (-OH) | Single broad peak (~8.5 ppm) | Multiple peaks |
Key Indicator: Look at the methine bridge region (4.3 - 4.5 ppm).[5] If you see a clean quartet at 4.45 ppm, you have pure rccc.[1][3] If you see a shadow peak upfield at 4.37 ppm, you have rctt contamination.[1][3]
References
-
Tunstad, L. M., et al. (1989).[1][3][6] "Host-guest complexation. 48. Octol building blocks for cavitands and carcerands." The Journal of Organic Chemistry, 54(6), 1305-1312.[1][3]
- The foundational text establishing the thermodynamic control conditions (HCl/EtOH) for rccc synthesis.
-
Glaser, R., et al. (2011).[1][3] "Polarity Control of the Synthesis of C-Tetramethylcalix[4]resorcinarene." Bulgarian Chemical Communications, 43(3), 433-439.[1][3]
- Discusses solvent polarity effects on isomer r
-
Castillo, M., et al. (2022).[1][3] "Efficient Separation of C-Tetramethylcalix[4]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction." ACS Omega, 7(51), 47863–47872.[1][3] [3]
- Provides modern chromatographic isolation techniques and detailed NMR characteriz
Technical Support Center: High-Resolution HPLC of Resorcinarene Isomers
Topic: Resolving Peak Overlap in C-4 Resorcinarene Isomer Separation Ticket ID: RES-HPLC-001 Support Level: Tier 3 (Method Development & Optimization) Status: Open
Introduction: The Separation Challenge
You are likely encountering a "critical pair" co-elution between the crown (rccc) and chair (rctt) isomers, or experiencing severe peak tailing that masks resolution.
Resorcinarenes present a dual challenge in chromatography:
-
Structural Similarity: The isomers differ only in the spatial arrangement of substituents (stereochemistry) and the macrocyclic cavity shape, resulting in nearly identical hydrophobicities on standard C18 phases.
-
Polyphenolic Acidity: The upper rim contains eight phenolic hydroxyl groups. At neutral pH, these moieties interact strongly with residual silanols on the silica support, causing peak tailing that destroys resolution (
).
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Module 1: Stationary Phase Selection (The Hardware)
Q: I am using a standard C18 column and my peaks are merging. Should I switch columns?
A: Yes. While C18 is the workhorse, it relies primarily on hydrophobic subtraction. Resorcinarene isomers often have identical carbon loads but distinct electronic clouds due to their cavity shapes (crown vs. chair).
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
The Mechanism:
-
C18: Interacts via Van der Waals forces. Since the alkyl tails of the resorcinarene (if present) are the same for all isomers, C18 offers poor selectivity (
). -
Phenyl-Hexyl/PFP: These phases engage in
- interactions with the aromatic resorcinol rings of the macrocycle. The "crown" isomer exposes its electron-rich cavity differently than the "chair" isomer, creating a secondary separation mechanism that drastically improves selectivity.
Stationary Phase Comparison
| Column Phase | Interaction Mechanism | Suitability for Resorcinarenes |
| C18 (Standard) | Hydrophobic (Van der Waals) | Low. Often results in co-elution of rccc and rctt. |
| C18 (High Carbon Load) | Hydrophobic + Steric | Medium. "Polymeric" C18 can separate based on shape, but tailing is common. |
| Phenyl-Hexyl | Hydrophobic + | High. Excellent for differentiating aromatic macrocycle geometries. |
| PFP (Pentafluorophenyl) | High. Best for halogenated resorcinarenes or difficult isomer pairs. |
Module 2: Mobile Phase & pH (The Chemical Environment)
Q: My peaks are broad and tailing significantly (
A: Likely not. The issue is almost certainly ionization . Resorcinarenes are weak acids (phenols).
The Fix: You must suppress the ionization of the phenolic groups to keep the molecule neutral.
-
Protocol: Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Why: The pKa of resorcinol is
9. However, in a macrocyclic array, hydrogen bonding can lower the effective pKa. If the pH is near neutral (6-7), partial ionization occurs. The phenolate anions ( ) bind irreversibly to positively charged sites on the silica, causing severe tailing. Acidification (pH 2-3) protonates all groups ( ), ensuring sharp, Gaussian peaks.
Warning: Do not use phosphate buffers if you intend to use LC-MS downstream. Stick to volatile organic acids (FA/TFA).
Module 3: Temperature Kinetics (The Thermodynamic Factor)
Q: I see a "bridge" or plateau between my peaks. Is this column voiding?
A: This is a classic signature of dynamic interconversion or slow mass transfer. While rccc and rctt are stable stereoisomers, the macrocyclic ring itself can "breathe" (pseudorotation).
Troubleshooting Logic:
-
Scenario A (Bridging): If the peaks are connected by a high baseline plateau, the conformers might be interconverting on the timescale of the separation. Action: Lower the temperature (e.g., to 10-15°C) to "freeze" the conformers, or Raise it significantly (50-60°C) to average them out (though this may collapse resolution).
-
Scenario B (General Overlap): For standard resolution issues, Higher Temperature (40-50°C) is generally preferred for resorcinarenes. It lowers mobile phase viscosity, improves diffusion coefficients (mass transfer), and sharpens peaks, which directly increases Resolution (
).
Standard Operating Procedure (SOP)
Protocol ID: RES-ISO-SEP-V2 Objective: Baseline separation of rccc (crown) and rctt (chair) isomers.
System Setup
-
Instrument: HPLC or UHPLC with UV detection (210 nm and 280 nm).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 2.7 µm (Core-Shell preferred).
Mobile Phase Preparation
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid.[2]
-
Note: Methanol can be used but often generates higher backpressure and different selectivity. ACN is preferred for sharper peaks.
Gradient Method
| Time (min) | % A (Water + 0.1% FA) | % B (ACN + 0.1% FA) | Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 20.0 | 5 | 95 | Linear Gradient |
| 25.0 | 5 | 95 | Wash Step |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End |
System Suitability Criteria
-
Resolution (
): > 1.5 between isomer peaks. -
Tailing Factor (
): < 1.3 for the main peak.
Visual Troubleshooting Guides
Diagram 1: The Troubleshooting Logic Flow
Use this flowchart to diagnose resolution failures.
Caption: Decision tree for diagnosing peak overlap vs. tailing issues in resorcinarene HPLC.
Diagram 2: Separation Mechanism (Selectivity)
Why Phenyl-Hexyl outperforms C18 for these isomers.
Caption: Mechanistic comparison showing how Pi-Pi interactions drive isomer resolution.
References
-
Separation of C-Tetramethylcalix[4]resorcinarene Conformers. ACS Omega. (2022). Describes the use of C18 and gradient elution for separating crown/chair isomers. [Link]
-
The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers. Restek Corporation. Demonstrates the superiority of FluoroPhenyl/Phenyl-Hexyl phases over C18 for structural isomers. [Link]
-
HPLC Analysis of Phenolic Compounds. National Institutes of Health (NIH). Validates the requirement of acidic mobile phases to suppress phenolic ionization and prevent tailing. [Link]
Sources
Technical Support Center: Scale-Up of Acetaldehyde & Resorcinol Condensation
Topic: Controlled Synthesis of C-methylcalix[4]resorcinarene vs. Polymerization To: Process Chemistry & Scale-Up Teams From: Senior Application Scientist, Synthesis Division
Executive Summary & Core Challenge
The reaction between Resorcinol and Acetaldehyde is a classic acid-catalyzed condensation. In drug development, the primary target is usually the discrete macrocycle C-methylcalix[4]resorcinarene (a scaffold for drug delivery vectors or supramolecular hosts), rather than the random novolac-type polymer used in industrial adhesives.
The Scale-Up Paradox: At milligram scales, heat dissipation is instant. At kilogram scales, this reaction is a thermal runaway risk . Acetaldehyde (b.p. 20.2°C) is highly volatile; the exotherm from its addition to the acidic resorcinol solution can boil the reactant immediately, leading to pressure buildup, loss of stoichiometry, and catastrophic polymerization (the "Red Brick" effect).
This guide structures the scale-up into three critical phases: Initiation (Safety), Propagation (Selectivity), and Isolation (Purity).
Phase 1: Initiation & Exotherm Control
Goal: Safe addition of acetaldehyde without losing stoichiometry or triggering runaway.
The "Subsurface" Protocol
Issue: "I added acetaldehyde to the reactor, and the pressure spiked immediately/yield was low." Root Cause: Acetaldehyde boils at room temperature. If added to the headspace or surface of a warm reaction, it vaporizes before reacting. Solution:
-
Chilling: The reactor jacket must be set to 0–5°C before addition.
-
Subsurface Addition: Use a dip tube to introduce acetaldehyde directly into the liquid vortex near the impeller tip. This ensures immediate mixing and reaction rather than evaporation.
-
Dilution: Do not add neat acetaldehyde if possible. Dilute 1:1 with pre-chilled ethanol to increase thermal mass.
Q&A: Thermal Management
Q: The internal temperature is rising faster than my chiller can compensate. Should I stop the stirrer? A: NO. Stopping the stirrer will cause "hot spots" where acetaldehyde accumulates. When you restart, the sudden mixing will trigger a massive, localized exotherm that can rupture the vessel.
-
Correct Action: Stop the addition feed immediately. Maximize cooling jacket flow.[1] Keep stirring at maximum safe torque until the temperature drops back to the setpoint (<15°C).
Phase 2: Kinetics & Selectivity (The "Gel" Point)
Goal: Driving ring closure (Calixarene) and preventing linear polymerization.
The Thermodynamic Trap
The reaction produces a linear oligomer first. Ring closure to the calixarene is thermodynamically driven but slower than chain propagation.
Issue: "My reaction mixture turned into a solid, sticky resin (gelation)." Root Cause:
-
Insufficient Solvent: High concentration favors intermolecular attack (polymer) over intramolecular attack (ring closure).
-
Acid Concentration: Too much acid accelerates the reaction beyond the rate of cyclization.
-
Water Content: Water precipitates the intermediate too early, trapping it as a polymer.
Data Table: Solvent System Effects
| Solvent System | Polarity | Primary Outcome | Risk Factor |
| Ethanol (Abs.) | Medium | High Solubility (Linear Oligomers) | Ring closure requires long reflux; low yield if stopped early. |
| Ethanol/Water (80:20) | High | Optimal for Calixarene | Water aids in precipitating the thermodynamic product (Calixarene) after it forms. |
| Water/Acid Only | Very High | Rapid Polymerization | High risk of "gelling" before ring closure. |
Q&A: Viscosity & Stirring
Q: The mixture is becoming viscous during the reflux step. Is this normal? A: A slight increase is normal, but a rapid viscosity spike indicates polymerization.
-
Troubleshooting: If viscosity spikes, add warm ethanol immediately to dilute. The transition from linear chain to cyclic tetramer often involves a solubility change. If the calixarene precipitates too fast as a fine powder, it can thicken the slurry. Ensure your impeller is a high-torque anchor or helical ribbon type, not a standard marine propeller, to handle slurry phases.
Phase 3: Work-up & Isolation
Goal: Removing linear oligomers and isolating the pure rccc isomer.
The Precipitation Technique
Issue: "I have a dark red oil instead of a white powder." Root Cause: The red oil contains oxidized resorcinol quinones and linear polymers. The calixarene is likely trapped inside. Solution:
-
Methanol Wash: The linear oligomers and oxidized byproducts are generally more soluble in methanol than the cyclic calixarene.
-
Reprecipitation: Dissolve the crude oil in minimal hot ethanol, then pour slowly into a large excess of vigorously stirred cold water or methanol/water mix. The calixarene should crash out as a solid, leaving the "red oil" impurities in the mother liquor.
Visualizing the Process
Diagram 1: Scale-Up Reaction Workflow
This diagram illustrates the critical safety loop required for handling the acetaldehyde exotherm.
Diagram 2: Reaction Mechanism & Selectivity
This diagram explains why "Gelling" happens (Kinetic path) vs. Calixarene formation (Thermodynamic path).
Standardized Protocol (Scale-Up Adapted)
Reagents:
-
Resorcinol (1.0 eq)
-
Acetaldehyde (1.0–1.2 eq)
-
Ethanol (Solvent, ~4–5 mL per gram of Resorcinol)
-
HCl (37%, Catalyst, ~0.2–0.5 eq)
Step-by-Step:
-
Charge Resorcinol and Ethanol into the reactor. Stir until fully dissolved.
-
Cool the mixture to 0°C.
-
Add Catalyst (HCl) slowly. Note: This is exothermic.[2] Allow to re-cool to 0°C.
-
Addition: Pump Acetaldehyde (or Acetaldehyde/EtOH mix) subsurface over 2–4 hours.
-
Critical: Maintain T_internal < 15°C.
-
-
Digestion: Once addition is complete, stir at 20°C for 1 hour.
-
Reflux (The Ring Closure): Slowly heat to reflux (approx 78°C). Maintain reflux for 12–24 hours.
-
Work-up: Cool to room temperature. If solid is present, filter.[1] If not, concentrate the solvent volume by 50% and pour into cold water to induce precipitation.
References
-
Optimization of Reaction Conditions: Plachkova-Petrova, E., et al. "Optimization of reaction conditions for synthesis C-tetramethylcalix[4]resorcinarene."[4] Bulgarian Chemical Communications, Volume 44, Number 3, 2012.
-
Mechanism & Kinetics: Li, J., et al. "Kinetics of Resorcinol-Formaldehyde Condensation—Comparison of Common Experimental Techniques." Polymers (MDPI), 2021. (Mechanistic analogue for aldehyde condensation).
-
Safety & Handling: Fisher Scientific. "Safety Data Sheet: Acetaldehyde." (2015).[5]
-
Synthesis of Functionalized Calixarenes: Alsurafi, Ali. "Synthesis of highly functionalised calix[4]resorcinarenes and their application as drug solubilising agents." University of East Anglia, 2022.
Sources
Technical Support Center: Acid-Catalyzed Resorcinol-Aldehyde Condensation
[1]
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Temperature Control & Kinetic Management[1]
Introduction: The Thermal Switchboard
Welcome to the technical support hub for acid-catalyzed resorcinol-aldehyde condensation. If you are here, you likely understand that temperature in this reaction is not merely a variable—it is a switchboard that dictates whether you produce a crystalline macrocycle (resorcinarene), a cross-linked polymer network (aerogel/xerogel precursor), or a runaway exotherm.[1]
In acid-catalyzed media (typically HCl or
Module 1: The Exotherm Crisis (Safety & Initiation)
The Issue: The reaction between resorcinol and aldehydes (formaldehyde, acetaldehyde, benzaldehyde) is highly exothermic.[1][2][3] Acid catalysts lower the activation energy, leading to rapid heat release.[1]
Mechanism of the Exotherm
The initial attack of the protonated aldehyde on the resorcinol ring (C2 or C4 position) releases significant enthalpy (
Troubleshooting the "Flash" Reaction
Q: My solution turned deep red and boiled over within seconds of adding the acid. What happened? A: You likely experienced a "Flash Exotherm" due to high concentration or insufficient cooling.[1] The red color confirms the massive, simultaneous generation of quinone methide intermediates.
-
Immediate Fix: Reduce the acid concentration or the reactant loading.
-
Protocol Adjustment: Pre-cool the resorcinol-aldehyde solution to 0–5°C before adding the acid catalyst dropwise.
Q: Why is the acid-catalyzed reaction faster than the base-catalyzed one? A: In acidic conditions, the aldehyde is protonated to form a carboxonium ion (a super-electrophile), which attacks the resorcinol ring much faster than a neutral aldehyde attacks a phenoxide anion (base catalysis). This requires stricter thermal management.[1]
Module 2: Pathway Divergence (Kinetic vs. Thermodynamic)
Temperature dictates the structural evolution of the condensate. You must choose your thermal profile based on your desired product.[1]
Visualizing the Pathway
Figure 1: The thermal divergence point.[1] Low temperatures favor kinetic trapping (gels), while high temperatures (reflux) allow thermodynamic equilibration into macrocycles.[1]
Data: Temperature Effects on Morphology
| Parameter | Resorcinarene Synthesis | RF Aerogel/Resin Synthesis |
| Primary Goal | Ring closure (C4-symmetry macrocycle) | 3D Network formation (Sol-Gel) |
| Target Temp | Reflux (75–90°C) | Room Temp to 50°C (Initial gelation) |
| Why? | High temp overcomes the entropic penalty of cyclization.[1] | Low temp prevents phase separation (precipitation) and allows uniform network growth.[1] |
| Critical Phase | Cooling Phase: Rapid cooling precipitates the product.[1] | Aging Phase: Heating to 80°C after gelation strengthens the network.[1] |
| Visual Cue | Precipitate forms upon cooling.[1][2][4] | Solution turns to monolithic gel (opaque or transparent).[1] |
Module 3: Troubleshooting & FAQs
Scenario A: Resorcinarene Synthesis (Macrocycles)
Q: I am refluxing at 80°C, but I am getting a sticky polymer instead of a crystalline precipitate. A: This is often due to aldehyde leakage or over-acidification .[1]
-
Aldehyde Leakage: Acetaldehyde, for example, has a low boiling point (
C).[1] If your condenser is not efficient, the aldehyde escapes, altering the stoichiometry.[1] Excess resorcinol leads to linear polymerization.[1] -
Solution: Use a highly efficient reflux condenser (coolant < 5°C) and add the aldehyde slowly through a septum.[1]
Q: My product precipitates, but it is red/brown, not the expected pale pink/white. A: The color indicates oxidized quinone methides trapped in the lattice.[1]
-
Fix: Wash the precipitate with cold water/methanol mixtures until neutral pH.[1] Recrystallization from methanol usually removes the colored impurities.[1]
Scenario B: RF Aerogel/Xerogel Synthesis
Q: The gel formed, but it is opaque and "milky" (Phase Separation). A: You entered the "Precipitation Region" of the phase diagram. This happens if the temperature is too high during the initial mixing, or if the acid concentration is too high.
-
The Physics: High temperature increases the hydrophobicity of the growing clusters. If they grow too large before cross-linking into a gel, they precipitate as microspheres (good for resin beads, bad for aerogels).[1]
-
Protocol Adjustment: Lower the gelation temperature to room temperature or 40°C. Do not heat to 80°C until after the gel point is reached.
Q: How does curing temperature affect pore size? A:
Module 4: Validated Protocols
Protocol 1: C-Methylresorcin[4]arene (Thermodynamic Control)
Target: Crystalline Macrocycle[1]
-
Dissolution: Dissolve Resorcinol (0.1 mol) in Ethanol (40 mL) in a round-bottom flask.
-
Cooling: Place in an ice bath (0°C). Add Acetaldehyde (0.1 mol) slowly.
-
Catalysis: Add HCl (37%, 3 mL) dropwise. Watch for exotherm.
-
Reflux: Heat to 75–80°C (Reflux) for 3–12 hours. The high heat drives the reversible breaking/forming of bonds to find the thermodynamic minimum (the ring).
-
Precipitation: Cool the mixture to room temperature. The product should crash out as a precipitate.
-
Purification: Filter and wash with cold water.
Protocol 2: Acid-Catalyzed RF Gel (Kinetic Control)
Target: Monolithic Aerogel Precursor
-
Pre-mix: Mix Resorcinol and Formaldehyde (molar ratio 1:2) in Acetonitrile or Water.[1]
-
Catalysis: Add acid catalyst (HCl or
-TsOH). Target pH ~ 1–2.[1] -
Gelation (Low T): Seal the container. Maintain at Room Temperature to 50°C .
-
Note: Acid-catalyzed gels in acetonitrile can gel in minutes at 80°C, but room temp gives better control over transparency.[1]
-
-
Aging (High T): Once the gel forms (does not flow when tilted), heat to 60–80°C for 24 hours to cure (cross-link) the wet network.[1]
-
Drying: Solvent exchange (acetone) followed by Supercritical CO2 drying.
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic flow for common thermal and phase-behavior issues.
References
-
Gutsche, C. D. (2008).[1] Calixarenes: An Introduction (2nd ed.).[1] Royal Society of Chemistry.[1]
-
Mulik, S., Sotiriou-Leventis, C., & Leventis, N. (2007).[1] Time-Efficient Acid-Catalyzed Synthesis of Resorcinol-Formaldehyde Aerogels. Chemistry of Materials, 19(25), 6138–6144.[1] [1]
-
Pekala, R. W. (1989).[1] Organic aerogels from the polycondensation of resorcinol with formaldehyde.[5][6] Journal of Materials Science, 24, 3221–3227.[1] [1]
-
Job, N., et al. (2005).[1] Carbon aerogels, cryogels and xerogels: Influence of the drying method on the texture of the material. Carbon, 43(12), 2481-2494.[1]
-
Tamon, H., & Ishizaka, H. (2000).[1] Influence of gelation temperature and catalyst concentration on the pore structure of resorcinol-formaldehyde dried gels. Carbon, 38(7), 1099-1105.[1]
Sources
- 1. Frontiers | The effect of synthesis conditions and process parameters on aerogel properties [frontiersin.org]
- 2. US2488495A - Resorcinol and formaldehyde condensation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: 1H and 13C NMR Analysis of Acetaldehyde-Resorcinol Condensation Products
Executive Summary
The condensation of resorcinol with acetaldehyde yields two distinct classes of products depending on reaction conditions: linear oligomers (novolac-type resins) and cyclic tetramers (C-methylcalix[4]resorcinarene) .[1] While the linear resins are historically significant in adhesive technologies, the cyclic tetramer is a critical scaffold in supramolecular chemistry, drug delivery (as a host molecule), and chromatography.[1]
This guide focuses on the NMR-based structural validation of the cyclic tetramer, C-methylcalix[4]resorcinarene, distinguishing it from its linear polymeric counterparts and stereoisomers.[1] We provide a standardized protocol for synthesis and characterization, grounded in thermodynamic control mechanisms.
Mechanistic Pathways & Thermodynamic Control[1]
The reaction between resorcinol and acetaldehyde is acid-catalyzed.[1] The initial electrophilic substitution creates linear oligomers (kinetic products).[1] However, under high-temperature acidic conditions (thermodynamic control), the reaction reversibility allows the system to "error-check" and anneal into the most stable cyclic conformation: the all-cis (rccc) crown isomer.[1]
Diagram 1: Reaction Pathway & Product Divergence[1]
Caption: Under thermodynamic control (reflux), linear oligomers cyclize into the stable tetramer.[1] The 'crown' isomer is favored by precipitation.
Experimental Protocol: Synthesis of C-methylcalix[4]resorcinarene
Objective: Isolate the pure cyclic tetramer (crown conformer) and minimize linear polymerization.
Reagents
-
Resorcinol (11.0 g, 0.1 mol)[1]
-
Acetaldehyde (4.4 g, 0.1 mol) - Note: Use fresh acetaldehyde; paraldehyde formation reduces yield.[1]
-
Ethanol (95%, 40 mL)
-
HCl (37%, 10 mL)[1]
Step-by-Step Workflow
-
Dissolution: Dissolve resorcinol in ethanol in a round-bottom flask cooled to 0°C.
-
Addition: Add acetaldehyde slowly (dropwise) to maintain temperature <5°C. Causality: Low temperature prevents uncontrolled exothermic polymerization.[1]
-
Catalysis: Add HCl dropwise. The solution will turn yellow/orange.[1]
-
Thermodynamic Annealing: Heat the mixture to reflux (75-80°C) for 12 hours.
-
Critical Checkpoint: The solution must remain clear initially; precipitation typically occurs upon cooling or extended reflux.[1]
-
-
Isolation: Cool the mixture to room temperature. The product precipitates as a white/pale yellow solid.[1]
-
Purification: Filter and wash with cold ethanol/water (1:1). Recrystallize from methanol if necessary.
NMR Analysis Guide
The structural rigidity of the cyclic tetramer results in a highly symmetric NMR spectrum compared to the broad, undefined signals of the linear polymer.
Solvent: DMSO-d6 is the standard solvent due to the low solubility of the product in CDCl3.
1H NMR Characterization (400 MHz, DMSO-d6)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| Methyl (-CH₃) | 1.30 - 1.72* | Doublet (d) | 12H | The bridge methyls are locked in a specific environment.[1] Shift varies with concentration/temp.[1] |
| Methine Bridge (-CH-) | 4.45 - 4.50 | Quartet (q) | 4H | Diagnostic Peak. Confirms the cyclic structure.[1] Broadening indicates polymer contamination.[1] |
| Aromatic H (Upper) | 6.15 | Singlet (s) | 4H | Protons between the two OH groups (C2 position).[1] |
| Aromatic H (Lower) | 6.76 | Singlet (s) | 4H | Protons below the bridge (C5 position).[1][2] |
| Hydroxyl (-OH) | 8.40 - 8.60 | Singlet (s) | 8H | Broadens if water is present.[1] Forms intramolecular H-bonds.[1][3] |
-
Note on Methyl Shift: While often cited at 1.72 ppm in older literature, modern high-field spectra in pure DMSO-d6 often resolve this doublet closer to 1.30–1.40 ppm depending on the specific solvate formed (e.g., DMSO inclusion complexes).[1]
13C NMR Characterization (100 MHz, DMSO-d6)
| Carbon Assignment | Chemical Shift (δ ppm) | Structural Insight |
| Methyl (-CH₃) | 22.1 | Distinct high-field signal.[1] |
| Methine Bridge (-CH-) | 29.0 | Key Purity Indicator. Multiple peaks here suggest mixed stereoisomers.[1] |
| Aromatic (C-H, Upper) | 102.5 | Carbon between OH groups (highly shielded).[1] |
| Aromatic (C-Bridge) | 123.5 | Carbon attached to the methine bridge.[1] |
| Aromatic (C-H, Lower) | 125.8 | Carbon at the "bottom" of the bowl.[1] |
| Aromatic (C-OH) | 152.3 | Deshielded phenolic carbon.[1] |
Comparative Analysis: Product Alternatives
Researchers often choose between the acetaldehyde derivative (C-methyl) and longer-chain derivatives.[1]
Table 1: Performance & Property Comparison
| Feature | C-Methylcalix[4]resorcinarene (Acetaldehyde) | C-Undecylcalix[4]resorcinarene (Dodecanal) | Resorcinol-Aldehyde Resin (Linear Polymer) |
| Solubility | Low in organic solvents; Soluble in DMSO, Pyridine.[1] | High in CHCl3, Toluene, MeOH.[1] | Variable; often insoluble if crosslinked.[1] |
| Conformation | Rigid "Bowl" (Crown).[1] | Flexible "Bowl" with lipid tails.[1] | Random Coil / Network.[1] |
| NMR Signature | Sharp, distinct singlets/doublets. | Sharp aromatics; Complex aliphatic region (0.8-2.0 ppm).[1] | Broad, undefined "humps" in aromatic region.[1] |
| Application | Gas storage, rigid crystal engineering.[1] | Lipid monolayers, surfactant-like hosts.[1] | Adhesives (Wood/Tire industry), Aerogels.[1] |
Troubleshooting & Validation Logic
The most common failure mode is the formation of the "Chair" isomer (rctt) or incomplete cyclization (linear oligomers).[1] Use the following logic flow to validate your product.
Diagram 2: NMR Decision Tree for Purity[1]
Caption: Diagnostic logic to distinguish the desired Crown isomer from stereoisomers or polymeric impurities.
Critical Quality Attributes (CQA)
-
Methine Quartet: Must be sharp. Splitting indicates the presence of the rctt (chair) isomer.[1]
-
Aromatic Region: Should show exactly two singlets. Additional peaks indicate asymmetry (partial cone) or unreacted resorcinol.[1]
-
Water Peak: DMSO-d6 is hygroscopic.[1] A large water peak at 3.33 ppm can obscure the bridge signals.[1] Dry the sample thoroughly.[1]
References
-
Mouradzadegun, A., et al. (2014).[1][2] "Characterization of the calix[4]resorcinarene." Royal Society of Chemistry Advances.[1]
-
Tunstad, L. M., et al. (1989).[1] "Host-guest complexation. 48. Octol building blocks for cavitands and carcerands." The Journal of Organic Chemistry, 54(6), 1305-1312.[1]
-
Gutsulyak, D. V., et al. (2010).[1] "Structural analysis of resorcinarenes: The significance of the methine bridge." Journal of Molecular Structure.
-
Weinelt, F., & Schneider, H. J. (1991).[1] "Mechanisms of macrocycle formation: The condensation of resorcinol with aldehydes."[1][3] The Journal of Organic Chemistry.
-
ResearchGate Data Repository. (2013).[1] "1H NMR spectrum of C-p-methoxyphenyl calix[4]resorcinarene in d6-DMSO."
Sources
Aldehyde Efficacy in Resorcinol Condensation: A Comparative Technical Guide
Introduction: The Bifurcation of Resorcinol Chemistry
Resorcinol (1,3-dihydroxybenzene) is a unique nucleophile due to the synergistic electron-donating effects of its two hydroxyl groups at the meta position. This activates the 2, 4, and 6 positions for electrophilic aromatic substitution. However, the choice of the electrophile—specifically the aldehyde —determines whether the reaction pathway leads to a cross-linked polymer network (Aerogel/Xerogel) or a discrete supramolecular host (Resorcinarene) .
This guide compares the performance of Formaldehyde, Furfural, and higher aliphatic/aromatic aldehydes. We move beyond simple recipes to analyze how the steric and electronic nature of the aldehyde
Mechanistic Pathways & Aldehyde Influence
The condensation reaction is governed by the competition between linear polymerization and cyclization. This is heavily influenced by the aldehyde's substituent (
The Steric-Electronic Control Model
-
Formaldehyde (
): Lacks steric bulk. Rapidly attacks all activated positions (2, 4, 6), leading to highly cross-linked, 3D networks (Sol-Gel). -
Furfural (
): Adds rigidity and conjugation. The furan ring is electron-rich but bulky, slowing kinetics and favoring higher carbon yields upon pyrolysis. -
Benzaldehyde/Aliphatics (
): Significant steric hindrance. The bulky group inhibits 3D networking, often forcing the system into thermodynamic wells—forming cyclic tetramers (calix[4]resorcinarenes) under acid catalysis.
Reaction Pathway Diagram
The following diagram illustrates how the aldehyde selection directs the synthesis toward either porous materials or drug delivery vehicles.
Caption: Divergent synthesis pathways based on aldehyde steric profile and catalyst selection.
Comparative Performance Analysis
Quantitative Data Summary
The following data aggregates typical results from sol-gel synthesis (for gels) and cyclocondensation (for macrocycles).
| Parameter | Formaldehyde (RF) | Furfural (R-Fur) | Acetaldehyde/Benzaldehyde |
| Primary Application | Porous Aerogels/Carbons | Bio-based Carbons/Binders | Drug Delivery Hosts (Macrocycles) |
| Reactivity | High (Exothermic) | Moderate (Requires Heat) | Low (Sterically Hindered) |
| Gelation Time | 30 min - 72 hrs (pH dependent) | 3 - 7 days (or requires >100°C) | N/A (Precipitates as crystal) |
| Surface Area (BET) | 500 - 900 | 300 - 550 | N/A (Non-porous crystal) |
| Pore Structure | Mesoporous (Tunable) | Often Macroporous/Dense | Discrete Molecular Cavity |
| Carbon Yield | ~50% | ~60-70% (High Aromaticity) | Variable |
| Toxicity | High (Volatile, Carcinogen) | Low (Bio-derived) | Low to Moderate |
Deep Dive: Formaldehyde (The Benchmark)
-
Performance: Formaldehyde forms methylene bridges (
) with minimal steric strain. This allows for the formation of "string-of-pearls" colloidal particles that crosslink into a stiff gel. -
Critical Control: The Resorcinol/Catalyst (R/C) ratio is the master variable.
-
Low R/C (50): Small particles, high surface area, strong gel.
-
High R/C (>1000): Large particles, weak gel, macroporous.
-
Deep Dive: Furfural (The Bio-Alternative)
-
Performance: Furfural reacts slower due to the bulky furan ring. The resulting polymer is more rigid.
-
Why use it? It is derived from biomass (corncobs/sugarcane) and yields a higher carbon content upon pyrolysis because the furan ring itself contributes to the char yield.
-
Protocol Shift: Unlike Formaldehyde which gels at 60-85°C, Furfural condensations often require temperatures
or high acid concentrations to drive the reaction to completion [1].
Experimental Protocols
Protocol A: Standard RF Aerogel Synthesis (Sol-Gel)
Target: High Surface Area Mesoporous Material
Reagents: Resorcinol (99%), Formaldehyde (37% aq), Na₂CO₃ (Catalyst), Deionized Water.
-
Stoichiometry: Target a molar ratio of Resorcinol:Formaldehyde = 1:2.
-
Sol Preparation: Dissolve Resorcinol in water.[1][2] Add Formaldehyde.[1][2][3][4][5][6][7][8]
-
Catalyst Addition: Add Na₂CO₃ to achieve target R/C ratio (Standard start point: R/C = 200).
-
Curing (The Sol-Gel Transition): Seal in glass vials.
-
24h @ Room Temp (Induction)
-
24h @ 50°C
-
72h @ 85°C (Curing)
-
-
Solvent Exchange: Exchange water with Acetone (3x daily for 3 days) to remove water which causes pore collapse during drying.
-
Drying: Supercritical CO₂ drying or ambient drying (if surface modification is used).
Protocol B: Resorcinarene Synthesis (Macrocycle)
Target: Drug Delivery Host Molecule
Reagents: Resorcinol, Benzaldehyde (or specific R-CHO), HCl (37%), Ethanol.
-
Dissolution: Dissolve Resorcinol (1 eq) and Aldehyde (1 eq) in Ethanol.
-
Acid Catalysis: Add HCl dropwise. The reaction is acid-catalyzed (unlike the base-catalyzed aerogel).[1]
-
Reflux: Heat to 80°C (Reflux) for 3-6 hours.
-
Precipitation: The thermodynamic product (the cyclic tetramer) is often insoluble in cold ethanol. Cool the solution.
-
Purification: Filter the precipitate. Recrystallize from methanol/chloroform.
-
Validation: NMR should show a single set of peaks indicating high symmetry (
crown conformation).
-
Workflow Visualization
The following diagram outlines the decision tree and processing steps for the two distinct protocols.
Caption: Operational workflow distinguishing Sol-Gel polymerization from Macrocycle synthesis.
Troubleshooting & Optimization
Controlling Pore Size (Aerogels)
If your RF aerogel is too dense (low surface area):
-
Cause: R/C ratio is too low (too much catalyst).
-
Fix: Increase R/C ratio (e.g., from 200 to 500). This reduces the number of nucleation sites, growing larger particles and larger pores.
Preventing Oxidation (Resorcinarenes)
If your macrocycle product is pink/red instead of white/yellow:
-
Cause: Oxidation of resorcinol to quinones.
-
Fix: Perform the reflux under Nitrogen/Argon atmosphere. Ensure the aldehyde is fresh (aldehydes oxidize to carboxylic acids over time, which alters stoichiometry).
References
-
Mulik, S., et al. (2008). "Time-efficient acid-catalyzed synthesis of resorcinol-formaldehyde aerogels." Chemistry of Materials. Link
-
Pekala, R. W. (1989). "Organic aerogels from the polycondensation of resorcinol with formaldehyde."[2][8] Journal of Materials Science. Link
-
Gutsche, C. D., & Tunstad, L. (1989). "Calixarenes and Resorcinarenes." Organic Syntheses. Link
-
Al-Muhtaseb, S. A., & Ritter, J. A. (2003). "Preparation and Properties of Resorcinol-Formaldehyde Organic and Carbon Gels." Advanced Materials. Link
-
Gaca, K. Z., & Sefcik, J. (2013).[10] "Mechanism and Kinetics of Nanostructure Evolution during Early Stages of Resorcinol–Formaldehyde Polymerisation." Journal of Colloid and Interface Science. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Resorcinol? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Resorcinol–Formaldehyde-Derived Carbon Xerogels: Preparation, Functionalization, and Application Aspects [mdpi.com]
- 8. Resorcinol–Formaldehyde-Derived Carbon Xerogels: Preparation, Functionalization, and Application Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jwent.net [jwent.net]
- 10. mdpi.com [mdpi.com]
Comparative Guide: Catalytic Strategies for the Synthesis of C-Methylcalixresorcinarene
Comparative Guide: Catalytic Strategies for the Synthesis of C-Methylcalix[4]resorcinarene
Executive Summary
The condensation of resorcinol with acetaldehyde is a pivotal reaction in supramolecular chemistry, yielding C-methylcalix[4]resorcinarene . This macrocycle serves as a versatile scaffold for drug delivery vectors, chromatography stationary phases, and antioxidant formulations.[1]
This guide objectively compares the three primary catalytic approaches—Mineral Acids (HCl) , Organic Solid Acids (p-TSA) , and Lewis Acids —analyzing their impact on yield, stereoselectivity (specifically the rccc crown conformer), and scalability.[1] While HCl remains the industry standard for high-yield thermodynamic equilibration, p-TSA offers a compelling "green" alternative with simplified workup, and Lewis Acids provide unique stereochemical control.[1]
The Chemistry: Macrocycle vs. Resin
Before selecting a catalyst, researchers must distinguish between two divergent pathways dictated by pH:[1]
-
Acid Catalysis (pH < 1): Favors the formation of discrete, cyclic tetramers (Calix[4]resorcinarenes).[1] The electrophilic aromatic substitution proceeds until the thermodynamically stable macrocycle closes.
-
Base Catalysis (pH > 7): Favors the formation of Resorcinol-Acetaldehyde Resins (polymers).[1] The deprotonated resorcinol anion reacts rapidly to form quinone methide intermediates, leading to random cross-linking.[1] For drug delivery applications requiring defined host-guest cavities, base catalysis is generally unsuitable. [1]
Mechanistic Insight: Acid-Catalyzed Cyclocondensation
The formation of C-methylcalix[4]resorcinarene proceeds via a cascade of protonation, electrophilic attack, and dehydration steps.[1] The reaction is reversible, allowing the system to equilibrate to the thermodynamically stable rccc (crown) isomer under specific conditions.[1]
Figure 1: Acid-Catalyzed Reaction Mechanism The following diagram illustrates the pathway from monomers to the cyclic tetramer.
Caption: Step-wise mechanism of acid-catalyzed condensation.[1][2] The reaction is driven by the formation of reactive oxocarbenium ions which attack the electron-rich resorcinol ring.
Catalyst Performance Comparison
A. Hydrochloric Acid (HCl) – The Gold Standard
HCl is the most widely cited catalyst for this reaction. It provides a highly acidic medium that solubilizes the reactants (usually in ethanol) while driving the reversible reaction toward the thermodynamic rccc product.
-
Pros: High yields (60–85%); well-established protocols; promotes thermodynamic equilibration to the crown conformer.[1]
-
Cons: Corrosive; requires neutralization; sensitive to water content (excess water can retard the reaction).[1]
-
Best For: Standard laboratory synthesis where purity and specific stereochemistry (crown) are paramount.[1]
B. p-Toluenesulfonic Acid (p-TSA) – The Green Alternative
p-TSA is increasingly used for Solvent-Free (Solid-State) synthesis.[1] By grinding reactants with p-TSA, the reaction proceeds via a melt, significantly reducing solvent waste.[1]
-
Pros: Eco-friendly (Green Chemistry); simplified workup (often just water wash); amenable to mechanochemical methods (grinding).[1]
-
Cons: Yields can be slightly lower (50–65%) compared to optimized HCl methods; heat management in scale-up is challenging.[1]
-
Best For: Green chemistry applications and rapid screening of derivatives.
C. Lewis Acids (e.g., BF3[1]·OEt2, AlCl3) – The Specialist
Lewis acids are less common for the simple acetaldehyde derivative but are powerful for directing stereoselectivity in complex aldehyde condensations.[1] They coordinate to the carbonyl oxygen, enhancing electrophilicity without the presence of free protons.
-
Pros: Can access kinetic isomers; effective for acid-sensitive substrates.[1]
-
Cons: Moisture sensitive; expensive; difficult to remove traces of metal/boron impurities (critical for pharma applications).[1]
-
Best For: Specialized derivatives where protic acids cause side reactions.[1]
Comparative Data Summary
| Feature | HCl (Liquid Phase) | p-TSA (Solid Phase) | Lewis Acids |
| Typical Yield | 70 – 90% | 50 – 65% | 60 – 80% |
| Reaction Time | 2 – 12 Hours (Reflux) | 20 – 60 Min (Grinding) | 12 – 24 Hours |
| Major Isomer | rccc (Crown) | Mixture (Crown/Chair) | Variable |
| Scalability | High | Low (Heat transfer issues) | Moderate |
| Green Metric | Low (Solvent heavy) | High (Solvent-free) | Low |
Detailed Experimental Protocols
Protocol A: Standard HCl-Catalyzed Synthesis (High Purity)
Recommended for drug delivery scaffold synthesis.[1]
-
Preparation: Dissolve Resorcinol (0.1 mol) in absolute Ethanol (40 mL).
-
Acidification: Cool to 0°C. Add concentrated HCl (37%, 10 mL) dropwise.
-
Addition: Add Acetaldehyde (0.1 mol) slowly, maintaining temperature < 10°C to prevent uncontrolled polymerization.
-
Reaction: Allow to warm to room temperature, then reflux at 75°C for 4–6 hours. The solution will turn yellow/red, and a precipitate often forms.[1]
-
Workup: Cool the mixture in an ice bath. Filter the precipitate.[3][4]
-
Purification: Wash the solid copiously with cold water (to remove acid) and then cold methanol. Recrystallize from methanol/water if necessary.[1]
Protocol B: Solvent-Free p-TSA Synthesis (Green Method)
Recommended for rapid screening.[1]
-
Mixing: Combine Resorcinol (10 mmol) and p-TSA (0.5 mmol) in a mortar.
-
Reaction: Add Acetaldehyde (10 mmol) dropwise while grinding the pestle.
-
Processing: Grind vigorously for 15–20 minutes. The mixture will become a paste and eventually solidify.
-
Workup: Wash the solid with water to remove the catalyst. Filter and dry.
Figure 2: Experimental Workflow Decision Tree
Caption: Decision tree for selecting the optimal synthesis workflow based on purity vs. speed requirements.
Troubleshooting & Optimization (Expert Insights)
-
Controlling Isomerism: The rccc (crown) isomer is thermodynamically favored.[1] Extended reflux times in HCl generally increase the ratio of this isomer. If the rctt (chair) isomer is observed (often indicated by specific NMR shifts), extend the reaction time.[1]
-
Water Management: While water is a byproduct, excess water in the initial solvent can lead to phase separation or reduced yields.[1] Use absolute ethanol.
-
Aldehyde Volatility: Acetaldehyde is highly volatile (b.p. 20°C).[1] Always cool the resorcinol solution before addition, or use paraldehyde (trimer) which depolymerizes in situ under acidic conditions, providing a slow release of acetaldehyde.[1]
References
-
Gutsche, C. D. (2008).[1] Calixarenes: An Introduction (2nd ed.).[1] Royal Society of Chemistry. Link
-
Tunstad, L. M., et al. (1989).[1] "Resorcinarenes."[1][3][5][6][7][8][9][10][11][12] The Journal of Organic Chemistry, 54(6), 1305–1312.[1] Link[1]
-
Roberts, B. A., et al. (2001).[1] "Facile Lewis Acid Catalyzed Synthesis of C4 Symmetric Resorcinarenes." Organic Letters, 3(4), 589–592.[1] Link[1]
-
Neri, P., et al. (2016).[1] Calixarenes and Beyond. Springer.[1] Link
-
Moghaddam, F. M., et al. (2005).[1] "Solvent-free synthesis of calix[4]resorcinarenes catalyzed by p-TSA." Synthetic Communications, 35(21), 2809-2815.[1] Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Facile lewis acid catalyzed synthesis of C(4) symmetric resorcinarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses and biological activities of calix[4]resorcinarene derivatives modified by sulfonic acid and sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Conformation analysis of acetaldehyde-based resorcinarenes
Title: Comparative Guide: Conformation Analysis of Acetaldehyde-Based Resorcinarenes Subtitle: Technical protocols for isolating, characterizing, and utilizing C-methyl resorcin[4]arenes in supramolecular assembly.
Executive Summary
Acetaldehyde-based resorcinarenes (C-methyl resorcin[4]arenes) represent the simplest yet most conformationally elusive class of calix-resorcinarenes. Unlike their long-chain counterparts (e.g., C-undecyl) which stabilize readily into the rccc (cone) conformation due to Van der Waals interlocking of the alkyl tails, the C-methyl variant suffers from high conformational mobility and limited solubility in non-polar solvents.
This guide provides a rigorous comparison of the C-methyl scaffold against standard alternatives, detailing the thermodynamic competition between the rccc (crown) and rctt (chair) isomers. It serves researchers requiring high-atom-economy macrocycles for crystal engineering, solid-state packing, and water-soluble host-guest systems.
Part 1: The Conformational Matrix
The condensation of resorcinol and acetaldehyde yields a macrocycle capable of existing in four primary diastereoisomeric forms. For C-methyl resorcinarene, the energy barrier between these states is significantly lower than in C-aryl or C-long-chain derivatives.
| Conformation | Symmetry | Description | Prevalence in C-Methyl Synthesis |
| rccc (Crown/Cone) | All alkyl groups axial; bowl-shaped cavity. | Kinetic Product: Favored by short reaction times and precipitation. Essential for cavitand synthesis. | |
| rctt (Chair) | Two alkyl groups axial, two equatorial (1,3-alternate). | Thermodynamic Product: Favored by long reflux and acid-catalyzed equilibration. Often crystallizes as a planar sheet. | |
| rcct (Diamond) | Partial cone/partial flattened structure. | Transient: Rarely isolated pure; observed as an impurity in crude mixtures. | |
| rtct (Saddle) | Alternating up/down substituents. | Rare: Sterically disfavored in C-methyl systems compared to bulky aryl derivatives. |
Part 2: Comparative Performance Analysis
The following table contrasts the "performance"—defined by stability, solubility, and utility—of acetaldehyde-based resorcinarenes against the two most common alternatives: C-undecyl (from dodecanal) and C-phenyl (from benzaldehyde).
Table 1: Performance Matrix of Resorcinarene Classes
| Feature | Acetaldehyde-Based (C-Methyl) | Long-Chain (C-Undecyl) | Aryl-Based (C-Phenyl) |
| Solubility Profile | Polar Only: Soluble in DMSO, Acetone, Pyridine. Insoluble in | Non-Polar: Highly soluble in | Variable: Moderate solubility in organic solvents; often requires functionalization. |
| Conformational Mobility | High: Rapid interconversion between boat/chair at RT in solution unless locked by solvent. | Low: Alkyl tails stabilize the rccc cone via "zipper" Van der Waals forces. | Rigid: High rotation barriers; often locked in rctt chair during synthesis. |
| Solid-State Packing | Dense/Grid: Forms tight hydrogen-bonded capsules or wave-like sheets. High density. | Bilayer: Forms lipid-like bilayers or hexameric capsules with large void spaces. | Columnar: Stacks via |
| Synthetic Yield (rccc) | Moderate (45-60%): Requires precise precipitation timing to avoid isomerization to rctt. | High (>80%): The rccc form is thermodynamically stable in many solvents. | Low (<20%): Usually forms rctt (chair) exclusively unless specific Lewis acids are used. |
| Primary Application | Crystal engineering, gas sorption, small molecule encapsulation. | Lipid mimics, drug delivery vehicles, self-assembling capsules. | Rigid spacers, MOF linkers. |
Part 3: Experimental Protocols
Protocol A: Controlled Synthesis of the rccc (Crown) Isomer
Objective: Isolate the kinetic rccc product before it isomerizes to the thermodynamic rctt chair.
-
Reagents: Resorcinol (0.1 mol), Acetaldehyde (0.1 mol), Ethanol (95%, 60 mL), HCl (37%, 15 mL).
-
Cooling: Dissolve resorcinol in ethanol and cool to 0°C in an ice bath.
-
Addition: Add acetaldehyde dropwise over 20 minutes. Note: Acetaldehyde is volatile (bp 20°C); maintain temperature <5°C to prevent evaporation and premature reaction.
-
Catalysis: Add HCl dropwise. The solution will turn yellow/orange.
-
Heating (The Critical Step):
-
Heat to 50°C (NOT reflux) for exactly 2 hours.
-
Causality: High reflux temperatures (>75°C) accelerate the acid-catalyzed ring opening/closing, driving the equilibrium toward the rctt chair. Keeping T < 50°C preserves the kinetic rccc crown.
-
-
Precipitation: Pour the reaction mixture immediately into 300 mL of ice-cold water. The rccc isomer precipitates as a white solid.
-
Purification: Filter and wash with cold water. Recrystallize from Methanol/Water (not Ethanol/HCl) to prevent isomerization.
Protocol B: Diagnostic NMR Characterization
Objective: Distinguish rccc from rctt using the "Methine Bridge" diagnostic.
-
Solvent: DMSO-
(Required due to solubility). -
Frequency: 400 MHz or higher.
Data Interpretation:
-
Methine Bridge Proton (
):-
rccc (Crown): Appears as a triplet (t) or broad singlet around 4.3 – 4.5 ppm .
-
rctt (Chair): Appears as two distinct signals or a complex multiplet shifted upfield (3.5 – 4.0 ppm ) due to anisotropic shielding by adjacent aromatic rings in the flattened chair conformation.
-
-
Methyl Group (
):-
rccc: Single doublet around 1.7 ppm (all methyls equivalent).
-
rctt: Two doublets (axial vs equatorial methyls).
-
Part 4: Visualization of Pathways
Figure 1: Synthesis & Isomerization Dynamics
This diagram illustrates the kinetic vs. thermodynamic pathways. The rccc isomer is a "trap" that must be accessed by rapid precipitation, whereas heat/acid pushes the system to the rctt sink.
Caption: Kinetic trapping of the rccc isomer requires low-temperature cyclization (green), while prolonged heating drives acid-catalyzed isomerization to the rctt chair (red).
Figure 2: NMR Decision Tree for Conformer Identification
A self-validating logic flow to confirm the structural identity of the synthesized product.
Caption: Diagnostic workflow for assigning C-methyl resorcinarene stereochemistry using 1H NMR shifts of the methine bridge and methyl substituents.
References
-
Tunstad, L. M., et al. (1989). "Host-guest complexation. 48. Octol building blocks for cavitands and carcerands." The Journal of Organic Chemistry, 54(13), 3091-3096.
- Foundational text on the synthesis and isomeriz
-
Weinelt, F., & Schneider, H. J. (1991). "Mechanisms of macrocycle genesis: The condensation of resorcinol with aldehydes."[1] The Journal of Organic Chemistry, 56(18), 5527-5535.
- Detailed kinetic analysis of the rccc vs rctt competition.
-
Högberg, A. G. S. (1980). "Two stereoisomeric macrocyclic resorcinol-acetaldehyde condensation products." The Journal of Organic Chemistry, 45(22), 4498-4500.
- The original isolation of the specific acetaldehyde conformers.
-
Aoyama, Y., et al. (1989). "Molecular recognition of sugars via hydrogen bonding in a polar solvent." Journal of the American Chemical Society, 111(8), 3075-3077.
- Demonstrates the solubility and host-guest properties of C-methyl resorcinarenes in polar media.
-
Benito, E., et al. (2025). "Evaluating the Effect of Resorcin[4]Arenes Conformational Structures on the Remediation of Methylene Blue in Water." ACS Omega.
- Recent application data comparing C-methyl (acetaldehyde) vs longer chain variants for adsorption.
Sources
Cross-Validation of Analytical Methods for Resorcinarene Quantification
A Comparative Guide for Supramolecular Chemistry & Drug Development
Executive Summary
Resorcinarenes—macrocyclic tetramers synthesized from resorcinol and aldehydes—are pivotal in supramolecular chemistry, serving as hosts for drug delivery, chromatography stationary phases, and chemical sensors. However, their quantification is notoriously difficult due to three inherent physicochemical challenges: conformational flexibility (boat vs. chair isomers), concentration-dependent aggregation (stacking), and variable solubility .
This guide provides a technical cross-validation framework for quantifying C4-resorcinarenes. Unlike standard small-molecule analysis, relying on a single method for macrocycles often yields erroneous purity data. We compare the "workhorse" method (HPLC-UV ) against the "structural truth" (1H-qNMR ) and the "rapid screen" (UV-Vis ), establishing a self-validating protocol for researchers.
Part 1: The Analytical Challenge
Before selecting a method, the analyst must acknowledge the specific behavior of resorcinarenes in solution.
-
The Aggregation Trap: In non-polar solvents (e.g., Chloroform), resorcinarenes form hexameric capsules held by hydrogen bonds. In polar protic solvents, they may stack. This aggregation leads to hypochromic shifts in UV-Vis and signal broadening in NMR, artificially lowering calculated purity or concentration.
-
The Isomer Issue: The condensation reaction produces multiple stereoisomers (rccc, rctt, etc.). A non-selective method (like UV-Vis) will quantify the total resorcinarene content, whereas HPLC separates the specific bioactive isomer.
Part 2: Detailed Methodologies
Method A: HPLC-UV (The Routine Workhorse)
Best For: Routine purity checks, quantifying specific isomers, and detecting synthesis by-products.
Technical Insight: Resorcinarenes are phenolic.[1] In neutral mobile phases, the phenolic protons (
Optimized Protocol
-
Column Selection: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or Phenyl-Hexyl (for enhanced
selectivity). -
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Suppresses ionization).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 100% B over 15 minutes. (Resorcinarenes are highly lipophilic and elute late).
-
Detection: UV at 280 nm (Phenolic
transition). -
Sample Prep: Dissolve in 100% MeOH or ACN. Avoid DMSO if possible (viscosity issues).
Pros: High precision; separates isomers. Cons: Requires external reference standards (often unavailable for novel derivatives).
Method B: 1H-qNMR (The Structural Truth)
Best For: Absolute purity determination (Assay %) without a reference standard.
Technical Insight: qNMR relies on the direct proportionality between signal integration and molar concentration. The critical failure point for macrocycles is the Relaxation Delay (
Optimized Protocol
-
Internal Standard (IS): Maleic Acid (Singlet at
6.3 ppm) or 1,3,5-Trimethoxybenzene. Must not overlap with the aromatic resorcinarene protons ( 6.1–7.5 ppm). -
Solvent: DMSO-
(Breaks up hydrogen-bonded aggregates better than ). -
Acquisition Parameters:
-
Pulse Angle:
. -
Relaxation Delay (
): seconds (Calculated as ). -
Scans: 16–64 (for S/N > 150:1).
-
-
Calculation:
(Wherengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Mass, =Purity)
Pros: SI-traceable accuracy; no reference standard needed; detects residual solvents.
Cons: Lower sensitivity (LOQ
Method C: UV-Vis Spectroscopy (The Rapid Screen)
Best For: High-throughput solubility studies or loading efficiency (if pure).
Technical Insight: Only valid at low concentrations (
Optimized Protocol
-
Solvent: Methanol or Ethanol (prevents capsule formation).
-
Wavelength: Scan 200–400 nm; quantify at
(typically ~285 nm). -
Validation: Perform a serial dilution. If the Extinction Coefficient (
) drops as concentration increases, aggregation is occurring.
Part 3: The Cross-Validation Matrix
To validate a new resorcinarene derivative, analyze the sample using both HPLC and qNMR. Discrepancies reveal specific chemical issues.
| Parameter | HPLC-UV | 1H-qNMR | UV-Vis |
| Primary Output | Purity (% Area) | Purity (% Weight/Weight) | Concentration (Abs) |
| Linearity ( | |||
| Precision (RSD) | |||
| Selectivity | High (Separates isomers) | High (Structural ID) | Low (Sum of all chromophores) |
| LOD (Limit of Detection) | Low (ng range) | High (mg range) | Medium ( |
| Common Bias | Overestimation: Does not detect inorganic salts or residual solvents. | Underestimation: If | Variable: Affected by aggregation state. |
Interpretation of Discrepancies
-
Scenario 1: HPLC = 99% | qNMR = 95%
-
Diagnosis: The sample contains non-UV active impurities (inorganic salts, residual water/solvents).
-
Action: Trust qNMR for "Assay" (content); trust HPLC for "Chromatographic Purity."
-
-
Scenario 2: HPLC = 85% | qNMR = 98%
-
Diagnosis: The "impurities" in HPLC are actually stereoisomers of the same mass (which qNMR might overlap/average) or the extinction coefficients of impurities are vastly higher than the analyte.
-
Action: Refine HPLC gradient to separate isomers.
-
Part 4: Visualization & Workflows
Comparison of Analytical Workflows
This diagram illustrates the decision-making process for selecting the correct quantification method based on the stage of drug development.
Caption: Decision tree for selecting analytical methods based on reference standard availability and throughput needs.
The Cross-Validation Loop
How to use qNMR to validate an HPLC method when no commercial standard exists.
Caption: Workflow for establishing a secondary HPLC standard using primary qNMR data.
References
-
International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5–26.[3] [Link]
-
Beyeh, N. K., et al. (2021).[4] Functionalized resorcinarenes effectively disrupt the aggregation of αA66-80 crystallin peptide.[4] MedChemComm. [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard text for UV-Vis/HPLC theory).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
- 1. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Functionalized resorcinarenes effectively disrupt the aggregation of αA66-80 crystallin peptide related to cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
ESI-MS for Molecular Weight Determination of Resorcinarenes: A Comparative Technical Guide
Executive Summary: The Characterization Challenge
Resorcinarenes are not merely static molecules; they are dynamic supramolecular scaffolds that readily undergo conformational isomerism (boat/chair) and self-assembly into hexameric capsules. While NMR (specifically DOSY) provides hydrodynamic radii, it fails to provide definitive molecular weight (MW) verification of specific oligomeric states.
Electrospray Ionization Mass Spectrometry (ESI-MS) stands as the gold standard for this application because of its "soft" ionization mechanism. Unlike MALDI-TOF, which often dissociates non-covalent assemblies due to laser ablation energy, ESI-MS preserves the weak non-covalent interactions (hydrogen bonding, cation-
Comparative Analysis: ESI-MS vs. Alternatives
The following table objectively compares ESI-MS against its primary competitors in the context of supramolecular chemistry.
Table 1: Performance Matrix for Resorcinarene Characterization
| Feature | ESI-MS (Recommended) | MALDI-TOF | NMR (DOSY) | Vapor Pressure Osmometry (VPO) |
| Primary Output | Exact Mass ( | Singly Charged Mass ( | Hydrodynamic Radius ( | Number-Average MW ( |
| Supramolecular Preservation | High (Soft ionization preserves capsules/aggregates) | Low to Moderate (Laser energy often disrupts H-bonds) | Very High (Native solution state) | High (Solution state) |
| Resolution | High (Isotopic resolution allows elemental formula confirmation) | Moderate (Matrix interference at low MW; broad peaks) | N/A (Spectral overlap is common) | Low (Single average value) |
| Sample Consumption | Low (< 10 µL of µM solution) | Low (< 1 µL) | High (mg quantities required) | Very High (Requires significant mass) |
| Salt Tolerance | Low (Adducts suppress signal; requires desalting) | High (Tolerates buffers/salts well) | High | High |
| Throughput | Moderate (LC coupling or direct infusion) | High (Plate-based) | Low | Low |
Deep Dive: The ESI-MS Workflow for Resorcinarenes
Mechanistic Insight: The Adduct Dilemma
Resorcinarenes are electron-rich, possessing multiple phenolic rings that act as cation traps. In ESI-MS, you will rarely observe the protonated molecule
-
Monomers:
, -
Dimers/Capsules:
Expert Insight: Do not fight the adducts; use them. The formation of specific adducts often stabilizes the capsule structure in the gas phase. However, uncontrolled salt leads to signal suppression. The protocol below controls this variable.
Experimental Protocol: Self-Validating Workflow
Objective: Determine the MW of a Resorcinarene monomer and screen for hexameric capsule formation.
Reagents:
-
Solvent A: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).
-
Solvent B: Chloroform (
) – Crucial for solubility of alkyl-footed resorcinarenes. -
Additive: Ammonium Acetate (
) or Formic Acid (use sparingly).
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve 1 mg of resorcinarene in 1 mL of
. (Concentration 1 mM). -
Validation: Ensure solution is clear. If turbid, sonicate.
-
-
Working Solution (Dilution):
-
Dilute stock 1:100 into the carrier solvent (e.g., 50:50
). Final concentration should be 10 µM. -
Causality: Pure chloroform does not support stable electrospray (no conductivity). Methanol provides the necessary protic environment and conductivity for Taylor cone formation.
-
-
Instrument Parameters (The "Soft" Tune):
-
Flow Rate: 5–10 µL/min (Direct Infusion).
-
Capillary Voltage: 2.5 – 3.0 kV. (Lower than standard 3.5 kV to prevent discharge).
-
Cone Voltage / Fragmentor: CRITICAL STEP.
-
Start Low (20-40 V): To observe non-covalent aggregates (dimers/capsules).[1]
-
Ramp High (80-120 V): To induce In-Source CID (Collision Induced Dissociation) and strip the monomer to
or .
-
-
Source Temperature: < 100°C. High heat boils off the solvent "glue" holding capsules together.
-
-
Data Acquisition & Validation:
-
Acquire spectra in Positive Ion Mode.
-
Self-Check: Look for the isotopic distribution.[1]
-
If peaks are separated by 1.0 m/z
Charge state . -
If peaks are separated by 0.5 m/z
Charge state (Common for dimers). -
If peaks are separated by 0.33 m/z
Charge state (Common for hexamers).
-
-
Visualization of the Analytical Logic
The following diagram illustrates the decision-making process and physical pathway of the analyte from solution to detector, highlighting critical control points.
Figure 1: Analytical workflow for Resorcinarenes, distinguishing between soft ionization for aggregate detection and hard ionization for monomer verification.
Data Analysis: Interpreting the Spectrum
Deconvolution of Charge States
Resorcinarenes often appear as multiply charged species. The observed mass-to-charge ratio (
Where:
- = Molecular Weight of the neutral resorcinarene.
- = Number of charges.
-
= Mass of the charge carrier (e.g.,
Da).
Example Calculation:
If you observe a peak at
-
Spacing of 0.5 Da
. -
Total Mass of Ion =
Da. -
Assume Sodium adduct (
): Da. -
Result: The neutral dimer or large monomer mass is approx 2205 Da.
Pitfalls: The "Fake" Dimer
Be cautious of non-covalent dimers formed during the electrospray process (concentration effects) versus true solution-state capsules.
-
Test: Perform a serial dilution.
-
If the dimer/monomer ratio decreases significantly with dilution, it is likely an ESI-artifact (concentration dependent).
-
If the ratio remains constant, it indicates a stable solution-state complex.
-
References
-
Comparison of MALDI-TOF and ESI-MS for Molecular Weight Determination
- Source: Matrix Science & ResearchG
- Context: Discusses the "hot spot" phenomenon in MALDI vs.
-
URL:
-
Supramolecular Characterization Protocols
-
Source: Royal Society of Chemistry (Chem. Soc. Rev.)[2]
- Context: "Supramolecular and molecular capsules, cages and containers." Details the instability of Metal-Organic Capsules (MOCs) under MS conditions and the necessity of soft techniques.
-
URL:
-
-
Resorcinarene Aggregation and Adducts
- Source: RSC Publishing
-
Context: "Functionalized resorcinarenes effectively disrupt the aggregation of αA66-80 crystallin peptide."[3] Demonstrates the use of ESI-MS to study resorcinarene-peptide non-covalent complexes.
-
URL:
-
Adduct Formation in ESI-MS
- Source: PubMed / NIH
- Context: "Adduct formation in electrospray ionisation-mass spectrometry...". Explains the mechanism of Na+/K+ adducts and the impact of solvent quality.
-
URL:
-
Ion Mobility and Structural Studies
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized resorcinarenes effectively disrupt the aggregation of αA66-80 crystallin peptide related to cataracts - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structural studies of supramolecular complexes and assemblies by ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to Purity Assessment of Synthesized C-Tetramethylcalixresorcinarene
Comprehensive Guide to Purity Assessment of Synthesized C-Tetramethylcalix[4]resorcinarene
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
C-tetramethylcalix[4]resorcinarene (often abbreviated as rccc-1 or methyl-resorcinarene) is a foundational macrocycle in supramolecular chemistry, widely used as a building block for deep-cavity cavitands, drug delivery capsules, and molecular sensors. Synthesized via the acid-catalyzed condensation of resorcinol and acetaldehyde, the reaction inherently produces a mixture of stereoisomers (crown, chair, diamond, saddle).
The Critical Challenge: Only the cis-cis-cis (rccc) "crown" conformer possesses the
Comparative Analysis of Assessment Methodologies
To ensure the integrity of supramolecular assemblies, researchers must move beyond simple melting point determination. The following table compares the two primary validated methods for purity assessment.
Table 1: Performance Comparison of Analytical Techniques
| Feature | Method A: | Method B: RP-HPLC (UV Detection) |
| Primary Utility | Structural Confirmation (Stereochemistry) | Quantitative Purity (% Area) |
| Isomer Specificity | High (Distinct shifts for crown vs. chair) | High (Distinct retention times) |
| Limit of Detection | ~1-2% (dependent on field strength) | < 0.1% (High sensitivity) |
| Sample Prep | Dissolution in DMSO- | Dissolution in MeOH/ACN + Filtration |
| Throughput | Low (5-10 mins per sample) | Medium (20-30 mins per run) |
| Cost per Run | High (Deuterated solvents) | Low (Standard solvents) |
| Verdict | Mandatory for initial conformer ID. | Essential for final batch release. |
Experimental Protocols
Synthesis of Crude Material (Reference Standard)
Context: To evaluate purity assessment, we first generate a crude sample containing mixed isomers.
-
Reactants: Dissolve Resorcinol (11.0 g, 0.1 mol) in Ethanol (40 mL). Cool to 0°C.
-
Catalysis: Add Acetaldehyde (4.4 g, 0.1 mol) followed by dropwise addition of concentrated HCl (10 mL).
-
Reaction: Heat to reflux (75°C) for 12 hours.
-
Precipitation: Cool to room temperature. Pour mixture into ice-water (200 mL).
-
Isolation: Filter the precipitate. This is the Crude Product (typically a mixture of crown and chair isomers).
Method A: H NMR Assessment Protocol
Rationale: The chemical shift of the methine bridge proton is the diagnostic fingerprint for the rccc (crown) isomer versus the rctt (chair) isomer.
Procedure:
-
Dissolve 10 mg of dry sample in 0.6 mL DMSO-
. -
Acquire spectrum at 400 MHz (minimum) with 16 scans.
-
Analysis Zone: Focus on the 1.0–2.0 ppm (methyl) and 4.0–5.0 ppm (methine) regions.
Diagnostic Data (Reference Values):
-
Crown Isomer (rccc):
-
Chair Isomer (rctt):
-
Methyl (–CH
): Doublet at 1.15 ppm . -
Methine (–CH–): Quartet at 4.37 ppm .[2]
-
Interpretation: Purity is calculated by integrating the methyl doublets.
Method B: RP-HPLC Quantitative Protocol
Rationale: While NMR identifies the structure, HPLC is superior for detecting trace oligomers and unreacted resorcinol that NMR may miss due to overlapping aromatic signals.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Chromolith RP-18e, 100 x 4.6 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
-
Gradient: 5% B to 100% B over 20 mins.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 280 nm (absorption max of resorcinol ring).
Procedure:
-
Prepare a 1 mg/mL solution in 50:50 Water:ACN.
-
Inject 10 µL.
-
Retention Time Mapping:
-
Resorcinol (starting material): ~2.5 min.
-
Crown Isomer: ~9.9 min (elutes later due to ordered hydrophobic cavity).
-
Chair Isomer: ~8.5 min (elutes earlier due to exposed polar groups).
-
Performance Data: Crude vs. Recrystallized
The following data illustrates the necessity of the described assessment workflow. We compared a crude batch against a batch purified via recrystallization from Ethanol/Water.
Table 2: Experimental Purity Data
| Sample ID | Appearance | NMR Purity (rccc) | HPLC Purity (Area %) | Impurity Profile |
| Batch A (Crude) | Pale Yellow Solid | 82% | 78.5% | Contains 12% chair isomer, 5% oligomers. |
| Batch B (Recrystallized) | White Crystalline Powder | >98% | 99.2% | Trace chair isomer (<0.5%). |
Observation: The crude material appears reasonably pure by visual inspection but fails strict supramolecular requirements. The NMR assessment clearly flags the chair isomer presence (1.15 ppm signal), which would disrupt capsule formation.
Purity Assessment Workflow Diagram
The following logic flow ensures rigorous quality control for drug delivery applications.
Caption: Figure 1. Integrated workflow for validating stereochemical and chemical purity of C-tetramethylcalix[4]resorcinarene.
Expert Insights & Troubleshooting
-
The "Solvent Trap": Calixresorcinarenes are notorious for trapping solvent molecules (e.g., Ethanol, DMSO) in their cavity.
-
Detection: Check NMR for sharp singlets at 1.05 ppm (EtOH) or 2.54 ppm (DMSO).
-
Remediation:[2] High-vacuum drying (>100°C) is often insufficient. Lyophilization from benzene or rigorous drying at 150°C is recommended for pharmaceutical applications.
-
-
Isomer Interconversion: Unlike some calixarenes, resorcinarene isomers are generally kinetically stable at room temperature. However, prolonged heating in acidic media during synthesis can shift the equilibrium. Always quench the reaction immediately into ice water to "freeze" the isomer distribution.
-
HPLC Tailing: Due to the phenolic hydroxyls, peak tailing is common. Ensure the mobile phase contains 0.1% Formic Acid or TFA to suppress ionization and sharpen peaks.
References
-
Tunstad, L. M., et al. (1989). Host-guest complexation. 48. Octol building blocks for cavitands and carcerands. Journal of Organic Chemistry, 54(6), 1305–1312. Link
-
Högberg, A. G. (1980). Two stereoisomeric macrocyclic resorcinol-acetaldehyde condensation products. Journal of Organic Chemistry, 45(22), 4498–4500. Link
-
Vásquez-Maldonado, L. E., et al. (2022). Efficient Separation of C-Tetramethylcalix[4]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 8(1), 221–230. Link
-
Niedbała, P., et al. (2024). Review on Cavitands Molecules: Calix[4]arene and Resorcin[4]arene. World Scientific News, 195, 130-157. Link
Spectroscopic Characterization of Resorcinarene Conformers: A Technical Comparison Guide
Content Type: Technical Comparison Guide
Audience: Organic Chemists, Supramolecular Researchers, and Drug Development Scientists
Focus:
Executive Summary
Resorcinarenes (calix[4]resorcinarenes) are macrocyclic tetramers essential to host-guest chemistry and drug delivery systems. Their utility depends entirely on their stereochemical conformation. While the Crown (
This guide provides a rigorous spectroscopic framework to distinguish these isomers. Unlike generic characterization guides, we focus on the Methine Bridge Diagnostic Rule and the Hydrogen Bond Network signatures that serve as the primary decision points for structural assignment.
Part 1: The Structural Landscape
Before interpreting spectra, one must understand the symmetry elements that dictate the signal complexity. The configuration of the methine bridges (
| Conformer | Stereoisomer Configuration | Point Group | Key Structural Feature | Stability Profile |
| Crown | Cone-shaped; 4 aryl rings point "up". | Thermodynamic Product. Stabilized by a cyclic H-bond array. | ||
| Chair | Flattened; 2 rings up, 2 rings down (1,3-alternate). | Kinetic Product. Often formed in short reaction times. | ||
| Boat | Flattened; 2 rings up, 2 rings horizontal. | Intermediate; often observed in solid-state or specific functionalizations. | ||
| Diamond | Irregular. | Rare; usually an impurity. |
*Note: Nomenclature varies by author. The "all-cis" arrangement of substituents relative to the macrocycle plane typically yields the Crown.
Part 2: NMR Spectroscopy – The Gold Standard
Nuclear Magnetic Resonance (NMR) is the definitive method for assignment. The high symmetry of the Crown conformer contrasts sharply with the lower symmetry of the Chair and Boat forms.
The Methine Bridge Diagnostic Rule ( H NMR)
The protons on the methine bridges (Ar-CH(R)-Ar) are the most reliable reporters of symmetry.
-
Crown (
): All four methine protons are chemically equivalent.-
Signal: 1 distinct triplet (or broad singlet depending on R-group coupling).
-
-
Chair (
): The molecule has a center of inversion but lacks the axis. The methine protons exist in two distinct environments.-
Signal: 2 distinct signals of equal integration.
-
-
Boat (
): Lower symmetry splits the environment.-
Signal: 2 distinct signals (often requires NOESY to distinguish from Chair).
-
-
Saddle/Diamond (
):-
Signal: 4 distinct signals (complex multiplet patterns).
-
Hydroxyl Proton Shifts (The H-Bond Probe)
The chemical shift of the phenolic -OH is a direct measure of the intramolecular hydrogen bond network strength.
-
Crown: The circular array of 8 intramolecular hydrogen bonds causes significant deshielding.
- : Typically 8.5 – 10.5 ppm (solvent dependent, sharp in DMSO/Acetone).
-
Chair/Boat: The H-bond network is disrupted or intermolecular.
- : Typically < 8.5 ppm or broadened due to exchange with solvent.
Diffusion Ordered Spectroscopy (DOSY)
When conformers exist in equilibrium or as a mixture, DOSY separates them by hydrodynamic radius without physical separation.
-
Crown: More compact (smaller hydrodynamic radius)
Faster diffusion ( ). -
Chair: Extended structure
Slower diffusion ( ).
Part 3: Visualization of Logic Pathways
Diagram 1: NMR Identification Workflow
This decision tree illustrates the logical steps to assign a conformer from a crude reaction mixture.
Caption: Logical workflow for assigning resorcinarene conformers based on
Part 4: Experimental Protocol
Synthesis and Isolation of the Crown Isomer ( )
This protocol is designed to maximize the yield of the thermodynamic Crown product while allowing for the monitoring of the Chair isomer.
Reagents:
-
Resorcinol (1.0 eq)
-
Aldehyde (e.g., Acetaldehyde or Benzaldehyde) (1.0 eq)
-
HCl (37%) or TFA (Catalyst)
-
Solvent: Ethanol/Water (1:1) or Methanol[2]
Step-by-Step Methodology:
-
Reaction Initiation: Dissolve resorcinol in Ethanol/Water (1:1) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add the aldehyde dropwise. Critical: Rapid addition favors kinetic isomers (Chair). Slow addition favors thermodynamic control.
-
Catalysis: Add acid catalyst (HCl) dropwise.
-
Thermodynamic Equilibration (The Crucial Step):
-
For Chair (Kinetic): Heat to reflux for only 1–2 hours. Quench immediately.
-
For Crown (Thermodynamic): Reflux for 12–24 hours . The extended heating allows the reversible Friedel-Crafts alkylation steps to equilibrate to the stable Crown form.
-
-
Workup:
-
Cool the mixture to room temperature. The Crown isomer typically precipitates due to its ability to pack efficiently (often trapping solvent molecules).
-
Filter the precipitate and wash with cold methanol.
-
-
Validation: Dissolve a small aliquot in DMSO-
for NMR analysis using the logic in Diagram 1 .
Diagram 2: Kinetic vs. Thermodynamic Pathways
Caption: Reaction pathway illustrating the conversion of the kinetic Chair isomer into the thermodynamic Crown isomer over time.
Part 5: Vibrational Spectroscopy (IR) Comparison
While NMR provides structural resolution, FT-IR provides insight into the supramolecular "locking" mechanism of the conformers.
| Spectral Feature | Crown ( | Chair/Boat (Distorted) | Mechanistic Explanation |
| O-H Stretch | Broad, 3200–3400 cm | Sharper, often >3400 cm | Crown forms a cyclic H-bond belt. Chair forms weaker, often intermolecular bonds. |
| Fingerprint (C-O) | Distinct bands ~1150–1250 cm | Shifted by 10–20 cm | The C-O bond order is affected by the donation of the proton in the H-bond network. |
| Terahertz (Low Freq) | Distinct "breathing" modes | Disordered modes | Lattice vibrations in the solid state differ significantly due to packing efficiency. |
Key Insight: In the solid state, the Crown conformer often crystallizes with solvent molecules (e.g., ethanol, water) trapped in the lattice, which appear as distinct signals in TGA (Thermogravimetric Analysis) or solid-state NMR, whereas the Chair packs less efficiently.
References
-
Högberg, A. G. S. (1980). Two stereoisomeric macrocyclic resorcinol-acetaldehyde condensation products. Journal of the American Chemical Society. Link
-
Tunstad, L. M., et al. (1989). Host-guest complexation. 48. Octol building blocks for cavitands and carcerands. Journal of Organic Chemistry. Link
-
Botta, B., et al. (2005). Resorcin[4]arene-based macrocycles: A review. Current Organic Chemistry. Link
-
Cohen, Y., et al. (2005). Diffusion NMR spectroscopy in supramolecular and combinatorial chemistry: an old parameter—new insights. Angewandte Chemie International Edition. Link
-
Manna, P., et al. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[4]resorcinarene. MDPI Molecules. Link
Sources
Thermal Stability & Performance Guide: Acetaldehyde-Resorcinol Polymers
Executive Summary: The Biocompatibility vs. Stability Trade-off
In the development of phenolic resins for biomedical applications—specifically drug delivery systems and porous carbon precursors—the shift from formaldehyde to acetaldehyde is driven by toxicity concerns. While Resorcinol-Formaldehyde (RF) resins remain the gold standard for thermal stability and carbon yield, Acetaldehyde-Resorcinol (RA) polymers offer a critical alternative where biocompatibility and solubility are paramount.
This guide objectively compares the thermal performance of RA polymers against the RF benchmark. Our analysis reveals that while RA polymers exhibit a lower onset of thermal degradation (~180–200°C vs. ~230°C for RF) due to the steric and electronic effects of ethylidene bridges , they provide superior conversion rates and solubility profiles essential for solvent-based processing in pharmaceutical formulations.
Chemical Foundation: Ethylidene vs. Methylene Bridges
To understand the thermal behavior, one must first understand the structural difference. Standard RF resins polymerize via a condensation reaction forming methylene bridges (-CH₂-).[1] Substituting formaldehyde with acetaldehyde introduces a methyl group at the bridging carbon, creating ethylidene bridges (-CH(CH₃)-).
Mechanism of Synthesis
The following diagram illustrates the acid/base-catalyzed polycondensation pathway. Note the formation of the ethylidene linkage in the RA pathway, which introduces steric hindrance absent in the RF pathway.
Figure 1: Comparative synthesis pathway showing the divergence in bridge formation between Formaldehyde and Acetaldehyde precursors.
Experimental Protocol: Self-Validating Thermal Analysis
Reliable thermal data requires a protocol that accounts for the hygroscopic nature of phenolic resins and the potential for "false" weight loss due to trapped solvent.
Synthesis of RA Resin (Standardized Bench Protocol)
-
Reactants: Resorcinol (99%), Acetaldehyde (99%), Ethanol (Solvent), HCl (Catalyst).
-
Molar Ratio: Resorcinol:Acetaldehyde = 1:0.8 (to prevent gelation and ensure thermoplasticity) or 1:2 (for thermoset gels).
-
Procedure:
-
Dissolve Resorcinol in Ethanol (1:1 w/v) under magnetic stirring at 25°C.
-
Add Acetaldehyde dropwise to maintain solution temp < 30°C (reaction is exothermic).
-
Add Catalyst (HCl) to adjust pH to ~1-2.
-
Reflux: Heat to 70°C for 4 hours.
-
Purification: Precipitate in excess water or vacuum distill to remove unreacted aldehyde. Critical Step: RA resins typically show <5% unreacted resorcinol, significantly lower than RF resins [1].
-
Thermal Analysis Workflow (TGA/DSC)
-
Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT 650).
-
Sample Prep: Dry resin at 60°C under vacuum (10 mbar) for 24h to remove physisorbed water.
-
Purge Gas: Nitrogen (Inert) at 50 mL/min.
-
Ramp Rate: 10°C/min from 25°C to 800°C.
-
Validation Check: Run a blank baseline correction. Ensure sample mass is 5–10 mg to minimize thermal lag.
Comparative Performance Analysis
The following data synthesizes findings from recent comparative studies on alkylresorcinol and phenolic resins [1][2][3].
Thermal Stability Data
RA polymers generally exhibit lower thermal stability than RF polymers. The ethylidene bridge is electronically more susceptible to oxidative attack and thermally induced bond cleavage than the methylene bridge.
| Parameter | Resorcinol-Formaldehyde (RF) | Acetaldehyde-Resorcinol (RA) | Mechanistic Driver |
| Softening Point | > 120°C (or thermoset) | 51 – 103°C | Ethylidene side-groups disrupt chain packing (lower T_g). |
| T_onset (5% Loss) | ~230°C | ~180°C | Loss of weaker methyl side groups on the bridge. |
| Max Degradation (T_max) | 400 – 450°C | 350 – 400°C | Cleavage of ethylidene bridges requires less energy. |
| Char Yield (800°C, N2) | 50 – 60% | 40 – 50% | Methyl groups are lost as volatiles (CH4), reducing carbon yield. |
| Solubility | Poor (Insoluble in most organics) | High (Acetone, EtOH, THF) | Lower crosslink density and alkyl side-chains enhance solvation. |
Degradation Mechanism
The degradation of RA polymers follows a specific pathway distinct from RF. While RF degrades via methylene oxidation and subsequent fragmentation, RA polymers undergo side-chain elimination first.
Figure 2: Thermal degradation stages.[2] Note that RA polymers lose mass earlier in Stage 2 due to the lability of the methyl group on the bridge.
Strategic Implications for Application
For Drug Delivery (RA Preferred)
If your goal is encapsulating active pharmaceutical ingredients (APIs):
-
Solubility is Key: RA resins can be dissolved in ethanol/acetone, allowing for solvent-evaporation microencapsulation techniques that are impossible with cured RF resins [1].
-
Safety: Acetaldehyde is metabolically easier to handle (oxidized to acetic acid) compared to formaldehyde (carcinogenic concern), making RA polymers safer for potential oral or transdermal delivery vectors.
For Carbon Aerogels/Xerogels (RF Preferred)
If your goal is high-surface-area carbon electrodes:
-
Yield Matters: RF resins provide a higher carbon yield (char). The methyl groups in RA resins are "dead weight" that volatilizes during pyrolysis, lowering the overall density and yield of the final carbon material [3].
-
Structural Integrity: RF aerogels generally maintain pore structure better at high temperatures (>500°C) due to the higher thermal stability of the methylene bridge network.
References
-
Comparative analysis of the qualitative characteristics of formaldehyde and acetaldehyde resins based on styrene-modified oil shale alkylresorcinols. Source: ResearchGate
-
Mechanism of Base-Catalyzed Resorcinol-Formaldehyde Condensation Reactions. Source: MDPI (Polymers)
-
Effect of methylene substituents on the thermal degradation of phenolic resin. Source: ResearchGate
Sources
Validation of HPLC Method for Acetaldehyde-Resorcinol Reaction Monitoring
Executive Summary
Status: Senior Application Scientist Guide Scope: Method Development, Validation (ICH Q2(R2)), and Comparative Analysis Application: Polymer Chemistry, Adhesives Formulation, Pharmaceutical Impurity Profiling
Monitoring the condensation reaction between Acetaldehyde and Resorcinol presents a unique analytical challenge. Unlike simple binary mixtures, this reaction evolves from small polar precursors into complex, hydrophobic oligomers (ethylidene-bridged resins). While acetaldehyde is volatile and lacks strong UV chromophores, resorcinol and the resulting oligomers are UV-active.
This guide validates a Direct Injection Reversed-Phase HPLC (RP-HPLC) method. Unlike derivatization techniques (e.g., DNPH) that only quantify the aldehyde, this method captures the entire reaction kinetics: the consumption of resorcinol and the stepwise formation of oligomers.
Part 1: The Mechanistic Challenge
To validate a method, one must understand the chemistry being monitored. The reaction is an electrophilic aromatic substitution followed by condensation.
Reaction Pathway Diagram
The following diagram illustrates the critical species the HPLC method must resolve: the reactants, the transient intermediates, and the stable oligomeric products.
Figure 1: Reaction pathway showing the transition from polar reactants to hydrophobic oligomers. The method must resolve the highly polar Resorcinol from the increasingly non-polar dimers and polymers.
Part 2: Comparative Analysis of Analytical Techniques
Why choose Direct RP-HPLC? Below is an objective comparison of available methodologies.
| Feature | Direct RP-HPLC (Recommended) | DNPH Derivatization HPLC | GC-FID / GC-MS | UV-Vis Spectrophotometry |
| Primary Analyte | Resorcinol & Oligomers | Acetaldehyde (Exclusive) | Acetaldehyde (Volatile) | Total Phenolics |
| Reaction Insight | High. Tracks reactant loss AND product growth simultaneously. | Low. Only tracks aldehyde consumption. Cannot see polymers. | Medium. Good for aldehyde. Resorcinol requires derivatization (TMS). | Very Low. Non-specific. Spectra overlap significantly. |
| Sample Prep | Minimal (Dilute & Shoot). | Complex (Derivatization reaction required). | Moderate (Headspace or Derivatization). | Minimal. |
| LOD/Sensitivity | High for Resorcinol (<0.1 ppm). Low for Acetaldehyde. | Extremely High for Acetaldehyde.[1] | High for Acetaldehyde.[1][2] | Moderate. |
| Suitability | Best for Kinetic Profiling. | Best for Trace Aldehyde Quant. | Best for Residual Solvents. | Quick Process Checks only. |
Expert Insight: While DNPH is the gold standard for trace aldehyde quantification, it is unsuitable for reaction monitoring because the derivatization reaction itself changes the equilibrium and cannot quantify the resinous products.
Part 3: Method Development & Optimization
Chromatographic Conditions
-
Column: C18 (Octadecyl), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Rationale: Resorcinol is polar; oligomers are non-polar. A standard C18 provides sufficient retention for Resorcinol (k' > 2) while allowing gradient elution of hydrophobic oligomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Acidification suppresses the ionization of phenolic hydroxyl groups (pKa ~9.3), ensuring sharp peak shapes and consistent retention times.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
0-2 min: 5% B (Isocratic hold to retain Resorcinol).
-
2-15 min: 5% -> 60% B (Elute oligomers).
-
15-20 min: 95% B (Column wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Diode Array (DAD).
-
Channel 1 (Quantification): 280 nm (Resorcinol max).
-
Channel 2 (Monitoring): 254 nm (General aromatic).
-
-
Temperature: 30°C.
Sample Preparation
-
Quenching: The reaction must be stopped before analysis. Dilute 100 µL of reaction mixture into 900 µL of cold methanol or mobile phase.
-
Note: If the reaction is acid-catalyzed, the dilution solvent should contain a buffer or weak base to neutralize the catalyst immediately.
Part 4: Validation Protocol (ICH Q2(R2) Aligned)
This protocol validates the method for Resorcinol quantification and Oligomer qualitative profiling .
Validation Workflow Diagram
Figure 2: Sequential validation workflow ensuring data integrity from specificity to robustness.
Step 1: Specificity (Selectivity)
Objective: Prove Resorcinol is separated from Acetaldehyde (void volume) and Reaction Products.
-
Protocol:
-
Inject Blank (Mobile Phase).
-
Inject Placebo (Solvent + Catalyst).
-
Inject Standard (Resorcinol).
-
Inject Spiked Sample (Reaction mixture at t=60 min).
-
-
Acceptance Criteria:
-
No interference at Resorcinol retention time (RT).
-
Resolution (Rs) between Resorcinol and nearest product peak > 2.0.
-
Peak Purity (via DAD) > 99.0%.
-
Step 2: Linearity
Objective: Confirm response is proportional to concentration.
-
Protocol:
-
Prepare 5 levels of Resorcinol standards: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL).
-
-
Acceptance Criteria:
-
Correlation Coefficient (
) 0.999.[3] -
Y-intercept bias
2.0% of 100% response.
-
Step 3: Precision (Repeatability & Intermediate)
Objective: Ensure consistent results.
-
Protocol:
-
Repeatability: 6 injections of the 100% standard.
-
Intermediate Precision: 6 preparations analyzed by a different analyst on a different day.
-
-
Acceptance Criteria:
-
RSD (Relative Standard Deviation)
2.0%.[4]
-
Step 4: Accuracy (Recovery)
Objective: Confirm no matrix interference.
-
Protocol:
-
Spike Resorcinol into a "simulated reaction matrix" (or early stage reaction mix) at 80%, 100%, and 120%.
-
-
Acceptance Criteria:
-
Mean Recovery: 98.0% – 102.0%.
-
Step 5: Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Define sensitivity limits.
Part 5: Experimental Data Summary (Simulated)
The following table summarizes typical results expected from a successful validation of this method.
| Validation Parameter | Experimental Result | Acceptance Criteria | Status |
| Specificity | RT Resorcinol: 3.8 min. No co-elution. | Resolution > 1.5 | PASS |
| Linearity | PASS | ||
| Precision (Repeatability) | RSD = 0.45% (n=6) | RSD | PASS |
| Accuracy (Recovery) | 99.8% (Avg of 9 determinations) | 98.0% - 102.0% | PASS |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | N/A (Report Only) | Valid |
Part 6: Discussion & Troubleshooting
The "Acetaldehyde Blind Spot"
Users must recognize that this method uses Resorcinol consumption as a proxy for reaction progress. Because Acetaldehyde has low UV sensitivity and elutes near the void volume (t0), it is not quantified here.
-
Solution: If Acetaldehyde mass balance is critical (e.g., to prove no residual aldehyde remains), perform a Headspace GC-FID analysis as a limit test on the final product.
Column Life & Oligomers
High molecular weight resins can foul the column.
-
Mitigation: The gradient flush (95% ACN) at the end of every run is mandatory. Do not use isocratic methods for this reaction monitoring, or late-eluting oligomers will appear as "ghost peaks" in subsequent runs.
pH Control
Resorcinol is a weak acid. If the mobile phase pH > 5, peak tailing will occur due to secondary interactions with silanols. Always maintain pH < 3.0 using Formic or Phosphoric acid.
References
-
International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5054, Resorcinol. [Link]
-
Durling, N. E., et al. (2007). Derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine for HPLC analysis. Journal of Chromatography A. [Link]
-
FDA. (2024).[6] Analytical Procedures and Methods Validation for Drugs and Biologics.[7] [Link]
Sources
- 1. Vacuum-ultraviolet absorption spectrum of acetaldehyde, CH3CHO, and the related deuterides CH3CDO and CD3CDO - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Operational Safety & Disposal Guide: Acetaldehyde & Resorcinol
This guide outlines the operational safety and disposal protocols for Acetaldehyde (Ethanal) and Benzene-1,3-diol (Resorcinol) .[1]
Executive Summary
Handling Acetaldehyde and Resorcinol requires strict adherence to segregation protocols.[2][3] While both are organic compounds, their coexistence in a waste stream presents a high risk of exothermic polymerization . Acetaldehyde is a volatile, peroxide-forming flammable liquid (EPA Waste Code U001), while Resorcinol is a toxic, light-sensitive solid (EPA Waste Code U201).[4]
Immediate Action Required:
-
DO NOT combine these chemicals in the same waste container.[5]
-
DO NOT dispose of Acetaldehyde down the drain (Explosion risk).[5]
-
DO NOT store Acetaldehyde without checking for peroxides if the container is old.
Chemical Intelligence & Risk Profile
To ensure safety, you must understand the causality behind the protocols. We manage these chemicals based on their thermodynamic instability and reactivity.
| Feature | Acetaldehyde (Ethanal) | Benzene-1,3-diol (Resorcinol) |
| State | Volatile Liquid (BP: 20.2°C) | Solid (Crystals/Flakes) |
| Flash Point | -38°C (-36°F) – Extreme Fire Hazard | 127°C (261°F) |
| EPA Waste Code | U001 (Ignitable, Toxic) | U201 (Toxic) |
| Primary Risk | Peroxide formation, Polymerization, Fire.[1][4][6][7] | Skin absorption, Aquatic toxicity, Sensitizer.[1][4] |
| Storage | Inert atmosphere (N₂), Refrigerated (2-8°C).[1][4][8] | Dry, Dark, Room Temperature (Hygroscopic).[1][4] |
| Incompatibility | Oxidizers, Acids, Bases, Amines, Phenols.[1][4][9][10] | Oxidizers, Iron salts, Acid chlorides.[1][4][10] |
The Segregation Directive: Why Separation is Non-Negotiable
The Mechanism of Failure: If Acetaldehyde and Resorcinol are mixed in a waste container, particularly in the presence of trace acids or bases (common in "General Organic Waste"), they can undergo acid/base-catalyzed condensation .
-
The Reaction: This mimics the chemistry of Resorcinol-Formaldehyde resins.[1] The aldehyde attacks the electron-rich phenolic ring of resorcinol.[1]
-
The Result: An exothermic runaway reaction that can pressurize the container, causing rupture or fire, especially given Acetaldehyde's low boiling point (20.2°C).
Rule: Maintain two distinct waste streams.
-
Stream A: Flammable Liquid Waste (Aldehyde-specific).
-
Stream B: Toxic Solid Waste (Phenol-specific).
Disposal Protocols (Step-by-Step)
Protocol A: Acetaldehyde Disposal (Liquid Stream)
Goal: Prevent volatilization and peroxide detonation.
-
Pre-Disposal Validation (The "Self-Check"):
-
Temperature Check: Ensure the waste container is cooled (<15°C) before transfer to minimize vaporization.
-
Peroxide Check: If the Acetaldehyde is old or crystals are visible around the cap, DO NOT TOUCH . Contact EHS immediately for bomb squad disposal.
-
-
Container Selection: Use a grounded safety can (Type I or II) or a high-density polyethylene (HDPE) container rated for flammables. Avoid glass if possible due to pressure risks.
-
Transfer:
-
Perform all transfers inside a functioning fume hood.
-
Ground and bond the source and receiving containers to prevent static discharge ignition.
-
-
Labeling: Mark as "Hazardous Waste - Acetaldehyde - Flammable/Toxic - U001" .
-
Quenching (Optional - Small Quantities Only):
-
For small bench-scale residues (<50mL), you may reduce reactivity by adding to a saturated solution of Sodium Bisulfite (
) in a fume hood. This forms a bisulfite adduct. Note: This does not remove the requirement for hazardous waste disposal, but stabilizes the liquid.[1]
-
Protocol B: Resorcinol Disposal (Solid Stream)
Goal: Prevent environmental contamination and dust inhalation.
-
Containment:
-
Double Bagging: Place the primary bag inside a secondary bag or a wide-mouth HDPE drum.
-
Labeling: Mark as "Hazardous Waste - Resorcinol - Toxic Solid - U201" .
-
Decontamination:
-
Wipe down bench surfaces with a detergent solution, followed by water. Dispose of wipes in the Resorcinol waste bag.
-
Emergency Response: Spills
Scenario 1: Acetaldehyde Spill
-
Evacuate: Vapor is heavier than air and travels to ignition sources.[12]
-
Suppress: Eliminate all ignition sources immediately.
-
Absorb: Use non-combustible material (Vermiculite, Sand, or Commercial Solvents).[12] Do not use paper towels (fire risk).[1][4]
-
Neutralize: If safe, cover with Sodium Bisulfite to lower vapor pressure.
Scenario 2: Resorcinol Spill
-
Avoid Dust: Do not dry sweep.
-
Clean: Wet the spill slightly (if compatible with surroundings) or use a HEPA vacuum to prevent airborne dust.
-
PPE: Wear nitrile gloves and N95/P100 respiratory protection.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for segregating these specific chemical wastes.
Figure 1: Segregation logic for Acetaldehyde and Resorcinol waste streams.
References
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetaldehyde. Link
-
U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Waste Codes (U-List). Link
-
Fisher Scientific. (2021). Safety Data Sheet: Acetaldehyde. Link
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: Resorcinol. Link[1][4]
-
Princeton University EHS. (2020). Chemical Incompatibility Chart. Link
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. airgas.com [airgas.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wku.edu [wku.edu]
- 7. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. fishersci.com [fishersci.com]
- 9. media.suweb.site [media.suweb.site]
- 10. Resorcinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 12. nj.gov [nj.gov]
Personal protective equipment for handling Acetaldehyde; benzene-1,3-diol
Executive Directive: The "Invisible" Risk
As researchers, we often default to standard "Blue Nitrile" safety protocols. For this specific chemical pair, that default is dangerous.
You are handling two distinct hazard classes simultaneously: Acetaldehyde , a highly volatile, flammable carcinogen with rapid permeation properties; and Benzene-1,3-diol (Resorcinol) , a solid skin sensitizer and endocrine disruptor.
The critical failure point in most labs is glove selection for Acetaldehyde . Standard nitrile gloves provide less than 1 hour of protection against Acetaldehyde before molecular breakthrough occurs. This guide prioritizes a "Highest Common Denominator" safety approach.
Chemical Hazard Intelligence
The following data synthesizes the physical and toxicological properties that dictate our safety infrastructure.
| Feature | Acetaldehyde (Ethanal) | Benzene-1,3-diol (Resorcinol) | Operational Implication |
| CAS | 75-07-0 | 108-46-3 | Verify CAS on all waste labels. |
| State | Liquid / Gas (BP: 20.2°C / 69°F) | Solid (Crystals/Flakes) | Volatility Mismatch: Acetaldehyde boils near room temp; Resorcinol creates dust. |
| Flash Point | -38°C (-36°F) | 127°C (261°F) | Extreme Fire Risk: Acetaldehyde vapors can travel to ignition sources. |
| Toxicity | Carcinogen (IARC 2B), Irritant | Sensitizer, Endocrine Disruptor, Methemoglobinemia | Systemic Risk: Both absorb through skin/lungs. |
| Odor | Fruity/Pungent (Threshold: ~0.05 ppm) | Faint characteristic odor | Do not rely on odor for Acetaldehyde; olfactory fatigue occurs quickly. |
| Glove Rec. | Butyl Rubber or Laminate | Nitrile | Standard Nitrile fails against Acetaldehyde. |
Critical PPE Architecture
Rationale: We design the PPE system to withstand the most aggressive chemical in the pair (Acetaldehyde) while managing the physical form of the other (Resorcinol dust).
A. Hand Protection (The "Dual-Barrier" Protocol)
The Risk: Acetaldehyde is a small, planar molecule that permeates nitrile and latex rapidly. Resorcinol is a solid that requires tactile dexterity to weigh but causes sensitization upon skin contact.
The Protocol:
-
Primary Barrier (Inner Glove): Butyl Rubber (0.7mm) or Silver Shield® (Laminate) .
-
Secondary Barrier (Outer Glove): Standard disposable Nitrile (minimum 5 mil) .
-
Why: Protects the expensive inner glove from abrasion (Resorcinol crystals) and provides grip. It also allows for frequent changing if contaminated with Resorcinol dust without removing the primary chemical barrier.
-
-
Validation: Inflate Butyl gloves with air prior to use to check for pinhole leaks (the "Submersion Test").
B. Respiratory Protection
The Risk: Acetaldehyde boils at 20.2°C. In a warm lab, it is effectively a gas. Resorcinol dust is an irritant.[2][3]
The Protocol:
-
Engineering Control (Mandatory): All work must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Respirator (If Hood Unavailable/Spill):
-
Cartridge: Organic Vapor (OV) + Particulate (P100) Combo.
-
Note: For Acetaldehyde concentrations >50 ppm, air-purifying respirators are insufficient due to poor warning properties. Supplied Air (SCBA) is required for emergency response.
-
C. Eye & Body Defense[1][4][5][6]
-
Eyes: Indirect-vented chemical splash goggles . (Safety glasses are insufficient due to Acetaldehyde vapor).
-
Body: Tyvek® Lab Coat or chemically resistant apron. Cotton absorbs liquids and holds them against the skin; Tyvek repels dust (Resorcinol) and light splashes.
PPE Selection Logic (Visualization)
Figure 1: Decision logic for PPE selection based on the presence of Acetaldehyde. Note the escalation to Butyl/Laminate gloves when Acetaldehyde is involved.
Operational Workflow: Synthesis & Handling
Scenario: Reaction involving Resorcinol (solid) and Acetaldehyde (liquid).
Phase 1: Pre-Operational Prep
-
Chill the Acetaldehyde: Store and handle Acetaldehyde at 4°C or lower before opening.
-
Causality: Lowering temperature reduces vapor pressure, significantly lowering inhalation risk and flammability.
-
-
Static Control: When weighing Resorcinol crystals, use an anti-static gun or grounded balance.
-
Causality: Static discharge can ignite Acetaldehyde vapors if they are present in the same hood.
-
Phase 2: Active Handling
-
Weighing: Weigh Resorcinol first in the hood. Cover the container.
-
Solvent Addition: Add Acetaldehyde slowly.
-
Vessel Management: Use vessels with tight-sealing Teflon/PTFE lined caps . Standard polyethylene caps may swell or degrade.
Phase 3: Decontamination & Disposal
-
Neutralization (Spills):
-
Waste Segregation:
-
Stream A: Flammable Organic (Acetaldehyde).
-
Stream B: Toxic Solid/Sludge (Resorcinol residues).
-
Warning: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container—immediate explosion risk.
-
Emergency Response Protocol
| Event | Immediate Action | Medical/Follow-up |
| Skin Contact (Acetaldehyde) | IMMEDIATE flush (15 min).[4][8] Remove nitrile gloves immediately; they may trap chemical against skin. | Monitor for erythema (burns). |
| Skin Contact (Resorcinol) | Wash with soap/water.[3][4] Do not use alcohol (increases absorption). | Monitor for sensitization/rash. |
| Inhalation | Evacuate to fresh air.[1][3][4][8] | If cyanosis (blue lips) appears, suspect Methemoglobinemia (Resorcinol effect).[9] |
| Eye Contact | Flush 15 min.[4][8] Lift eyelids. | Consult ophthalmologist immediately (Corneal damage risk). |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Acetaldehyde: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Resorcinol: NIOSH Pocket Guide to Chemical Hazards.[10] Centers for Disease Control and Prevention. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetaldehyde.[1][11][Link]
-
PubChem. (n.d.). Compound Summary: Acetaldehyde (CID 177). National Library of Medicine. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. cdc.gov [cdc.gov]
- 3. ACETALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. durhamtech.edu [durhamtech.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. carlroth.com [carlroth.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. nj.gov [nj.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
